Product packaging for trans-4-Carboxy-L-proline(Cat. No.:CAS No. 64769-66-0)

trans-4-Carboxy-L-proline

货号: B1662541
CAS 编号: 64769-66-0
分子量: 159.14 g/mol
InChI 键: NRSBQSJHFYZIPH-DMTCNVIQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

trans-4-Carboxy-L-proline (CAS 64769-66-0) is a proline analogue with significant research value, primarily functioning as a selective inhibitor of excitatory amino acid transporters (EAATs) . By competitively binding to these transporters, it effectively blocks the reuptake of glutamate, a key excitatory neurotransmitter . This mechanism leads to increased extracellular glutamate levels and altered neuronal excitability, making it a valuable pharmacological tool for studying glutamatergic signaling, synaptic plasticity, and the pathophysiology of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases . Beyond its core application in neuroscience, this compound serves as a versatile chiral building block in organic synthesis and pharmaceutical development due to its unique structure, which features a pyrrolidine ring with two carboxylic acid functional groups . Its molecular formula is C6H9NO4 with a molecular weight of 159.14 g/mol . The compound appears as a white powder, has a melting point of 214-217 °C, and is slightly soluble in water . It is critical to note that this product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO4 B1662541 trans-4-Carboxy-L-proline CAS No. 64769-66-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,4R)-pyrrolidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBQSJHFYZIPH-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363910
Record name trans-4-Carboxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64769-66-0
Record name trans-4-Carboxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-trans-Pyrrolidine-2,4-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to trans-4-Carboxy-L-proline: Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Carboxy-L-proline, systematically known as (2S,4R)-pyrrolidine-2,4-dicarboxylic acid, is a conformationally constrained analog of L-glutamate. Its rigid structure, owing to the pyrrolidine ring, makes it a valuable tool in neuroscience research, particularly in the study of excitatory amino acid transporters (EAATs). This technical guide provides a comprehensive overview of its structure, stereochemistry, and its role as a modulator of glutamate transport.

Structure and Stereochemistry

The chemical structure of this compound is characterized by a pyrrolidine ring with two carboxylic acid groups attached to carbon atoms 2 and 4. The stereochemistry is defined by the L-configuration at the alpha-carbon (C2), which is an (S) configuration, and a trans relationship between the two carboxyl groups. This results in an (R) configuration at the C4 position. This specific stereoisomer, (2S,4R)-pyrrolidine-2,4-dicarboxylic acid, is crucial for its biological activity.

Molecular Formula: C₆H₉NO₄ Molecular Weight: 159.14 g/mol IUPAC Name: (2S,4R)-pyrrolidine-2,4-dicarboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₉NO₄
Molecular Weight 159.14 g/mol
Appearance White to off-white powder
Melting Point >300 °C (decomposes)
Solubility Soluble in water

Quantitative Structural Data

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature. However, a common synthetic route involves the stereoselective modification of L-glutamic acid. A conceptual workflow for such a synthesis is outlined below. This process typically involves the cyclization of a protected L-glutamic acid derivative to form the pyrrolidine ring, followed by the introduction and stereochemical control of the second carboxylic acid group at the 4-position, and subsequent deprotection steps.

G cluster_0 Conceptual Synthesis Workflow L-Glutamic Acid L-Glutamic Acid Protection of Amino and Carboxyl Groups Protection of Amino and Carboxyl Groups L-Glutamic Acid->Protection of Amino and Carboxyl Groups Cyclization to Pyrrolidine Ring Cyclization to Pyrrolidine Ring Protection of Amino and Carboxyl Groups->Cyclization to Pyrrolidine Ring Introduction of Carboxyl Group at C4 Introduction of Carboxyl Group at C4 Cyclization to Pyrrolidine Ring->Introduction of Carboxyl Group at C4 Stereochemical Control at C4 Stereochemical Control at C4 Introduction of Carboxyl Group at C4->Stereochemical Control at C4 Deprotection Deprotection Stereochemical Control at C4->Deprotection This compound This compound Deprotection->this compound

A conceptual workflow for the synthesis of this compound.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed ¹H and ¹³C NMR spectra for this compound are not widely available in public spectral databases. However, based on the known structure, the following characteristic signals would be expected:

  • ¹H NMR: Resonances for the protons on the pyrrolidine ring, with distinct chemical shifts and coupling patterns influenced by the stereochemistry and the presence of the two carboxyl groups. The α-proton at C2 would appear as a multiplet, as would the protons at C3, C4, and C5. The N-H proton signal would also be present, though its chemical shift can be variable.

  • ¹³C NMR: Signals for the six carbon atoms, including the two carbonyl carbons of the carboxylic acid groups (typically in the range of 170-180 ppm) and the four carbons of the pyrrolidine ring.

Biological Activity and Signaling Pathway

This compound is a known competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). EAATs are a family of neurotransmitter transporters that play a critical role in regulating the concentration of glutamate, the primary excitatory neurotransmitter in the central nervous system. By removing glutamate from the synaptic cleft, EAATs terminate excitatory signals and prevent excitotoxicity, a process where excessive glutamate levels lead to neuronal damage and death.

The inhibition of EAATs by this compound disrupts the normal glutamate-glutamine cycle. This cycle involves the uptake of glutamate by astrocytes via EAATs, its conversion to glutamine by glutamine synthetase, and the subsequent transport of glutamine back to neurons, where it is converted back to glutamate for vesicular release.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Astrocyte cluster_3 Postsynaptic Neuron Glutamine_neuron Glutamine Glutamate_neuron Glutamate Glutamine_neuron->Glutamate_neuron Glutaminase Vesicle Synaptic Vesicle Glutamate_neuron->Vesicle Glutamate_synapse Glutamate Vesicle->Glutamate_synapse Release EAAT EAAT Glutamate_synapse->EAAT Uptake Receptor Glutamate Receptor Glutamate_synapse->Receptor Binding Glutamate_astrocyte Glutamate Glutamine_astrocyte Glutamine Glutamate_astrocyte->Glutamine_astrocyte GS Glutamine_astrocyte->Glutamine_neuron Transport EAAT->Glutamate_astrocyte GS Glutamine Synthetase Inhibitor This compound Inhibitor->EAAT Inhibition

Inhibition of EAAT by this compound disrupts the glutamate-glutamine cycle.

By blocking EAATs, this compound increases the extracellular concentration and residence time of glutamate, leading to prolonged activation of glutamate receptors. This property makes it a useful pharmacological tool for studying the physiological and pathological roles of glutamatergic neurotransmission.

Conclusion

This compound is a stereochemically defined molecule with significant utility in neuroscientific research. Its rigid structure and potent inhibitory activity at excitatory amino acid transporters make it an invaluable probe for dissecting the complexities of glutamate signaling. While detailed crystallographic and comprehensive experimental data for its synthesis and characterization are not widely available in the public domain, its biological mechanism of action is well-established. Further research to fully elucidate its structural and synthetic details would be beneficial for the design of novel therapeutic agents targeting glutamate transport.

An In-depth Technical Guide to the Synthesis and Purification of trans-4-Carboxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of trans-4-Carboxy-L-proline, a key molecule in neuroscience research due to its activity as a glutamate transporter inhibitor.[1] While direct, detailed protocols for the synthesis of this specific compound are not abundant in readily available literature, this guide consolidates information from analogous syntheses and established chemical principles to provide a robust framework for its preparation and purification.

Introduction

This compound, also known as L-trans-pyrrolidine-2,4-dicarboxylic acid, is a conformationally constrained analog of glutamate. Its structure allows it to act as a selective inhibitor of glutamate transporters, making it a valuable tool for studying the role of these transporters in the central nervous system. This guide outlines two primary synthetic strategies: the oxidation of the readily available trans-4-hydroxy-L-proline and a de novo synthesis via 1,3-dipolar cycloaddition. Furthermore, it details a suitable purification strategy using ion-exchange chromatography.

Synthesis of this compound

Two plausible synthetic routes are presented below. The choice of method will depend on the availability of starting materials, desired scale, and the laboratory's capabilities.

Method 1: Oxidation of trans-4-hydroxy-L-proline

This is a common and practical approach, leveraging the commercial availability of trans-4-hydroxy-L-proline. The key transformation is the oxidation of the secondary alcohol at the C4 position to a carboxylic acid. To achieve this, protection of the amine and the existing carboxylic acid is necessary to prevent unwanted side reactions.

Experimental Workflow:

Synthesis_Oxidation cluster_protection Protection cluster_oxidation Oxidation cluster_deprotection Deprotection Start trans-4-hydroxy-L-proline Protect_N N-protection (e.g., Boc-anhydride) Start->Protect_N Step 1 Protect_C Carboxyl protection (e.g., as methyl ester) Protect_N->Protect_C Step 2 Oxidation Oxidation of hydroxyl group (e.g., Jones Oxidation or TEMPO) Protect_C->Oxidation Step 3 Deprotect Hydrolysis of ester and removal of N-protecting group Oxidation->Deprotect Step 4 Product This compound Deprotect->Product Synthesis_Cycloaddition Start Glycine derivative + Fumarate derivative Cycloaddition 1,3-Dipolar Cycloaddition Start->Cycloaddition Intermediate Protected pyrrolidine dicarboxylate Cycloaddition->Intermediate Deprotection Removal of protecting groups Intermediate->Deprotection Product This compound Deprotection->Product Purification_Workflow Start Crude Product Dissolution Dissolve in aqueous buffer (e.g., pH 7-8) Start->Dissolution Loading Load onto Anion Exchange Column Dissolution->Loading Wash Wash with buffer to remove neutral and cationic impurities Loading->Wash Elution Elute with a decreasing pH gradient or increasing salt concentration Wash->Elution Collection Collect fractions Elution->Collection Analysis Analyze fractions (e.g., by HPLC, NMR) Collection->Analysis Pooling Pool pure fractions Analysis->Pooling Final Lyophilize to obtain pure product Pooling->Final Glutamate_Transport_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Receptor Glutamate Receptor Glutamate->Receptor EAAT Excitatory Amino Acid Transporter (EAAT) Glutamate->EAAT Uptake Vesicle Synaptic Vesicle Release Release Release->Glutamate Signal Postsynaptic Signal Receptor->Signal T4CP This compound T4CP->EAAT Inhibits

References

An In-depth Technical Guide to the Physicochemical Properties of trans-4-Carboxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Carboxy-L-proline, also known as L-trans-pyrrolidine-2,4-dicarboxylic acid, is a conformationally restricted analog of L-glutamate. Its rigid structure makes it a valuable tool in neuroscience research, particularly for studying glutamate transporters. As a potent inhibitor of L-glutamate transport, it plays a crucial role in elucidating the mechanisms of synaptic transmission and excitotoxicity. This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a visualization of a key experimental workflow.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are essential for its handling, formulation, and application in experimental settings.

Table 1: General Physicochemical Properties
PropertyValue
Molecular Formula C₆H₉NO₄
Molecular Weight 159.14 g/mol
Melting Point 273°C (with decomposition)[1]
Appearance White to off-white crystalline powder
Table 2: Acid-Base and Solubility Properties
PropertyValue
pKa₁ (α-carboxyl) ~2.1[1]
pKa₂ (4-carboxyl) ~4.7[1]
Solubility in Water >50 mg/mL[1]
Table 3: Optical Properties
PropertyValue
Optical Activity ([α]²⁰/D) -74° to -77° (c=1 in H₂O)[1]
Chirality Chiral

Experimental Protocols

This section outlines detailed methodologies for the determination of the key physicochemical properties of this compound.

Determination of Molecular Weight

The molecular weight of this compound is typically calculated based on its molecular formula, which is derived from elemental analysis and mass spectrometry.

  • Protocol: Mass Spectrometry

    • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., water/acetonitrile with a small amount of formic acid).

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

    • Ionization: Electrospray ionization (ESI) is commonly employed for amino acids. The sample solution is introduced into the ESI source, where it is nebulized and ionized.

    • Mass Analysis: The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is determined.

    • Data Analysis: The molecular weight is determined from the m/z value of the molecular ion ([M+H]⁺ or [M-H]⁻).

Melting Point Determination

The melting point is a crucial indicator of purity. For amino acids, it is often accompanied by decomposition.

  • Protocol: Capillary Melting Point Method

    • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

    • Instrumentation: A calibrated melting point apparatus with a heating block and a viewing lens is used.

    • Heating: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

    • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. The temperature at which decomposition is observed should also be noted.

pKa Determination

The acid dissociation constants (pKa) are determined by acid-base titration.

  • Protocol: Potentiometric Titration

    • Sample Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

    • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette.

    • Data Collection: The pH of the solution is recorded after each addition of the titrant.

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic functional groups have been neutralized.

Solubility Determination
  • Protocol: Visual Method

    • Solvent: Deionized water is typically used as the solvent.

    • Procedure: A known volume of the solvent is placed in a vial at a controlled temperature. A pre-weighed amount of this compound is added in small increments.

    • Observation: The mixture is agitated after each addition until the solid is completely dissolved. The process is continued until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).

    • Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

Optical Rotation Measurement

The specific rotation is a characteristic property of chiral molecules.

  • Protocol: Polarimetry

    • Sample Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a specified solvent (e.g., water) to a known concentration (c, in g/mL).

    • Instrumentation: A polarimeter is used. The instrument is first calibrated with the pure solvent (blank).

    • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed optical rotation (α) is measured at a specific temperature and wavelength (usually the sodium D-line, 589 nm).

    • Calculation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l × c).

Biological Activity and Experimental Workflow

This compound is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate from the synaptic cleft. By blocking these transporters, it can significantly impact glutamatergic neurotransmission. A common method to assess its inhibitory activity is the glutamate uptake assay.

Glutamate Uptake Assay Workflow

The following diagram illustrates the typical workflow for a glutamate uptake assay to determine the inhibitory effect of this compound.

Glutamate_Uptake_Assay A Cell Culture (e.g., primary astrocytes or cells expressing EAATs) B Harvest and Seed Cells into a multi-well plate A->B C Incubate cells to allow adherence B->C D Pre-incubation with This compound (or vehicle control) C->D E Initiate Uptake: Add radiolabeled L-glutamate (e.g., [³H]L-glutamate) D->E F Incubate for a defined period to allow glutamate uptake E->F G Terminate Uptake: Rapidly wash cells with ice-cold buffer F->G H Cell Lysis G->H I Scintillation Counting to quantify intracellular radioactivity H->I J Data Analysis: Compare uptake in treated vs. control cells to determine inhibition I->J

Caption: Workflow for a glutamate uptake assay.

Conclusion

The well-defined physicochemical properties of this compound, combined with its potent biological activity as a glutamate transport inhibitor, make it an indispensable tool in neuropharmacology and drug discovery. The experimental protocols and workflows detailed in this guide provide a framework for its consistent and effective use in a research setting. A thorough understanding of these characteristics is paramount for the design and interpretation of experiments aimed at exploring the intricacies of the glutamatergic system.

References

An In-depth Technical Guide to trans-4-Carboxy-L-proline: A Synthetic Pyrrolidine Derivative with Potent Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of trans-4-Carboxy-L-proline, a synthetic proline analog. It is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis, biological activity, and potential therapeutic applications of this compound. This document details its primary biological role as a potent inhibitor of excitatory amino acid transporters (EAATs), provides a plausible synthetic route, outlines key experimental protocols for its characterization, and presents its pharmacological data.

Introduction

This compound, chemically known as L-trans-pyrrolidine-2,4-dicarboxylic acid, is a conformationally restricted analog of L-glutamate. While not known to be a naturally occurring compound, it has garnered significant interest in neuroscience research due to its potent and selective interaction with specific targets in the central nervous system. Unlike some of its structural relatives that act on ionotropic glutamate receptors, the primary biological role of this compound is the competitive inhibition of excitatory amino acid transporters (EAATs). These transporters are crucial for maintaining low extracellular concentrations of glutamate, and their modulation is a key area of investigation for various neurological disorders.

Chemical Synthesis

The synthesis of this compound can be achieved from the readily available starting material, trans-4-hydroxy-L-proline. The synthetic strategy involves a three-step process: 1) protection of the amino and carboxyl groups, 2) oxidation of the hydroxyl group to a carboxylic acid, and 3) deprotection to yield the final product.

Synthetic Pathway of this compound start trans-4-Hydroxy-L-proline protected N,O-Protected 4-Hydroxy-L-proline start->protected Protection (e.g., Boc, Bn) oxidized Protected Pyrrolidine-2,4-dicarboxylic acid protected->oxidized Oxidation (e.g., TEMPO/NaOCl) final This compound oxidized->final Deprotection (e.g., H2/Pd/C, TFA)

Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative, multi-step protocol for the synthesis of this compound:

Step 1: Protection of trans-4-hydroxy-L-proline

  • Dissolve trans-4-hydroxy-L-proline in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid and amino groups.

  • Introduce protecting groups for both the nitrogen and the carboxylic acid. For example, add di-tert-butyl dicarbonate (Boc)₂O for N-protection and benzyl bromide for O-protection of the carboxylic acid.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Extract the protected product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Step 2: Oxidation of the Hydroxyl Group

  • Dissolve the protected trans-4-hydroxy-L-proline derivative in a suitable organic solvent (e.g., dichloromethane).

  • Add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a co-oxidant such as sodium hypochlorite (NaOCl).

  • Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate).

  • Extract the oxidized product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting protected this compound derivative by column chromatography.

Step 3: Deprotection

  • Dissolve the purified, protected dicarboxylic acid in a suitable solvent (e.g., methanol for hydrogenolysis of a benzyl ester, or dichloromethane for acid-labile groups).

  • For deprotection of a benzyl ester and a Cbz-protected amine, perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • For deprotection of a Boc group, treat with a strong acid such as trifluoroacetic acid (TFA).

  • Monitor the deprotection reaction by TLC.

  • After completion, remove the catalyst by filtration (for hydrogenation) or evaporate the solvent and acid.

  • Purify the final product, this compound, by recrystallization or ion-exchange chromatography to yield a white solid.

Biological Role and Mechanism of Action

The primary biological activity of this compound is the competitive inhibition of Excitatory Amino Acid Transporters (EAATs). EAATs are responsible for the reuptake of glutamate from the synaptic cleft into glial cells and neurons, a process essential for terminating synaptic transmission and preventing excitotoxicity. By competing with glutamate for binding to EAATs, this compound blocks this reuptake process, leading to an increase in the extracellular concentration and residence time of glutamate.

Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_membrane Glial Cell Membrane Glutamate Glutamate EAAT EAAT Glutamate->EAAT Binds and is transported T4CP This compound T4CP->EAAT Competitively binds and inhibits transport

Mechanism of action of this compound at EAATs.

While structurally related to compounds that interact with ionotropic glutamate receptors, this compound itself shows negligible affinity for NMDA, AMPA, and kainate receptors at concentrations where it potently inhibits EAATs. This selectivity makes it a valuable pharmacological tool for studying the specific roles of glutamate transporters in synaptic function and pathology.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified at several subtypes of human excitatory amino acid transporters. The data is summarized in the table below.

TargetAssay TypeParameterValue (µM)Reference
Human EAAT1 (GLAST)[³H]-D-Aspartate UptakeKᵢ20
Human EAAT2 (GLT-1)[³H]-D-Aspartate UptakeKᵢ20
Human EAAT3 (EAAC1)[³H]-D-Aspartate UptakeKᵢ109
Human EAAT1 (GLAST)FLIPR Membrane PotentialKₘ19
Human EAAT2 (GLT-1)FLIPR Membrane PotentialKₘ7.7
Human EAAT3 (EAAC1)FLIPR Membrane PotentialKₘ11

Experimental Protocols for Pharmacological Characterization

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for a specific receptor, such as a kainate receptor subtype, to confirm its selectivity.

  • Membrane Preparation:

    • Homogenize tissue known to express the target receptor (e.g., rat brain cortex) or cells recombinantly expressing the receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]kainic acid), and varying concentrations of the unlabeled test compound (this compound).

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of a known unlabeled ligand.

    • Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value from the curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Electrophysiological Assay (Whole-Cell Patch-Clamp)

This protocol can be used to functionally assess the effect of this compound on kainate receptor activity in cultured neurons or cells expressing recombinant receptors.

  • Cell Preparation:

    • Culture primary neurons or a suitable cell line (e.g., HEK293 cells) on glass coverslips.

    • If using a cell line, transfect the cells with the cDNA encoding the kainate receptor subunit(s) of interest.

  • Recording Setup:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the cells with an external recording solution.

    • Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane (giga-seal).

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply a known agonist of the kainate receptor (e.g., glutamate or kainate) via the perfusion system to evoke an inward current.

    • After establishing a stable baseline response to the agonist, co-apply the agonist with varying concentrations of this compound.

    • Record the changes in the agonist-evoked current in the presence of the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.

    • Plot the percentage of inhibition of the agonist response against the concentration of the test compound to determine the IC₅₀ value.

Applications in Research and Drug Development

As a selective inhibitor of EAATs, this compound is a valuable research tool for:

  • Investigating the physiological and pathological roles of glutamate transporters.

  • Studying the mechanisms of glutamate homeostasis in the brain.

  • Elucidating the contribution of transporter dysfunction to neurodegenerative diseases, epilepsy, and ischemic brain injury.

While its primary action is on transporters, the development of related proline derivatives continues to be an active area of research for creating selective antagonists for various glutamate receptor subtypes, which have potential therapeutic applications in a range of neurological and psychiatric disorders.

Conclusion

This compound is a synthetic pyrrolidine derivative with a well-defined biological role as a potent and selective competitive inhibitor of excitatory amino acid transporters. Its straightforward synthesis from readily available starting materials and its specific mechanism of action make it an important tool for neuroscience research. Further investigation into the structure-activity relationships of related proline analogs may lead to the development of novel therapeutic agents targeting the glutamatergic system.

An In-depth Technical Guide to trans-4-Carboxy-L-proline Derivatives and Analogues: Modulators of Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-Carboxy-L-proline derivatives and analogues, a class of compounds with significant potential in neuroscience research and drug development. These conformationally restricted amino acid analogues have emerged as valuable tools for probing the function of and developing therapeutics targeting key players in glutamatergic signaling, namely excitatory amino acid transporters (EAATs) and ionotropic glutamate receptors, particularly of the kainate subtype. This document details their synthesis, biological activity, and the experimental methodologies used for their characterization.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its precise regulation is critical for normal brain function. Dysregulation of glutamatergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, stroke, chronic pain, and schizophrenia.[1] Two principal protein families that control glutamate homeostasis are the excitatory amino acid transporters (EAATs), responsible for glutamate reuptake from the synaptic cleft, and the ionotropic glutamate receptors (iGluRs), which mediate fast excitatory neurotransmission.[2][3]

This compound and its derivatives represent a scaffold of significant interest due to their structural rigidity and resemblance to glutamate. This allows them to interact with glutamate binding sites on both transporters and receptors, often with high affinity and selectivity. This guide will explore the structure-activity relationships (SAR) of these compounds, providing quantitative data on their potency and selectivity, detailed experimental protocols for their synthesis and evaluation, and visual representations of the signaling pathways they modulate.

Biological Targets and Mechanism of Action

The primary biological targets of this compound derivatives are excitatory amino acid transporters and kainate receptors.

Excitatory Amino Acid Transporters (EAATs)

EAATs are a family of five sodium-dependent glutamate transporters (EAAT1-5) that play a crucial role in clearing glutamate from the extracellular space, thereby preventing excitotoxicity.[2][4] These transporters co-transport glutamate with three Na⁺ ions and one H⁺ ion, while counter-transporting one K⁺ ion.[5] This process is electrogenic and is fundamental for maintaining low resting levels of extracellular glutamate.[2]

This compound derivatives can act as potent inhibitors of EAATs. By competitively binding to the glutamate recognition site, they block the reuptake of glutamate, leading to its accumulation in the synaptic cleft. This property makes them valuable research tools for studying the physiological roles of EAATs and the consequences of impaired glutamate transport.

EAAT_Mechanism K_out K+ Glutamate_out Glutamate_out EAAT EAAT Glutamate_out->EAAT Binds EAAT->K_out Counter-transport Glutamate_in Glutamate_in EAAT->Glutamate_in Transport Na_in Na_in EAAT->Na_in H_in H_in EAAT->H_in Na_out Na_out Na_out->EAAT H_out H_out H_out->EAAT Proline_deriv Proline_deriv Proline_deriv->EAAT Inhibits K_in K_in K_in->EAAT

Kainate Receptors

Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors composed of five different subunits (GluK1-5).[3] They are involved in both postsynaptic depolarization and presynaptic modulation of neurotransmitter release.[6] Unlike AMPA and NMDA receptors, KARs often play a more modulatory role in synaptic transmission and plasticity.[3] Sustained activation of KARs can lead to downstream signaling cascades involving protein kinases such as PKA and PKC.[7]

Certain trans-4-substituted-L-proline analogues act as selective antagonists at kainate receptors, particularly those containing the GluK1 subunit.[8] By blocking the binding of glutamate, these compounds prevent ion channel opening and subsequent neuronal excitation, making them valuable for dissecting the specific roles of KAR subtypes in neuronal circuits.

Kainate_Receptor_Signaling cluster_downstream Downstream Signaling Glutamate Glutamate KAR KAR Glutamate->KAR Activates Proline_antagonist This compound Analogue (Antagonist) Proline_antagonist->KAR Blocks Ion_Flux Na+/Ca2+ Influx Depolarization Membrane Depolarization Ion_Flux->Depolarization Plasticity Synaptic Plasticity (LTD/LTP) Depolarization->Plasticity PKC PKC Activation PKC->Plasticity PKA PKA Activation PKA->Plasticity KAR->Ion_Flux KAR->PKC Metabotropic Signaling KAR->PKA

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of various this compound derivatives and analogues.

Inhibition of Excitatory Amino Acid Transporters (EAATs)
CompoundTargetAssay TypePotency (IC₅₀/Kᵢ)Reference
(2S,4R)-4-(2-Carboxyphenoxy)pyrrolidine-2-carboxylic acid (1b)EAAT1-3[³H]-D-Aspartate UptakeNo inhibition up to 100 µM[8]
L-trans-Pyrrolidine-2,4-dicarboxylic acidEAAT2Glutamate Uptake3 µM (Kᵢ)[9]
trans-4,5-bicyclohexenylglutamic acid analogueEAAT2Glutamate UptakeActivity comparable to dihydrokainate[10]
trans-4,5-bicyclohexenylpyroglutamic acid analogueEAAT2Glutamate UptakeActivity comparable to dihydrokainate[10]
Antagonism of Kainate Receptors
CompoundTargetAssay TypePotency (Kᵢ/IC₅₀)Reference
(2S,4R)-4-(2-Carboxyphenoxy)pyrrolidine-2-carboxylic acid (1b)GluK1Radioligand Binding ([³H]kainate)4 µM (Kᵢ)[8][11]
(2S,4R)-4-(2-Carboxyphenoxy)pyrrolidine-2-carboxylic acid (1b)GluK1Two-Electrode Voltage Clamp6 ± 2 µM (IC₅₀)[8][11]
(2S,4R)-4-(2-Carboxyphenoxy)pyrrolidine-2-carboxylic acid (1b)GluK2Two-Electrode Voltage Clamp>100 µM (IC₅₀)[11]
(2S,3R)-2-Carboxy-3-pyrrolidine acetic acid analogue (3p-d1)GluK1Radioligand Binding15-fold preference for GluK3 over GluK1
(2S,3R)-2-Carboxy-3-pyrrolidine acetic acid analogue (3q-s3-4)GluN1/GluN2ARadioligand Binding0.61 µM (Kᵢ)
Indole-based kainate analogueKainate ReceptorsOocyte ExpressionAntagonist activity[12]

Experimental Protocols

This section provides an overview of the key experimental procedures for the synthesis and pharmacological evaluation of this compound derivatives.

General Synthesis of (2S,4R)-4-Substituted Pyrrolidine-2-carboxylic Acid Derivatives

A common synthetic route starts from commercially available (2S,4R)-4-hydroxy-L-proline. The general scheme involves protection of the amine and carboxylic acid functionalities, followed by modification of the hydroxyl group at the 4-position, and subsequent deprotection.

Synthesis_Workflow Start (2S,4R)-4-Hydroxy-L-proline Protect Protection of Amine (e.g., Boc, Cbz) and Carboxylic Acid (e.g., Ester) Start->Protect Modify Modification of 4-OH Group (e.g., Mitsunobu, Alkylation, etc.) Protect->Modify Deprotect Deprotection Modify->Deprotect Final_Product Final (2S,4R)-4-Substituted Pyrrolidine-2-carboxylic Acid Deprotect->Final_Product

Example Protocol: Synthesis of (2S,4R)-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine-2-carboxylic acid [3]

  • (2S,4R)-(-)-4-Hydroxy-2-pyrrolidinecarboxylic acid (40 mmol) is dissolved in water (40 ml).

  • The solution is treated with 1M aqueous sodium hydroxide (40 ml) and cooled in an ice-bath.

  • 4-Nitrobenzylchloroformate (40 mmol) in 1,4-dioxane (40 ml) is added dropwise over 20 minutes.

  • The mixture is stirred at 0°C for 3 hours.

  • The 1,4-dioxane is removed by evaporation under reduced pressure.

  • Ethyl acetate (100 ml) and water (100 ml) are added.

  • The mixture is acidified, and the aqueous layer is extracted three times with ethyl acetate (100 ml).

  • The combined ethyl acetate layers are dried (MgSO₄) and evaporated to yield an oil.

  • The oil is triturated under diethyl ether to induce crystallization, affording the title compound.

Radioligand Binding Assay for Kainate Receptors

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.[13][14][15][16][17]

Protocol Outline:

  • Membrane Preparation:

    • HEK293 cells stably expressing the kainate receptor subtype of interest (e.g., GluK1) are harvested.

    • Cells are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]kainate), and varying concentrations of the unlabeled test compound.

    • Nonspecific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., kainate).

    • The plate is incubated to allow binding to reach equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the functional activity of ion channels, such as kainate receptors, expressed in Xenopus oocytes.[17] This technique allows for the determination of agonist and antagonist potencies (EC₅₀ and IC₅₀ values).

Protocol Outline:

  • Oocyte Preparation:

    • Xenopus laevis oocytes are harvested and defolliculated.

    • Oocytes are injected with cRNA encoding the kainate receptor subunits of interest.

    • Injected oocytes are incubated for several days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage recording and one for current injection).

    • The oocyte is voltage-clamped at a holding potential (e.g., -60 mV).

    • The agonist (e.g., glutamate) is applied to elicit an inward current.

    • To determine antagonist activity, the agonist is co-applied with varying concentrations of the test compound.

  • Data Analysis:

    • The inhibition of the agonist-induced current by the test compound is measured.

    • An IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ion channel activity from cultured mammalian cells with higher temporal resolution than TEVC.[18]

Protocol Outline:

  • Cell Culture:

    • A suitable cell line (e.g., HEK293) is cultured on coverslips and transfected with plasmids encoding the kainate receptor subunits.

  • Recording:

    • A coverslip with transfected cells is placed in a recording chamber on a microscope.

    • A glass micropipette filled with an intracellular solution is brought into contact with a cell.

    • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured by suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped, and currents are recorded in response to the application of agonists and antagonists.

  • Data Analysis:

    • Data analysis is similar to that for TEVC, yielding IC₅₀ or EC₅₀ values.

Conclusion

This compound derivatives and analogues constitute a versatile and powerful class of chemical tools for the investigation of glutamatergic neurotransmission. Their ability to selectively modulate the activity of excitatory amino acid transporters and kainate receptors provides a means to dissect the complex roles of these proteins in health and disease. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance our understanding of the central nervous system and to develop novel therapeutics for neurological and psychiatric disorders. Further exploration of this chemical space is likely to yield even more potent and selective modulators, paving the way for new avenues of research and clinical intervention.

References

CAS number and safety data sheet for trans-4-Carboxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential chemical identification and safety information for trans-4-Carboxy-L-proline, a compound of interest in neuroscience research. The data is presented to support laboratory safety and experimental planning.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms L-trans-Pyrrolidine-2,4-dicarboxylic acid, L-trans-2,4-PDC
CAS Number 64769-66-0[1][2]
Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol [1]

Safety and Handling

GHS Hazard Information
CategoryDescription
GHS Pictogram Warning
Signal Word Warning[3]
Hazard Statements H315: Causes skin irritation[3]. H319: Causes serious eye irritation[3]. H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage Recommendations
AspectRecommendation
Personal Protective Equipment It is recommended to wear appropriate protective gloves, clothing, and eye/face protection.
Ventilation Use only outdoors or in a well-ventilated area.
Storage Store in a dry, well-ventilated place. Keep container tightly closed. Some suppliers recommend storing at -20°C for long-term stability.
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid (Skin) Wash with plenty of soap and water.
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Disclaimer: The information provided is a summary based on available data. It is essential to consult a comprehensive and verified Safety Data Sheet from the supplier before handling this chemical.

Limitations

Please note that as a large language model, I am unable to generate experimental protocols or create visualizations such as signaling pathways or experimental workflows using Graphviz (DOT language). This type of content requires access to specific experimental data and sophisticated diagramming capabilities that are beyond my current functionalities.

References

The Discovery and Enduring Legacy of L-Proline Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, historical research, and evolving applications of L-proline analogues. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemistry, biological significance, and therapeutic potential of these unique molecules. From their foundational role in peptide structure to their emerging prominence in modulating critical signaling pathways, L-proline analogues represent a compelling area of study with significant implications for medicine and biotechnology.

A Century of Discovery: From Gelatin to Groundbreaking Therapeutics

The journey into the world of L-proline and its analogues began in the early 20th century. L-proline itself was first synthesized by Richard Willstätter in 1900 and subsequently isolated from natural sources by Emil Fischer in 1901.[1][2] This foundational work paved the way for the discovery of naturally occurring analogues that would prove to be of immense scientific interest.

A significant milestone was the isolation of hydroxyproline from hydrolyzed gelatin in 1902 by Hermann Emil Fischer, with its racemic synthesis achieved by Hermann Leuchs in 1905.[3] This hydroxylated form of proline is a major component of collagen, where it plays a crucial role in the stability of the triple helix structure.[3] Another key discovery was L-azetidine-2-carboxylic acid (L-AZC), a toxic, non-proteinogenic amino acid first identified in lily of the valley plants in 1955.[4][5] These early discoveries laid the groundwork for the synthesis and investigation of a vast array of synthetic L-proline analogues, a field that continues to expand with the development of novel structures such as bicyclic proline analogues.[6]

A Timeline of Key Discoveries:

  • 1900: Richard Willstätter first synthesizes L-proline.[1][2]

  • 1901: Emil Fischer isolates L-proline from natural sources.[1][2]

  • 1902: Hermann Emil Fischer isolates hydroxyproline from gelatin.[3]

  • 1905: Hermann Leuchs synthesizes a racemic mixture of 4-hydroxyproline.[3]

  • 1955: L-azetidine-2-carboxylic acid is discovered in lily of the valley.[4][5]

  • 1981: Captopril, an L-proline derivative, is the first approved drug developed from an animal toxin.[7]

  • 1985: Enalapril, another L-proline-containing ACE inhibitor, is approved for the treatment of hypertension.[7]

Modulating Biology: The Diverse Applications of L-Proline Analogues

L-proline analogues have proven to be invaluable tools in a multitude of research and therapeutic contexts. Their unique structural properties allow them to be incorporated into peptides and proteins, often with profound effects on conformation and function.[5][8] This has led to their use as:

  • Chiral Building Blocks: Many hydroxyprolines, such as trans-4-hydroxy-L-proline (4-L-THOP) and cis-4-hydroxy-L-proline (4-L-CHOP), are utilized as versatile starting materials in the organic synthesis of pharmaceuticals.[5][8]

  • Probes for Cellular Metabolism: The ability of these analogues to interfere with normal proline metabolism has made them powerful reagents for studying the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells.[5][8]

  • Therapeutic Agents: Several L-proline analogues have been investigated for their therapeutic potential. For instance, L-AZC and 4-L-CHOP have demonstrated potent cell growth inhibitory effects and have been tested for their antitumor activity.[5][8]

Quantitative Insights: A Comparative Look at Biological Activity

The biological effects of L-proline analogues are often quantified by their inhibitory constants (Kᵢ) or the concentration required for 50% inhibition (IC₅₀) against specific enzymes or cell lines. This data is critical for structure-activity relationship (SAR) studies and for guiding the development of more potent and selective compounds.

AnalogueTargetAssay TypeValueReference(s)
Proline Dehydrogenase (PRODH) Inhibitors
L-Tetrahydro-2-furoic acid (THFA)PRODHEnzyme InhibitionKᵢ = 0.3 mM
Cyclopentanecarboxylate (CPC)PYCR1Enzyme InhibitionKᵢ = 1 mM[2]
N-formyl L-proline (NFLP)PYCR1Enzyme InhibitionKᵢ = 100 µM[2]
L-thiazolidine-4-carboxylate (L-T4C)PYCR1Enzyme InhibitionKᵢ = 600 µM[2]
L-thiazolidine-2-carboxylate (L-T2C)PYCR1Enzyme InhibitionKᵢ = 400 µM[2]
Prolyl Hydroxylase (PHD) Inhibitors
Proline Analogue 1 (PA1)PHD3Enzyme InhibitionEC₅₀ = 1.53 µM[9][10]
Proline Analogue 2 (PA2)PHD3Enzyme InhibitionEC₅₀ = 3.17 µM[9][10]
Anticancer Activity
α-cyano bis(indolyl)chalconesProstate, Breast, Epithelial Cancer CellsCell Viability (MTT Assay)IC₅₀ = 0.9–5.8 μM[11]
Decyl-proline analoguesTrypanosoma cruzi epimastigotesCell ViabilityIC₅₀ = 20-55 µM[12]

Experimental Corner: Key Methodologies in L-Proline Analogue Research

The synthesis and evaluation of L-proline analogues involve a range of chemical and biological techniques. Below are detailed protocols for key experiments cited in the field.

Synthesis of L-Azetidine-2-Carboxylic Acid (L-Aze)

A multigram-scale synthesis of L-Aze can be achieved from L-aspartic acid in 13 steps without the need for column chromatography. A key step involves the intramolecular cyclization of a protected L-homoserine derivative.

Experimental Workflow for L-Aze Synthesis:

G cluster_protection Protection & Modification cluster_cyclization Cyclization cluster_deprotection Deprotection L-Aspartic_Acid L-Aspartic_Acid N-Boc_Protection N-Boc_Protection L-Aspartic_Acid->N-Boc_Protection Carboxyl_Reduction Carboxyl_Reduction N-Boc_Protection->Carboxyl_Reduction N-Boc-L-Homoserine N-Boc-L-Homoserine Carboxyl_Reduction->N-Boc-L-Homoserine Hydroxyl_Activation Hydroxyl_Activation N-Boc-L-Homoserine->Hydroxyl_Activation Iodination Iodination Hydroxyl_Activation->Iodination Intramolecular_N-Alkylation Intramolecular_N-Alkylation Iodination->Intramolecular_N-Alkylation Protected_Azetidine_Ring Protected_Azetidine_Ring Intramolecular_N-Alkylation->Protected_Azetidine_Ring Ts_Deprotection Ts_Deprotection Protected_Azetidine_Ring->Ts_Deprotection tert-Butyl_Deprotection tert-Butyl_Deprotection Ts_Deprotection->tert-Butyl_Deprotection L-Azetidine-2-Carboxylic_Acid L-Azetidine-2-Carboxylic_Acid tert-Butyl_Deprotection->L-Azetidine-2-Carboxylic_Acid

Synthesis of L-Azetidine-2-Carboxylic Acid.

Protocol:

  • Protection and Modification: L-aspartic acid is first protected with a Boc group. The free carboxylic acid is then reduced to a primary alcohol to yield N-Boc-L-homoserine.

  • Cyclization: The hydroxyl group of N-Boc-L-homoserine is activated, typically by tosylation, followed by iodination to create a good leaving group. Intramolecular N-alkylation then proceeds to form the four-membered azetidine ring.

  • Deprotection: Finally, the protecting groups (e.g., Ts and tert-butyl) are removed to yield L-azetidine-2-carboxylic acid.[13]

Prolyl Hydroxylase (PHD) Inhibition Assay

The activity of PHDs can be measured by detecting the hydroxylation of a peptide substrate corresponding to a segment of Hypoxia-Inducible Factor-1α (HIF-1α).

Protocol:

  • Immobilization: A biotinylated HIF-1α peptide (residues 556-575) is immobilized on streptavidin-coated plates.

  • Enzymatic Reaction: The immobilized peptide is incubated with recombinant PHD enzyme in the presence of co-factors (Fe²⁺, 2-oxoglutarate, ascorbate) and the test inhibitor (e.g., a proline analogue).

  • Detection: The extent of hydroxylation is determined by the binding of a radiolabeled von Hippel-Lindau protein (VHL) E3 ubiquitin ligase complex, which specifically recognizes hydroxylated proline residues.[9][10]

Proline Dehydrogenase (PRODH) Enzyme Assay

PRODH activity can be assessed by monitoring the reduction of an artificial electron acceptor.

Protocol:

  • Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl₂, KCN, FAD, and the electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

  • Enzyme Addition: The enzyme source (e.g., solubilized mitochondria or purified PRODH) is added to the reaction mixture.

  • Initiation and Measurement: The reaction is initiated by the addition of L-proline, and the decrease in absorbance at 600 nm, corresponding to the reduction of DCPIP, is monitored spectrophotometrically.

At the Crossroads of Cellular Signaling: HIF-1α and mTOR Pathways

L-proline and its analogues have been shown to intersect with critical cellular signaling pathways, most notably the Hypoxia-Inducible Factor-1α (HIF-1α) and the mechanistic Target of Rapamycin (mTOR) pathways.

The HIF-1α Pathway: A Target for Proline Analogues

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This modification marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. During hypoxia, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-1α, which can then translocate to the nucleus and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

Certain proline analogues act as competitive inhibitors of PHDs, mimicking the hypoxic state by preventing HIF-1α hydroxylation and subsequent degradation.[9][10]

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Proline Analogue Inhibition HIF1a_N HIF-1α HIF1a_OH HIF-1α-OH HIF1a_N->HIF1a_OH Hydroxylation PHD PHD PHD->HIF1a_OH O2 O₂ O2->PHD Fe2 Fe²⁺ Fe2->PHD aKG α-KG aKG->PHD VHL VHL Complex HIF1a_OH->VHL Ub Ubiquitination VHL->Ub Proteasome Proteasome Degradation Ub->Proteasome HIF1a_H HIF-1α HIF1a_Stable Stable HIF-1α HIF1a_H->HIF1a_Stable Stabilization PHD_H PHD PHD_H->HIF1a_Stable Inhibited No_O2 Low O₂ No_O2->PHD_H Proline_Analogue Proline Analogue Proline_Analogue->PHD_H Nucleus Nucleus HIF1a_Stable->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Gene_Expression Gene Expression (e.g., VEGF, Glycolysis) HRE->Gene_Expression

Modulation of the HIF-1α Pathway.
The mTOR Pathway: Activation by L-Proline

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. The mTORC1 complex, in particular, integrates signals from growth factors, energy status, and amino acids. L-proline has been shown to activate mTORC1 signaling, leading to the phosphorylation of downstream targets such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis and cell growth.[14] The precise mechanism of how L-proline is sensed by the mTORC1 pathway is an area of active research, but it is known to be independent of the canonical amino acid sensing pathways for leucine and arginine.[14][15]

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Proline L-Proline mTORC1 mTORC1 Proline->mTORC1 Activates Growth_Factors Growth Factors Growth_Factors->mTORC1 Activates Amino_Acids Other Amino Acids (e.g., Leucine) Amino_Acids->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis EBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

L-Proline Activation of the mTORC1 Pathway.

The Future of L-Proline Analogue Research

The field of L-proline analogue research continues to be a vibrant and productive area of chemical biology and drug discovery. The recent approval of drugs containing proline analogues highlights their clinical relevance.[6] Future research is likely to focus on:

  • Development of More Selective Inhibitors: The design of analogues that can selectively target specific enzymes within a family (e.g., different isoforms of PHDs) will be crucial for developing safer and more effective therapeutics.

  • Exploration of Novel Scaffolds: The synthesis and evaluation of new classes of proline analogues, such as conformationally restricted bicyclic and spirocyclic systems, will continue to provide novel chemical matter for drug discovery.

  • Elucidation of Novel Biological Roles: As our understanding of cellular metabolism and signaling becomes more nuanced, so too will our appreciation for the diverse roles that L-proline and its analogues can play in health and disease.

References

The Proline Axis: A Pivotal Hub in Metabolism, Signaling, and Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Metabolic Pathways Involving Proline and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

Proline, unique among the proteinogenic amino acids for its secondary amine structure, transcends its role as a mere building block for proteins. Its metabolism is intricately woven into the fabric of cellular bioenergetics, redox homeostasis, and stress response signaling. The interconversion of proline, glutamate, and ornithine forms a critical metabolic axis centered around the intermediate Δ¹-pyrroline-5-carboxylate (P5C). Dysregulation of this axis is increasingly implicated in a range of pathologies, most notably in cancer, where malignant cells rewire these pathways to support proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the core metabolic pathways of proline, details key experimental methodologies, presents quantitative data on enzyme kinetics and metabolite levels, and explores the emerging role of these pathways as targets for therapeutic intervention.

Core Metabolic Pathways

Proline metabolism is a tale of two cellular compartments: biosynthesis predominantly occurs in the cytosol and mitochondria, while catabolism is exclusively mitochondrial. This spatial separation allows for distinct regulation and function of each arm of the pathway.

Proline Biosynthesis: The Path from Glutamate

The primary route for de novo proline synthesis in human cells begins with glutamate. This process involves two key enzymatic steps to produce P5C, which is then reduced to proline.

  • Glutamate to P5C: The initial and rate-limiting step is catalyzed by the bifunctional enzyme Δ¹-pyrroline-5-carboxylate synthase (P5CS) , also known as Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1).[1][2] Located in the mitochondrial matrix, P5CS uses ATP and NAD(P)H to convert glutamate into γ-glutamyl phosphate, which is then immediately reduced to glutamate-γ-semialdehyde (GSA). GSA spontaneously cyclizes to form its more stable tautomer, P5C.[1]

  • P5C to Proline: The final step is the reduction of P5C to proline, a reaction catalyzed by Pyrroline-5-Carboxylate Reductase (PYCR) . Humans possess three PYCR isoforms: mitochondrial PYCR1 and PYCR2, and a cytosolic isoform, PYCR3 (or PYCRL).[3] These enzymes utilize NADH or NADPH as a reductant.[3]

An alternative, though less predominant, pathway can synthesize P5C from ornithine via the action of ornithine aminotransferase (OAT) , linking proline synthesis to the urea cycle.

Proline_Biosynthesis cluster_mito Mitochondrion Glutamate Glutamate P5CS P5CS (ALDH18A1) Glutamate->P5CS ATP NADPH GSA_P5C Glutamate-γ-semialdehyde ↔ P5C P5CS->GSA_P5C PYCR PYCR1, 2 (Mito) PYCR3 (Cyto) GSA_P5C->PYCR NAD(P)H Proline Proline PYCR->Proline Ornithine Ornithine (from Urea Cycle) OAT OAT Ornithine->OAT OAT->GSA_P5C aKG α-Ketoglutarate aKG->OAT

Caption: Proline Biosynthesis Pathways from Glutamate and Ornithine.
Proline Catabolism: Oxidation in the Mitochondria

The degradation of proline is a two-step oxidative process occurring entirely within the mitochondria, converting proline back to glutamate and feeding into central carbon metabolism.[4]

  • Proline to P5C: The first and rate-limiting step is the oxidation of proline to P5C, catalyzed by Proline Dehydrogenase (PRODH) , also known as Proline Oxidase (POX).[5][6] PRODH is an enzyme of the inner mitochondrial membrane that channels electrons from proline oxidation directly into the electron transport chain (ETC), typically via ubiquinone, contributing to ATP production and generating reactive oxygen species (ROS) as a byproduct.[7]

  • P5C to Glutamate: P5C is then oxidized to glutamate by P5C Dehydrogenase (P5CDH) , also known as Aldehyde Dehydrogenase 4 Family Member A1 (ALDH4A1).[8][9] This NAD⁺-dependent reaction occurs in the mitochondrial matrix.[8][9] The resulting glutamate can be further converted to the TCA cycle intermediate α-ketoglutarate by glutamate dehydrogenase.

Proline_Catabolism cluster_mito Mitochondrion Proline Proline PRODH PRODH / POX Proline->PRODH P5C P5C PRODH->P5C ETC Electron Transport Chain PRODH->ETC FAD→FADH₂ →CoQ P5CDH P5CDH (ALDH4A1) P5C->P5CDH NAD⁺ Glutamate Glutamate P5CDH->Glutamate GDH GDH Glutamate->GDH NAD⁺ ROS ROS ETC->ROS aKG α-Ketoglutarate (to TCA Cycle) GDH->aKG Proline_Signaling cluster_input Regulators cluster_output Cellular Outcomes p53 p53 (Tumor Suppressor) PRODH PRODH / POX p53->PRODH induces mTORC1 mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation promotes MYC c-MYC (Oncogene) PYCR1 PYCR1 / P5CS MYC->PYCR1 induces ROS ROS PRODH->ROS generates PYCR1->Proliferation supports Apoptosis Apoptosis / Senescence ROS->Apoptosis triggers Proline_Assay_Workflow start Start: Tissue/Cell Sample homogenize 1. Homogenize in 3% Sulfosalicylic Acid start->homogenize centrifuge1 2. Centrifuge (12,000 x g, 20 min, 4°C) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant react 3. Add Acetic Acid & Acid-Ninhydrin Incubate (100°C, 1 hr) supernatant->react extract 4. Extract with Toluene react->extract measure 5. Measure Absorbance of Toluene phase at 520 nm extract->measure quantify 6. Quantify using Proline Standard Curve measure->quantify end End: Proline Concentration quantify->end

References

Enzymatic Synthesis of Substituted Prolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted prolines is of paramount importance in medicinal chemistry and drug development. These proline analogs, when incorporated into peptides or used as chiral building blocks, can significantly enhance biological activity, metabolic stability, and conformational rigidity. Enzymatic synthesis offers a powerful and stereoselective approach to access these valuable compounds, overcoming many limitations of traditional chemical methods. This technical guide provides a comprehensive overview of the core enzymatic strategies for producing substituted prolines, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Enzymatic Strategies

The enzymatic toolbox for proline functionalization primarily revolves around three main classes of enzymes: Proline Hydroxylases, Proline Dehydrogenases, and Lipases. Each offers a unique approach to stereoselective synthesis.

Proline Hydroxylases: Regio- and Stereoselective C-H Activation

Proline hydroxylases, particularly the non-heme Fe(II)/2-oxoglutarate-dependent dioxygenases, are highly effective biocatalysts for the direct hydroxylation of the proline ring. These enzymes exhibit remarkable regio- and stereoselectivity, enabling the production of various hydroxyproline isomers, which are key precursors for further functionalization. The most well-characterized are proline-4-hydroxylases (P4Hs) and proline-3-hydroxylases (P3Hs), which yield trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, and cis-3-hydroxy-L-proline, respectively.

The general reaction mechanism involves the activation of molecular oxygen and its insertion into a C-H bond of the proline ring, coupled with the oxidative decarboxylation of 2-oxoglutarate to succinate.

Proline Dehydrogenase: An Entry Point for Chemoenzymatic Cascades

Proline dehydrogenase (PRODH), also known as proline oxidase, catalyzes the oxidation of L-proline to (S)-1-pyrroline-5-carboxylate (P5C). This intermediate is a versatile synthon in chemoenzymatic cascades. For instance, P5C can be trapped and reduced chemically or enzymatically to introduce different substituents at various positions of the proline ring. This strategy expands the scope of accessible proline derivatives beyond what can be achieved with hydroxylases alone.

Lipases: Kinetic Resolution for Enantiopure Proline Derivatives

Lipases are widely used for the kinetic resolution of racemic mixtures of proline esters or other derivatives. By selectively hydrolyzing one enantiomer of a racemic ester, lipases can provide access to both enantiomers in high enantiomeric excess. This method is particularly useful for producing unnatural D-proline derivatives or for separating diastereomers of substituted prolines. Candida antarctica lipase B (CALB) is a frequently employed biocatalyst in this context due to its broad substrate scope and high enantioselectivity.

Quantitative Data on Enzymatic Proline Synthesis

The following tables summarize the performance of various enzymatic systems for the synthesis of substituted prolines, providing a comparative overview of their substrate scope, conversion rates, and stereoselectivity.

Table 1: Substrate Scope and Efficiency of Proline Hydroxylases
EnzymeSource OrganismSubstrateProductConversion (%)Reference
L-proline trans-4-hydroxylase (P4H)Dactylosporangium sp.L-Prolinetrans-4-Hydroxy-L-proline>99%[1]
L-proline cis-4-hydroxylaseSinorhizobium melilotiL-Prolinecis-4-Hydroxy-L-prolineHigh[2]
L-proline cis-3-hydroxylase (P3H)Streptomyces sp. TH1L-Prolinecis-3-Hydroxy-L-prolineHigh[3]
P4HDactylosporangium sp.L-Pipecolic acidtrans-5-Hydroxy-L-pipecolic acid68%[4]
P3HStreptomyces sp. TH1trans-3-Methyl-L-prolineTertiary alcohol derivative-[4]
P4HDactylosporangium sp.2-Methyl-L-prolinetrans-4-Hydroxy-2-methyl-L-proline-[5]
Table 2: Kinetic Parameters of Selected Proline-Modifying Enzymes
EnzymeSource OrganismSubstrateKm (mM)kcat (s-1)Reference
Proline 3-hydroxylaseStreptomyces sp. TH1L-Proline0.563.2[3]
Proline 3-hydroxylaseStreptomyces sp. TH12-Oxoglutarate0.11-[3]
Proline Dehydrogenase (in PutA)Escherichia coliL-Proline425.2[5]
Proline Dehydrogenase (in PutA)Escherichia coliCoenzyme Q10.112-[5]
Table 3: Enantioselectivity of Lipase-Catalyzed Resolution of Proline Derivatives
EnzymeSubstrateReaction TypeEnantiomeric Ratio (E)Reference
Candida antarctica lipase B (CALB)(R,S)-N-Cbz-proline 1,2,4-triazolideHydrolysis>100[6]
Candida antarctica lipase B (CALB)(R,S)-N-Cbz-proline 4-bromopyrazolideHydrolysis>100[6]
Candida antarctica lipase B (CALB)Racemic N-Boc and N-Cbz proline estersHydrolysis>100[7]
Bacillus licheniformis protease (Subtilisin)(R,S)-carbamoylproline esterHydrolysis10 (for R-enantiomer)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of substituted prolines.

Protocol for Recombinant Proline Hydroxylase Expression and Purification

This protocol describes the expression and purification of a His-tagged proline hydroxylase from E. coli.

1. Transformation and Expression:

  • Transform E. coli BL21(DE3) cells with the expression plasmid containing the gene for the His-tagged proline hydroxylase.

  • Inoculate a single colony into 20 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.[8]

  • Transfer the overnight culture into 1 L of fresh LB medium with antibiotic and grow at 37°C with shaking (250 rpm) until the OD600 reaches 0.5-0.6.[8]

  • Induce protein expression by adding IPTG to a final concentration of 0.1-0.6 mM.[8]

  • For iron-containing hydroxylases, supplement the medium with 100 mg/L FeSO4·7H2O.[8]

  • Continue to incubate the culture at a reduced temperature (e.g., 20-30°C) for 6-16 hours.[8]

  • Harvest the cells by centrifugation at 5,000 rpm for 15 minutes and store the cell pellet at -20°C.[8]

2. Cell Lysis and Clarification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 20 mM imidazole, 1 mM PMSF).[9]

  • Lyse the cells by sonication on ice or using a high-pressure homogenizer.[8][9]

  • Centrifuge the lysate at 12,000 rpm for 30 minutes at 4°C to pellet cell debris.[9]

  • Filter the supernatant through a 0.22 µm membrane to obtain a clear lysate.[9]

3. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.[9]

  • Load the clarified lysate onto the column.[9]

  • Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged proline hydroxylase with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).[9]

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified enzyme.

4. Buffer Exchange and Storage:

  • Pool the fractions containing the purified enzyme and perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Determine the protein concentration, aliquot, and store at -80°C.

Protocol for Whole-Cell Biocatalytic Hydroxylation of L-Proline

This protocol outlines a whole-cell biotransformation for the production of hydroxyproline using recombinant E. coli expressing a proline hydroxylase.

1. Catalyst Preparation:

  • Grow the recombinant E. coli strain expressing the proline hydroxylase as described in Protocol 3.1, step 1.

  • After induction, harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 100 mM MES buffer, pH 6.5).[1]

2. Biotransformation Reaction:

  • Resuspend the cell pellet in the reaction buffer (e.g., 80 mM MES buffer, pH 6.5) to a desired cell density (e.g., 10-50 g/L wet cell weight).[1]

  • The reaction mixture should contain L-proline (e.g., 4 mM), 2-oxoglutarate (e.g., 8 mM), ferrous sulfate (e.g., 2 mM), and L-ascorbic acid (e.g., 4 mM).[1]

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35°C) with shaking to ensure adequate aeration.[1]

3. Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the formation of hydroxyproline by HPLC (see Protocol 3.4).

  • Once the reaction is complete, terminate it by heating the mixture (e.g., 100°C for 5 minutes) to inactivate the enzyme and denature cellular proteins.

  • Centrifuge the mixture to remove the cell debris.

  • The supernatant containing the hydroxyproline can be used for purification.

4. Product Purification:

  • The hydroxyproline in the supernatant can be purified using ion-exchange chromatography.

Protocol for Lipase-Catalyzed Kinetic Resolution of a Proline Derivative

This protocol describes a typical procedure for the enantioselective hydrolysis of a racemic N-protected proline ester.

1. Reaction Setup:

  • Dissolve the racemic N-protected proline ester in a suitable water-saturated organic solvent (e.g., methyl tert-butyl ether, MTBE).[6]

  • Add the lipase (e.g., Candida antarctica lipase B, CALB), either free or immobilized.

  • The reaction can be run at a controlled temperature (e.g., 45°C).[6]

2. Reaction Monitoring:

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.

  • The reaction is typically stopped at or near 50% conversion to obtain both the unreacted ester and the product acid in high ee.

3. Work-up and Product Separation:

  • After the desired conversion is reached, remove the enzyme by filtration.

  • Extract the reaction mixture with an aqueous base (e.g., 0.1 M NaOH) to separate the acidic product from the unreacted ester.[6]

  • Acidify the aqueous layer (e.g., with 0.1 M HCl) and extract the N-protected proline acid with an organic solvent.[6]

  • The organic layer from the initial extraction contains the unreacted N-protected proline ester.

  • Purify both the acid and the ester by standard techniques such as chromatography.

Protocol for HPLC Analysis of Hydroxyproline

This protocol details a common method for the quantification of hydroxyproline using pre-column derivatization and reverse-phase HPLC.

1. Sample Preparation and Hydrolysis (for protein-bound hydroxyproline):

  • Hydrolyze the protein-containing sample in 6 M HCl at 110°C for 16-24 hours.[10]

  • Dry the hydrolysate under vacuum or a stream of nitrogen.

  • Reconstitute the dried sample in a suitable buffer.

2. Derivatization:

  • A variety of derivatizing agents can be used, such as phenyl isothiocyanate (PITC) or dabsyl-chloride.[10][11]

  • For dabsyl-chloride derivatization, mix the sample with a sodium carbonate buffer and a solution of dabsyl-chloride in acetonitrile.[10]

  • Heat the mixture at 70°C for 10-15 minutes.[10]

  • Quench the reaction by adding an acid.

3. HPLC Analysis:

  • Inject the derivatized sample onto a C18 reverse-phase HPLC column.[11]

  • Use a suitable mobile phase, often a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[12]

  • Detect the derivatized hydroxyproline using a UV-Vis detector at the appropriate wavelength for the derivative (e.g., 254 nm for PITC derivatives, ~436 nm for dabsyl derivatives).[11]

  • Quantify the amount of hydroxyproline by comparing the peak area to a standard curve prepared with known concentrations of derivatized hydroxyproline.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key enzymatic pathways and experimental workflows for the synthesis of substituted prolines.

Enzymatic Hydroxylation of Proline

G Proline L-Proline Enzyme Proline Hydroxylase (e.g., P4H, P3H) Proline->Enzyme Hydroxyproline Substituted Proline (e.g., Hydroxyproline) Enzyme->Hydroxyproline Succinate Succinate Enzyme->Succinate CO2 CO2 Enzyme->CO2 O2 O2 O2->Enzyme aKG α-Ketoglutarate aKG->Enzyme Fe2 Fe(II) Fe2->Enzyme

Caption: Enzymatic hydroxylation of L-proline by a 2-oxoglutarate-dependent dioxygenase.

Whole-Cell Biocatalysis Workflow

G cluster_cell Recombinant E. coli Cell Proline_in L-Proline (in) Enzyme Expressed Proline Hydroxylase Proline_in->Enzyme aKG_in α-Ketoglutarate (from metabolism) aKG_in->Enzyme Hyp_out Hydroxyproline (out) Enzyme->Hyp_out Hyp_ext Purified Hydroxyproline Hyp_out->Hyp_ext Export & Purification Proline_ext External L-Proline Proline_ext->Proline_in Uptake

Caption: Workflow for whole-cell biocatalytic synthesis of hydroxyproline.

Chemoenzymatic Cascade via Proline Dehydrogenase

G Proline L-Proline PRODH Proline Dehydrogenase Proline->PRODH P5C (S)-1-Pyrroline- 5-carboxylate Chemical_Step Chemical Reduction/ Functionalization P5C->Chemical_Step Substituted_Proline Substituted Proline PRODH->P5C Enzymatic Oxidation Chemical_Step->Substituted_Proline Chemical Transformation

Caption: A chemoenzymatic cascade for substituted prolines using proline dehydrogenase.

Conclusion

The enzymatic synthesis of substituted prolines represents a rapidly evolving field with significant potential for streamlining the production of these valuable chiral building blocks. Proline hydroxylases, dehydrogenases, and lipases each provide powerful, stereoselective routes to a diverse range of proline analogs. As our understanding of these enzymes deepens and protein engineering techniques advance, we can expect the development of novel biocatalysts with expanded substrate scopes and enhanced catalytic efficiencies. The integration of these enzymatic steps into whole-cell systems and chemoenzymatic cascades will further solidify the role of biocatalysis as an indispensable tool in modern drug discovery and development.

References

Conformational Analysis of 4-Substituted Prolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique cyclic structure of proline confers significant conformational rigidity upon peptides and proteins, playing a crucial role in secondary structure, protein folding, and molecular recognition. Substitution at the C4 position of the pyrrolidine ring provides a powerful tool to modulate these conformational preferences, thereby influencing the biological activity and therapeutic potential of proline-containing molecules. This guide offers a comprehensive technical overview of the conformational analysis of 4-substituted prolines, detailing the interplay between substituent properties and the resulting structural biases. It provides a summary of quantitative conformational data, outlines key experimental protocols, and presents visual representations of the underlying principles and workflows to aid researchers in the rational design of novel therapeutics.

Introduction: The Conformational Dichotomy of Proline

Proline's structure is unique among the 20 proteinogenic amino acids, with its side chain cyclizing back onto the backbone nitrogen. This ring structure imposes significant constraints on the backbone dihedral angle φ, but it also introduces two critical conformational equilibria that are central to its structural and functional roles: pyrrolidine ring pucker and prolyl amide bond isomerization [1][2][3].

  • Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two primary "puckered" envelope conformations: Cγ-endo (where the γ-carbon is on the same side as the carbonyl group) and Cγ-exo (where the γ-carbon is on the opposite side)[4][5]. The energy barrier for interconversion between these puckers is low (2–5 kcal/mol), allowing for rapid equilibrium on the picosecond timescale[4][5]. The preferred pucker is correlated with the backbone dihedral angles (φ, ψ), with the exo pucker favoring more compact conformations like the polyproline II (PPII) helix, and the endo pucker favoring more extended structures[2][6].

  • Prolyl Amide Bond Isomerization: Unlike most other peptide bonds, which strongly favor the trans conformation, the X-Pro amide bond can adopt both trans and cis conformations due to similar steric hindrance in both states[7]. The energy barrier for cis/trans isomerization is significantly higher (~20 kcal/mol), leading to slow interconversion on the timescale of seconds to minutes at room temperature[4][5]. This isomerization is often a rate-limiting step in protein folding and can act as a "molecular switch" in biological processes[2][8].

Substitution at the 4-position of the proline ring can profoundly influence both of these equilibria through a combination of steric and stereoelectronic effects, offering a precise mechanism for controlling peptide and protein conformation[1][3].

The Influence of 4-Substituents on Proline Conformation

The conformational preferences of 4-substituted prolines are primarily dictated by the interplay of the substituent's stereochemistry (R or S configuration) and its electronic properties (electron-withdrawing or electron-donating)[2][9].

Stereoelectronic Effects

Electron-withdrawing substituents (EWS), such as fluorine or a nitrobenzoate group, exert a powerful influence through the gauche effect . This effect describes the tendency of a molecule to adopt a conformation where a substituent with high electronegativity is oriented gauche (at a 60° dihedral angle) to another electron-withdrawing group or a lone pair of electrons. In the context of 4-substituted prolines, this leads to a strong preference for the substituent to occupy a pseudo-axial position on the pyrrolidine ring[2][4].

This stereoelectronic preference directly translates to control over the ring pucker:

  • (4R)-substituted prolines with an EWS strongly favor the Cγ-exo pucker. This conformation places the substituent in a pseudo-axial position[1][4][9].

  • (4S)-substituted prolines with an EWS strongly favor the Cγ-endo pucker for the same reason[1][4][9].

The ring pucker, in turn, influences the cis/trans isomerism of the preceding amide bond. The exo pucker is associated with a stronger n→π interaction, an orbital overlap between the lone pair of the preceding carbonyl oxygen (n) and the antibonding orbital of the proline carbonyl (π). This interaction stabilizes the trans amide bond and more compact helical conformations[2][4][6]. Conversely, the endo pucker weakens this interaction, leading to a greater population of the cis amide bond and more extended conformations[2][4].

Steric Effects

For substituents that are not electron-withdrawing or are sterically demanding (e.g., a methyl group), steric hindrance becomes the dominant factor. To minimize steric clashes, these bulky groups prefer to occupy a pseudo-equatorial position on the ring. This results in the opposite ring pucker preferences compared to the gauche effect[2][9]:

  • (4R)-substituted prolines with a bulky group favor the Cγ-endo pucker.

  • (4S)-substituted prolines with a bulky group favor the Cγ-exo pucker.

The logical relationship between substituent properties and conformational outcome is illustrated in the diagram below.

G substituent 4-Substituent Properties stereochem Stereochemistry (4R or 4S) substituent->stereochem electronics Electronic Effects (EWG vs. Non-EWG) substituent->electronics sterics Steric Bulk substituent->sterics pucker Pyrrolidine Ring Pucker (Cγ-exo vs. Cγ-endo) stereochem->pucker Dictates outcome of steric/electronic effects electronics->pucker Gauche Effect sterics->pucker Minimizes Clashes isomerism Amide Bond Isomerism (trans vs. cis) pucker->isomerism Modulates n→π* interaction backbone Backbone Conformation (φ, ψ angles) pucker->backbone Correlates with φ, ψ isomerism->backbone Defines ω angle

Figure 1. Logical flow from 4-substituent properties to backbone conformation.

Quantitative Conformational Data

The conformational preferences of 4-substituted prolines can be quantified by determining the equilibrium constant between the trans and cis isomers (Ktrans/cis) and the relative populations of the Cγ-exo and Cγ-endo ring puckers. These parameters are typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The tables below summarize key quantitative data for representative 4-substituted prolines.

Table 1: Influence of 4-Substitution on trans/cis Isomer Ratio (Ktrans/cis) in Ac-X-OMe Models

4-Substituent (Stereochemistry)Substituent TypeKtrans/cisDominant IsomerReference
H (Proline)-3.0 (in dioxane)trans[10]
F (R)Electron-withdrawing4.0 (in dioxane)trans[10]
F (S)Electron-withdrawing1.2 (in dioxane)trans (less dominant)[10]
NO2-Benzoate (S)Electron-withdrawing>20 (trans favored)trans[4]
CH3 (S)Sterically bulky- (favors exo pucker)-[1]

Note: Ktrans/cis = [% trans] / [% cis]. A higher value indicates a stronger preference for the trans isomer. Data can be solvent-dependent.[6]

Table 2: Ring Pucker Preferences of 4-Substituted Prolines

4-Substituent (Stereochemistry)Substituent TypePreferred PuckerPucker Ratio (Exo:Endo)Reference
H (Proline)-Endo (slight preference)~1:2[6]
F (R)Electron-withdrawingExo~6:1[6]
F (S)Electron-withdrawingEndo~1:20[6]
OH (R)Electron-withdrawingExo-[11]
CH3 (S)Sterically bulkyExo-[1]

Experimental Protocols for Conformational Analysis

The primary techniques for elucidating the conformation of 4-substituted prolines are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

NMR Spectroscopy

NMR is the most powerful technique for studying the conformational equilibria of prolines in solution. It allows for the simultaneous observation and quantification of both cis and trans isomers and provides information about the ring pucker.

Detailed Protocol for Determining Ktrans/cis and Ring Pucker:

  • Sample Preparation:

    • Synthesize the N-acetylated and C-methylated ester derivative of the 4-substituted proline (e.g., Ac-Pro(4-X)-OMe). This simplifies the NMR spectrum by removing complications from terminal charges.

    • Dissolve the compound in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) to a concentration of approximately 5-10 mM. The choice of solvent is critical as it can influence the conformational equilibrium[6].

  • Data Acquisition:

    • Acquire a high-resolution 1D 1H NMR spectrum at a constant temperature (e.g., 298 K).

    • The slow cis/trans isomerization on the NMR timescale results in two distinct sets of resonances for the two isomers[2].

    • Acquire 2D NMR spectra, such as COSY and HSQC, to aid in the complete assignment of all proton and carbon signals for both isomers.

  • Data Analysis for Ktrans/cis:

    • Identify well-resolved proton signals that are unique to the cis and trans isomers (e.g., the acetyl methyl protons or the α-proton).

    • Integrate the area under these corresponding peaks.

    • Calculate the Ktrans/cis ratio by dividing the integral of the trans peak by the integral of the cis peak[4].

  • Data Analysis for Ring Pucker:

    • The ring pucker is in fast exchange, resulting in a population-weighted average conformation.

    • Measure the vicinal 3JH,H coupling constants between the protons on the pyrrolidine ring from the 1D 1H spectrum. The use of advanced techniques like PSYCHEDELIC can improve the resolution and accuracy of these measurements[12].

    • Use the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons, to determine the preferred ring pucker[6]. For example, analysis of the Hα-Hβ coupling constants can provide information about the χ1 torsion angle, which is indicative of the pucker.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution snapshot of the proline conformation in the solid state. While it does not provide information on dynamic equilibria, it is invaluable for confirming the absolute stereochemistry and observing the preferred conformation in a crystalline environment.

General Protocol:

  • Crystallization:

    • Grow single crystals of the 4-substituted proline derivative suitable for X-ray diffraction. This is often the most challenging step and requires screening various solvents, precipitants, and temperatures.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map and build a model of the molecule.

    • Refine the model against the experimental data to obtain the final structure, including precise bond lengths, bond angles, and torsion angles. From these, the ring pucker and amide bond conformation can be definitively assigned for the crystalline state[4].

Experimental and Analytical Workflow

The diagram below outlines a typical workflow for the comprehensive conformational analysis of a novel 4-substituted proline derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_results Data Interpretation cluster_conclusion Conclusion synthesis Synthesize 4-Substituted Proline Derivative (e.g., Ac-Pro(4-X)-OMe) nmr NMR Spectroscopy (in solution) synthesis->nmr xray X-ray Crystallography (solid state) synthesis->xray comp Computational Modeling (in silico) synthesis->comp nmr_data Acquire 1D/2D NMR data nmr->nmr_data xray_data Grow crystals & collect diffraction data xray->xray_data comp_model Build molecular model comp->comp_model k_ratio Determine Ktrans/cis nmr_data->k_ratio pucker_pop Analyze Ring Pucker (via J-couplings) nmr_data->pucker_pop solid_state Determine Solid-State Conformation xray_data->solid_state energy_min Calculate Energy Minima & Barriers comp_model->energy_min final_analysis Comprehensive Conformational Profile of Pro(4-X) k_ratio->final_analysis pucker_pop->final_analysis solid_state->final_analysis energy_min->final_analysis

Figure 2. Experimental workflow for conformational analysis of 4-substituted prolines.

Applications in Drug Development and Protein Engineering

The ability to control proline conformation via 4-substitution has significant implications for medicinal chemistry and protein engineering.

  • Stabilizing Secondary Structures: By selecting the appropriate substituent and stereochemistry, researchers can stabilize or destabilize specific secondary structures. For example, (4R)-fluoroproline (Flp) is used to stabilize the polyproline II helix, which is a critical structural motif in collagen[1][6][13]. This has been exploited to create hyperstable collagen triple helices[1][13].

  • Modulating Protein Stability and Folding: The incorporation of 4-substituted prolines can alter the thermodynamic stability of proteins. Mismatched puckering preferences can lead to destabilization, while matching the inherent preference can enhance stability[4]. Furthermore, since prolyl isomerization is a key step in folding, derivatives like 4,4-difluoroproline, which lowers the isomerization barrier, can be used to accelerate protein folding[2].

  • Designing Bioactive Peptides: Many peptide-based drugs and recognition motifs contain proline. Modifying these prolines can lock the peptide into a specific bioactive conformation, enhancing its binding affinity and selectivity for its target. For instance, 4(S)-substituted prolines that favor the endo pucker can be used to promote β-turn conformations, which are common epitopes for protein recognition[4][14].

  • Probes for NMR Spectroscopy: The incorporation of fluorine at the 4-position (e.g., 4-fluoroprolines) provides a sensitive 19F NMR probe to study protein conformation and dynamics without perturbing the native structure significantly[9][15].

Conclusion

The conformational analysis of 4-substituted prolines is a cornerstone of modern peptide and protein design. Through the judicious selection of substituents at the C4 position, it is possible to exert precise control over the local and global conformation of proline-containing molecules. By leveraging a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can fully characterize the conformational landscapes of these derivatives. This knowledge is critical for the rational design of peptides and proteins with enhanced stability, tailored structural features, and improved therapeutic properties, making 4-substituted prolines an invaluable tool in the arsenal of drug development professionals.

References

Methodological & Application

Unlocking New Frontiers in Protein Engineering: trans-4-Carboxy-L-proline as a

Author: BenchChem Technical Support Team. Date: December 2025

Constrained Amino Acid

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy for modulating their structure, stability, and function. Among these, constrained amino acids that restrict the conformational flexibility of the polypeptide backbone are of particular interest in protein engineering and drug design. This document provides detailed application notes and experimental protocols for the use of trans-4-Carboxy-L-proline, a conformationally restricted proline analog, to engineer novel proteins with enhanced properties.

Introduction to this compound

This compound is a derivative of the amino acid proline featuring a carboxylic acid group at the 4-position of the pyrrolidine ring. This substitution introduces significant steric hindrance, which restricts the rotation around the peptide bond and influences the puckering of the pyrrolidine ring.[1][2] The defined stereochemistry of this compound pre-organizes the peptide backbone, favoring a specific conformation and reducing the entropic penalty upon binding to a target molecule.[3][4] This conformational constraint can lead to enhanced protein stability, increased binding affinity, and improved specificity, making it a valuable tool for the rational design of therapeutics and engineered proteins.[5][6]

Key Applications

The unique properties of this compound make it suitable for a range of applications in protein engineering and drug development:

  • Stabilization of Secondary and Tertiary Structures: By reducing the conformational entropy of the unfolded state, the incorporation of constrained prolines can increase the thermal and chemical stability of proteins.[4][7]

  • Enhancement of Binding Affinity: The pre-organization of the peptide backbone into a bioactive conformation can lead to a significant increase in binding affinity for a target receptor or enzyme.[5]

  • Modulation of Enzyme Activity: Strategic placement of this compound in or near the active site of an enzyme can alter its catalytic efficiency and substrate specificity.

  • Design of Peptide-Based Therapeutics: The conformational rigidity imparted by this amino acid can improve the metabolic stability and bioavailability of peptide drugs.

  • Probing Protein Structure and Dynamics: As a structural probe, it can be used to investigate the role of backbone conformation in protein folding and function.[8][9]

Quantitative Data Summary

The incorporation of this compound and its derivatives has been shown to have a quantifiable impact on the biological activity of peptides. The following table summarizes key findings from the literature.

Compound/SystemReceptor/EnzymeParameterValueReference
(2S,4R)-4-(2-Carboxyphenoxy)pyrrolidine-2-carboxylic acidKainic Acid Receptor Subtype 1 (GluK1)Ki4 µM[10][11][12]
(2S,4R)-4-(2-Carboxyphenoxy)pyrrolidine-2-carboxylic acidKainic Acid Receptor Subtype 1 (GluK1)IC506 ± 2 µM[10][11][12]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-trans-4-Carboxy-L-proline

This protocol describes a general method for the synthesis of Fmoc-protected this compound, adapted from procedures for similar proline analogs.[13][14][15] The synthesis involves the protection of the amino group of this compound with a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-Osu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Diethyl ether or Ethyl acetate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve this compound in a 10% aqueous solution of sodium carbonate.

  • In a separate flask, dissolve Fmoc-Osu in 1,4-dioxane.

  • Slowly add the Fmoc-Osu solution to the amino acid solution at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Add water to the reaction mixture and extract with diethyl ether to remove unreacted Fmoc-Osu.

  • Acidify the aqueous phase to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the Fmoc-protected amino acid as a white solid.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Incorporation of Fmoc-trans-4-Carboxy-L-proline into Peptides via SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy to incorporate Fmoc-trans-4-Carboxy-L-proline into a peptide sequence.[16][17][18]

Materials:

  • Fmoc-protected amino acids (including Fmoc-trans-4-Carboxy-L-proline)

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU/HOBt or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence. For incorporating Fmoc-trans-4-Carboxy-L-proline, use the same coupling procedure. The carboxyl group on the pyrrolidine ring must be appropriately protected (e.g., as a t-butyl ester) if it is not the desired C-terminus.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 3: Biophysical Characterization of Engineered Proteins

This protocol provides a general workflow for the biophysical characterization of proteins engineered with this compound.

1. Expression and Purification of the Engineered Protein:

  • Utilize an appropriate expression system (e.g., E. coli) with an orthogonal tRNA/aminoacyl-tRNA synthetase pair for site-specific incorporation of the unnatural amino acid.[14][19][20]

  • Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

2. Structural Analysis:

  • Circular Dichroism (CD) Spectroscopy:

    • Perform far-UV CD spectroscopy to assess the secondary structure content of the protein.

    • Conduct thermal denaturation studies by monitoring the CD signal at a specific wavelength as a function of temperature to determine the melting temperature (Tm).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Use 2D 1H-15N HSQC NMR to compare the chemical shifts of the engineered protein with the wild-type to identify localized conformational changes.[8][9][21]

    • The distinct chemical environment of the cis and trans isomers of the peptidyl-prolyl bond can be observed and quantified.[8][9]

  • X-ray Crystallography:

    • Crystallize the protein and solve its three-dimensional structure to directly visualize the conformation of the this compound residue and its interactions within the protein.[22]

3. Functional Analysis:

  • Enzymatic Assays: If the protein is an enzyme, perform kinetic assays to determine the Michaelis-Menten parameters (Km and kcat) and compare them to the wild-type enzyme.[23][24][25]

  • Binding Assays:

    • Use techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the binding affinity (Kd) of the engineered protein to its target.

    • For receptor ligands, perform radioligand binding assays or functional cell-based assays.[10][11]

Visualizations

experimental_workflow cluster_synthesis Synthesis and Incorporation cluster_purification Purification and Folding cluster_characterization Biophysical and Functional Characterization A Synthesis of Fmoc-trans-4-Carboxy-L-proline B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage from Resin B->C D RP-HPLC Purification C->D E Lyophilization and Folding D->E F Mass Spectrometry E->F G Circular Dichroism (CD) E->G H NMR Spectroscopy E->H I X-ray Crystallography E->I J Functional Assays (Binding, Enzymatic) E->J

Caption: Experimental workflow for protein engineering with this compound.

glutamate_signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_antagonist Glutamine Glutamine Glutamate_pre Glutamate Glutamine->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle vGLUT Glutamate_cleft Glutamate Vesicle->Glutamate_cleft Exocytosis iGluR Ionotropic Glutamate Receptor (e.g., Kainate Receptor) Glutamate_cleft->iGluR Binding mGluR Metabotropic Glutamate Receptor Glutamate_cleft->mGluR Binding Signaling Downstream Signaling (Ca2+ influx, PLC, etc.) iGluR->Signaling mGluR->Signaling Antagonist This compound Analog Antagonist->iGluR Antagonism

Caption: Glutamate receptor signaling pathway and the antagonistic role of this compound analogs.

References

Applications of trans-4-Carboxy-L-proline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Carboxy-L-proline and its derivatives represent a class of conformationally restricted amino acids that have garnered significant interest in medicinal chemistry. Their rigid pyrrolidine scaffold serves as a valuable pharmacophore for designing ligands that target various physiological systems. A primary area of application for these compounds is in the modulation of excitatory neurotransmission, particularly as antagonists of ionotropic glutamate receptors (iGluRs). This document provides detailed application notes on the use of this compound derivatives as glutamate receptor antagonists, along with comprehensive protocols for their synthesis and biological evaluation.

Application Notes: Targeting Glutamate Receptors

The excitatory neurotransmitter glutamate plays a crucial role in numerous physiological processes in the central nervous system (CNS). However, excessive glutamate activity can lead to excitotoxicity, a key factor in the pathology of several neurological and psychiatric disorders. Consequently, developing antagonists for iGluRs is a major focus of drug discovery.

The rigid structure of the this compound scaffold allows for the precise spatial orientation of pharmacophoric elements, making it an ideal template for designing selective glutamate receptor antagonists. By modifying the substituent at the 4-position, researchers can fine-tune the compound's affinity and selectivity for different iGluR subtypes, such as AMPA, kainate, and NMDA receptors.

A notable application of this scaffold is in the development of selective antagonists for the kainate receptor subtype 1 (GluK1). These antagonists are valuable as tool compounds for studying neurological pathways and hold therapeutic potential for conditions like epilepsy and neuropathic pain.

Structure-Activity Relationships (SAR)

SAR studies have revealed that the nature of the substituent at the 4-position of the L-proline ring is critical for activity and selectivity. Key findings include:

  • The tethering atom: The atom connecting the pyrrolidine ring to a substituted aryl ring (e.g., carbon, oxygen, or sulfur) significantly influences the selectivity profile for different iGluR subtypes.

  • Aryl ring substituents: The GluK1 receptor can accommodate a variety of substituents on the phenyl ring, allowing for the optimization of binding affinity and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the in vitro activity of a key this compound derivative at the human GluK1 receptor.

Compound IDStructureTargetAssay TypeKi (µM)IC50 (µM)
1b (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acidGluK1Radioligand Binding4-
1b (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acidGluK1Functional Assay-6 ± 2[1]

Experimental Protocols

I. Synthesis of (2S,4R)-4-(2-Carboxyphenoxy)pyrrolidine-2-carboxylic acid (1b)

This protocol describes a representative synthesis of a this compound derivative.

Materials:

  • (2S,4R)-4-Hydroxy-L-proline

  • Protecting group reagents (e.g., Boc-anhydride)

  • Reagents for ether synthesis (e.g., substituted phenol, Mitsunobu reagents)

  • Deprotection reagents (e.g., trifluoroacetic acid)

  • Appropriate solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Protection of the Proline Core:

    • Protect the amine and carboxylic acid groups of (2S,4R)-4-hydroxy-L-proline. For example, the amine can be protected with a Boc group, and the carboxylic acid can be converted to a methyl or benzyl ester.

  • Mitsunobu Reaction for Ether Synthesis:

    • Dissolve the protected 4-hydroxy-L-proline derivative in a suitable anhydrous solvent such as THF or DCM.

    • Add the desired phenol (e.g., 2-hydroxybenzoic acid derivative) and triphenylphosphine.

    • Cool the reaction mixture to 0 °C and add a dialkyl azodicarboxylate (e.g., DIAD or DEAD) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Purification of the Protected Intermediate:

    • Quench the reaction and extract the product into an organic solvent.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by flash column chromatography on silica gel.

  • Deprotection:

    • Remove the protecting groups to yield the final compound. For example, a Boc group can be removed with trifluoroacetic acid in DCM, and a benzyl ester can be cleaved by hydrogenolysis.

    • Purify the final product by recrystallization or HPLC.

Characterization:

  • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

II. Radioligand Binding Assay for GluK1 Receptor

This protocol is for determining the binding affinity (Ki) of test compounds for the GluK1 receptor.

Materials:

  • Cell membranes expressing the human GluK1 receptor

  • Radioligand (e.g., [3H]-kainic acid)

  • Test compounds (e.g., this compound derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known GluK1 ligand)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Functional Assay for GluK1 Receptor Antagonism (Calcium Flux Assay)

This protocol measures the functional antagonism of test compounds at the GluK1 receptor using a FLIPR (Fluorometric Imaging Plate Reader) based calcium flux assay.

Materials:

  • HEK293 cells stably expressing the human GluK1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • GluK1 agonist (e.g., glutamate or kainic acid)

  • Test compounds

  • 384-well black-walled, clear-bottom assay plates

  • FLIPR instrument

Procedure:

  • Cell Plating:

    • Seed the HEK293-GluK1 cells into the 384-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37 °C for 1 hour to allow the cells to take up the dye.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of the test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • FLIPR Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Initiate the measurement of fluorescence intensity.

    • After establishing a baseline reading, add the GluK1 agonist to all wells to stimulate the receptor.

    • Continue to measure the fluorescence for a few minutes to capture the calcium influx.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of calcium upon receptor activation.

    • Determine the response in the presence of the test compound relative to the control (agonist alone).

    • Plot the percentage of inhibition as a function of the test compound concentration.

    • Calculate the IC50 value from the dose-response curve.

Visualizations

experimental_workflow cluster_synthesis I. Synthesis cluster_binding II. Binding Assay cluster_functional III. Functional Assay Start Start Protection Protect Proline Core Start->Protection Mitsunobu Mitsunobu Reaction Protection->Mitsunobu Purification1 Purify Intermediate Mitsunobu->Purification1 Deprotection Deprotection Purification1->Deprotection Purification2 Final Purification Deprotection->Purification2 End_S Final Compound Purification2->End_S Start_B Start Incubation Incubate with Radioligand & Compound Start_B->Incubation Filtration Separate Bound/ Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_B Calculate Ki Counting->Analysis_B End_B Binding Affinity Analysis_B->End_B Start_F Start Cell_Prep Plate & Dye-Load Cells Start_F->Cell_Prep Compound_Add Add Test Compound Cell_Prep->Compound_Add FLIPR Measure Ca2+ Flux (FLIPR) Compound_Add->FLIPR Analysis_F Calculate IC50 FLIPR->Analysis_F End_F Functional Activity Analysis_F->End_F

Caption: Overall experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway Glutamate Glutamate GluK1_Receptor GluK1 Receptor Glutamate->GluK1_Receptor Binds Ion_Channel_Opening Ion Channel Opening GluK1_Receptor->Ion_Channel_Opening Activates Ca_Influx Ca2+ Influx Ion_Channel_Opening->Ca_Influx Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation t4c_derivative This compound Derivative t4c_derivative->GluK1_Receptor Blocks

Caption: Mechanism of action of this compound derivatives as GluK1 receptor antagonists.

References

Application Notes and Protocols for Incorporating trans-4-Carboxy-L-proline into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. trans-4-Carboxy-L-proline (Tcp) is a particularly interesting proline analog. The introduction of a carboxylic acid group at the 4-position of the proline ring can impart unique conformational constraints, alter polarity, and provide a handle for further chemical modifications or metal chelation. This document provides detailed experimental protocols for two primary strategies for incorporating Tcp into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS): Direct Incorporation of a pre-synthesized Tcp monomer and Post-Synthetic On-Resin Modification of a trans-4-hydroxy-L-proline (Hyp) residue.

Data Presentation: A Comparative Overview

While specific quantitative data for the incorporation of this compound is not extensively reported in the literature, the following tables provide representative data for the incorporation of standard and other modified amino acids to serve as a benchmark for expected outcomes. Successful incorporation of Tcp is anticipated to yield results within these ranges, though optimization may be required.

Table 1: Representative Coupling Efficiency of Fmoc-Amino Acids in SPPS

Amino Acid DerivativeCoupling MethodCoupling Time (min)Coupling Efficiency (%)
Fmoc-L-Pro-OHHBTU/DIPEA in DMF30-60>99
Fmoc-L-Asp(OtBu)-OHHATU/DIPEA in DMF30-60>98
Fmoc-L-Glu(OtBu)-OHHBTU/DIPEA in DMF30-60>98
Fmoc-trans-4-Hyp(tBu)-OHDIC/Oxyma in DMF60-120>97
Fmoc-Tcp(OR)-OH (Projected) HATU/DIPEA in DMF 60-120 95-99 (estimated)

Note: OR represents a suitable orthogonal protecting group for the side-chain carboxyl.

Table 2: Typical Crude and Final Peptide Purity and Yield

Peptide Synthesis StrategyCrude Purity (by RP-HPLC)Purification MethodFinal Purity (by RP-HPLC)Overall Yield (%)
Standard Fmoc-SPPS60-85%RP-HPLC>95%10-30
Peptides with Acidic Residues50-80%RP-HPLC, Ion-Exchange>95%5-25
Peptides with Tcp (Projected) 50-80% RP-HPLC, Ion-Exchange >95% 5-25 (estimated)

Experimental Protocols

Two primary strategies for incorporating this compound into a peptide sequence are detailed below.

Strategy 1: Direct Incorporation of a Protected Tcp Monomer

This approach involves the chemical synthesis of an Fmoc-protected Tcp derivative with an orthogonally protected side-chain carboxyl group. This monomer is then used directly in standard Fmoc-SPPS protocols.

Workflow for Direct Incorporation

G cluster_0 Monomer Synthesis cluster_1 Solid-Phase Peptide Synthesis cluster_2 Deprotection and Cleavage A trans-4-Hydroxy-L-proline B Protection of α-amine and α-carboxyl A->B C Oxidation of 4-hydroxyl to 4-carboxyl B->C D Side-chain carboxyl protection (e.g., Allyl ester) C->D E α-amine deprotection D->E F Fmoc protection of α-amine E->F G Final Monomer: Fmoc-Tcp(OAll)-OH F->G H Standard Fmoc-SPPS cycles I Coupling of Fmoc-Tcp(OAll)-OH H->I J Completion of peptide sequence I->J K Selective deprotection of Allyl group J->K L Global deprotection and cleavage from resin K->L M Purification and Characterization L->M

Caption: Workflow for the direct incorporation of a Tcp monomer.

Protocol 1.1: Synthesis of Fmoc-trans-4-Carboxy-L-proline(OAll)-OH

This protocol outlines a plausible synthetic route. Researchers should consult detailed organic chemistry literature for specific reaction conditions and characterization data.

  • Starting Material: Commercially available Boc-trans-4-hydroxy-L-proline methyl ester.

  • Oxidation: The secondary alcohol at the 4-position is oxidized to a ketone using a mild oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation).

  • Further Oxidation to Carboxylic Acid: The resulting ketone is then oxidized to a carboxylic acid. This can be a challenging step and may require exploration of various reagents, such as a Baeyer-Villiger oxidation followed by hydrolysis.

  • Side-Chain Protection: The newly formed carboxylic acid is selectively protected as an allyl ester (OAll) using allyl bromide and a suitable base. The allyl group is orthogonal to the Fmoc and tBu protecting groups.

  • Deprotection: The Boc and methyl ester protecting groups are removed under appropriate conditions.

  • Fmoc Protection: The free α-amine is then protected with Fmoc-OSu or Fmoc-Cl to yield the final monomer, Fmoc-Tcp(OAll)-OH .

  • Purification and Characterization: The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

Protocol 1.2: Incorporation into Peptide via SPPS

  • Resin and First Amino Acid: Standard Fmoc-SPPS is initiated on a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Peptide Elongation: The peptide chain is assembled using standard Fmoc deprotection (e.g., 20% piperidine in DMF) and amino acid coupling (e.g., HBTU/DIPEA or HATU/DIPEA in DMF) cycles.

  • Tcp Coupling: At the desired position, Fmoc-Tcp(OAll)-OH is coupled using standard coupling reagents. A double coupling may be beneficial to ensure high efficiency.

  • Completion of Synthesis: Peptide synthesis is continued to the N-terminus.

Protocol 1.3: Deprotection and Cleavage

  • Selective Allyl Deprotection (On-Resin): The resin-bound peptide is treated with a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in DCM to remove the allyl protecting group from the Tcp side chain. This step is performed if a free carboxyl side chain is desired while other side chains remain protected.

  • Global Deprotection and Cleavage: The peptide is cleaved from the resin and all remaining side-chain protecting groups (e.g., tBu, Trt, Boc) are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Strategy 2: Post-Synthetic On-Resin Modification

This "proline editing" strategy involves incorporating commercially available Fmoc-trans-4-hydroxy-L-proline into the peptide and subsequently oxidizing the hydroxyl group to a carboxylic acid on the solid support.[1][2]

Workflow for Post-Synthetic On-Resin Modification

G cluster_0 Solid-Phase Peptide Synthesis cluster_1 On-Resin Modification A Standard Fmoc-SPPS cycles B Incorporate Fmoc-Hyp(Trt)-OH A->B C Complete peptide sequence B->C D Selective deprotection of Trt group C->D E Oxidation of 4-hydroxyl to 4-carboxyl D->E F Global Deprotection and Cleavage E->F G Purification and Characterization F->G

Caption: Workflow for post-synthetic on-resin modification of Hyp to Tcp.

Protocol 2.1: Peptide Synthesis with Fmoc-Hyp

  • Incorporate Fmoc-Hyp: During standard Fmoc-SPPS, use Fmoc-trans-4-hydroxy-L-proline at the desired position. The hydroxyl group can be left unprotected or protected with a trityl (Trt) group, which can be selectively removed later.

  • Complete Peptide Synthesis: Continue with the synthesis to the desired length.

Protocol 2.2: On-Resin Oxidation of Hyp to Tcp

This is a proposed protocol based on standard organic chemistry principles, and optimization will be necessary.

  • Selective Deprotection of Hyp (if protected): If a Trt group was used, it can be selectively removed on-resin using a mild solution of TFA in DCM (e.g., 1-5% TFA).

  • Two-Step Oxidation:

    • Step A: Oxidation to Ketone: The resin-bound peptide is washed thoroughly with DCM. The free hydroxyl group is then oxidized to a ketone (4-oxoproline) using a resin-compatible oxidizing agent such as Dess-Martin periodinane in DCM. The reaction should be monitored for completion.

    • Step B: Oxidation to Carboxylic Acid: Following the oxidation to the ketone, a subsequent oxidation step is required to form the carboxylic acid. This is a challenging transformation on a solid support. Potential methods to explore include a Baeyer-Villiger oxidation using an agent like m-CPBA, followed by hydrolysis of the resulting ester. Careful selection of reagents and conditions is crucial to avoid side reactions with other amino acid residues.

  • Washing: After the oxidation sequence, the resin must be washed extensively with DCM, DMF, and methanol to remove all traces of reagents and byproducts.

Protocol 2.3: Global Deprotection and Cleavage

  • Cleavage Cocktail: The peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Purification and Characterization

Peptides containing the acidic Tcp residue may exhibit different chromatographic behavior compared to their unmodified counterparts.

Protocol 3.1: Purification

  • Crude Peptide Preparation: After cleavage, the peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried. The crude peptide is then dissolved in a suitable solvent (e.g., water/acetonitrile mixture with a small amount of acetic acid or ammonia).

  • Reversed-Phase HPLC (RP-HPLC): This is the primary method for peptide purification.

    • Column: C18 stationary phase.

    • Mobile Phases:

      • A: 0.1% TFA in water

      • B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from low %B to high %B is used to elute the peptide. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Ion-Exchange Chromatography (IEC): For peptides that are difficult to purify by RP-HPLC alone due to their high acidity, IEC can be a valuable secondary purification step.

    • Column: A strong or weak anion exchange column.

    • Buffers: A pH gradient is used to elute the peptide based on its charge.

  • Desalting: After purification, if non-volatile salts were used, a desalting step using a short RP-HPLC run with a volatile buffer system (e.g., ammonium acetate) or size-exclusion chromatography is necessary.

  • Lyophilization: The pure, desalted peptide fractions are pooled, frozen, and lyophilized to obtain a fluffy white powder.

Protocol 3.2: Characterization

  • Analytical RP-HPLC: To determine the purity of the final product. The conditions are similar to the preparative method but on an analytical scale.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or MALDI-TOF are commonly used techniques.

  • Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.

  • NMR Spectroscopy: For detailed structural characterization, especially to confirm the stereochemistry and conformation of the Tcp residue within the peptide.

Signaling Pathways and Logical Relationships

The incorporation of Tcp can influence peptide structure and function, which in turn can affect its interaction with biological targets and signaling pathways. For example, a Tcp-containing peptide might be designed to interact with a specific receptor, leading to the activation or inhibition of a downstream signaling cascade.

G A Tcp-containing Peptide B Target Receptor A->B Binding C G-protein activation/inhibition B->C D Second Messenger Production (e.g., cAMP, IP3) C->D E Kinase Cascade Activation (e.g., MAPK pathway) D->E F Cellular Response (e.g., gene expression, proliferation) E->F

Caption: Hypothetical signaling pathway modulated by a Tcp-containing peptide.

Conclusion

The incorporation of this compound into peptides offers exciting possibilities for designing novel peptidomimetics with enhanced properties. While the direct incorporation of a pre-synthesized monomer provides a more controlled and potentially higher-yielding approach, it requires a multi-step synthesis of the protected amino acid. The post-synthetic modification strategy is more convergent but relies on the successful and clean on-resin oxidation of a hydroxyproline residue, which may require significant optimization. The choice of strategy will depend on the specific research goals, available resources, and the chemical nature of the peptide sequence. The protocols provided herein offer a comprehensive guide for researchers to embark on the synthesis and characterization of these unique and promising modified peptides.

References

Application Notes: Proline Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of organic synthesis, particularly in drug development and the creation of complex chiral molecules, asymmetric catalysis is of paramount importance. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis.[1] Among the diverse array of organocatalysts, the naturally occurring amino acid L-proline and its derivatives have become cornerstones of the field.[2] Their versatility, low cost, and stability make them highly effective catalysts for a wide range of enantioselective transformations.[3][4]

Proline and its derivatives function as bifunctional catalysts. The secondary amine acts as a Lewis base, while the carboxylic acid acts as a Brønsted acid.[4] This dual functionality allows them to activate substrates through the formation of nucleophilic enamine intermediates or electrophilic iminium ions, mimicking the strategies of natural aldolase enzymes.[5] This document provides detailed application notes and experimental protocols for key asymmetric reactions catalyzed by proline derivatives, including the Aldol, Mannich, and Michael reactions.

Core Concept: The Proline Catalytic Cycle

The efficacy of proline and its derivatives in catalyzing reactions such as aldol, Mannich, and Michael additions stems from their ability to form key intermediates that facilitate stereocontrolled bond formation. The general mechanism proceeds through an enamine or iminium ion pathway. In the case of reactions involving a ketone donor, the catalytic cycle typically involves the formation of a nucleophilic enamine.

Proline Catalytic Cycle Proline_Cat Proline Catalyst Enamine Enamine Intermediate Proline_Cat->Enamine Ketone Ketone (Donor) Ketone->Enamine - H2O Iminium Iminium Ion Enamine->Iminium Nucleophilic Attack Aldehyde Aldehyde (Acceptor) Aldehyde->Iminium Hydrolysis Hydrolysis (H2O) Iminium->Hydrolysis Hydrolysis->Proline_Cat Catalyst Regeneration Product Chiral Product Hydrolysis->Product

Figure 1: Generalized enamine catalytic cycle for proline-catalyzed reactions.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds and synthesizing chiral β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis.[5] L-proline and its derivatives catalyze the direct aldol reaction between a ketone and an aldehyde with high enantioselectivity.[5]

Application Note

The reaction proceeds via an enamine intermediate formed between the ketone and the proline catalyst. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, governed by a Zimmerman-Traxler-like transition state.[5] Subsequent hydrolysis releases the aldol product and regenerates the catalyst. The choice of solvent is critical; dipolar aprotic solvents like DMSO or DMF are common, though effective protocols in water/methanol mixtures have also been developed.[3][6] Modifications to the proline structure, such as in diarylprolinol silyl ethers, can further enhance reactivity and selectivity.[7]

Experimental Protocol: General Procedure for L-Proline Catalyzed Aldol Reaction[3][5]
  • Reaction Setup: In a round-bottom flask, dissolve L-proline (10-30 mol%) in the chosen solvent (e.g., DMSO, or a 2:1 v/v mixture of Methanol/Water).

  • Addition of Ketone: Add the ketone (typically 5-20 equivalents) to the solution.

  • Stirring: Stir the mixture at the desired temperature (ranging from room temperature to -20 °C) for 15-20 minutes to allow for pre-formation of the enamine.

  • Addition of Aldehyde: Add the aldehyde (1 equivalent) to the reaction mixture. For highly reactive aldehydes, this may be done slowly or at a lower temperature.

  • Reaction Monitoring: Stir the reaction vigorously and monitor its progress by Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to several days.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary: Proline-Catalyzed Aldol Reactions
EntryKetoneAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)dr (anti:syn)Ref
1Cyclohexanone4-Nitrobenzaldehyde(S)-Proline (20)MeOH/H₂ORT19999>99:1[3]
2Acetone4-NitrobenzaldehydeL-Proline (30)DMSORT24-486876-[5]
3CyclohexanoneBenzaldehyde(S)-Proline (10)MeOH/H₂ORT18859895:5[3]
4Cyclopentanone4-Nitrobenzaldehyde(S)-Proline (20)MeOH/H₂ORT2999865:35[3]
5Hydroxyacetone4-NitrobenzaldehydeL-Proline (20-30)AcetoneRT2-495>9919:1[8]

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are precursors to valuable 1,2-amino alcohols and other nitrogen-containing molecules.[8] Proline catalysis enables the direct, asymmetric three-component Mannich reaction of a ketone, an aldehyde, and an amine with high stereoselectivity.[1][8]

Application Note

The mechanism is analogous to the aldol reaction. An enamine is formed from the ketone and proline, while an imine is formed in a pre-equilibrium between the aldehyde and the amine.[8] The enamine then attacks the imine, and the resulting intermediate is hydrolyzed to yield the Mannich product.[9] The stereochemical outcome is controlled by the catalyst, which directs the enamine to attack a specific face of the imine, effectively shielding the other face.[9] This method avoids the need to pre-form imine and enol equivalents, streamlining the synthesis.[8]

Experimental Protocol: General Three-Component Mannich Reaction[8]
  • Reaction Setup: To a vial, add the aldehyde (1.0 mmol), the amine (e.g., p-anisidine, 1.1 mmol), and the solvent (e.g., DMSO, 2.0 mL).

  • Catalyst Addition: Add (S)-proline (35 mol%).

  • Stirring: Stir the mixture at room temperature for 2-3 hours to facilitate imine formation.

  • Addition of Ketone: Add the ketone (e.g., acetone, 20 equivalents).

  • Reaction: Stir the reaction at room temperature for the required duration (typically 2 to 24 hours), monitoring by TLC.

  • Work-up and Purification: Follow the general work-up, extraction, and purification procedures described for the aldol reaction.

  • Analysis: Characterize the product and determine enantiomeric excess and diastereomeric ratio by chiral HPLC and NMR.

Data Summary: Proline-Catalyzed Mannich Reactions
EntryKetoneAldehydeAmineCatalyst (mol%)SolventYield (%)ee (%)dr (syn:anti)Ref
1Acetone4-Nitrobenzaldehydep-Anisidine(S)-Proline (35)DMSO5094-[8]
2Hydroxyacetone4-Nitrobenzaldehydep-Anisidine(S)-Proline (10)Hydroxyacetone9296>20:1[8]
3CyclohexanoneFormaldehydep-Anisidine(S)-Proline (20)MeCN9199-[8]
4PropanalGlyoxylate Imine-(S)-Proline (5-10)Dioxane9599>95:5[10]

Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental C-C bond-forming reaction for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline and its derivatives, particularly diarylprolinol silyl ethers, are effective catalysts for the addition of ketones and aldehydes to acceptors like nitroolefins.[7][11]

Application Note

The catalytic cycle involves the formation of an enamine from the carbonyl donor and the proline catalyst.[11] This enamine intermediate then attacks the Michael acceptor. The carboxylic acid moiety of proline is believed to play a role in activating the acceptor through hydrogen bonding.[11] While L-proline itself can catalyze the reaction, its efficiency can be modest.[11] More advanced derivatives, such as TMS-protected diarylprolinols, often provide significantly higher yields and enantioselectivities, especially in intramolecular reactions.[12][13]

Experimental Workflow cluster_prep Preparation cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Reaction Setup (Catalyst, Solvent, Substrates) B 2. Stirring & Monitoring (TLC, LC-MS) A->B C 3. Quench Reaction B->C D 4. Liquid-Liquid Extraction C->D E 5. Dry & Concentrate D->E F 6. Column Chromatography E->F G 7. Yield Determination F->G H 8. Stereoselectivity Analysis (Chiral HPLC, NMR) F->H

Figure 2: General experimental workflow for an organocatalytic reaction.
Experimental Protocol: General Michael Addition to a Nitroolefin[11]

  • Reaction Setup: In a vial, dissolve the proline derivative catalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%) in the appropriate solvent (e.g., Chloroform, DCE).

  • Substrate Addition: Add the nitroolefin (1.0 mmol) to the solution.

  • Temperature Control: Cool the mixture to the desired temperature (e.g., -25 °C).

  • Donor Addition: Add the ketone or aldehyde donor (2.0 mmol).

  • Reaction: Allow the reaction to proceed at the set temperature until completion is observed by TLC. This may require placing the sealed reaction vessel in a freezer.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, extract with an organic solvent, and purify the crude product via flash chromatography.

  • Analysis: Determine yield, diastereomeric ratio, and enantiomeric excess.

Data Summary: Proline Derivative-Catalyzed Michael Additions
EntryDonorAcceptorCatalystCat. (mol%)Temp (°C)Yield (%)ee (%)drRef
1Cyclohexanonetrans-β-NitrostyreneL-Proline35RT922095:5[11]
2Propanaltrans-β-NitrostyreneDiarylprolinol Silyl Ether10RT979993:7[7]
3Cyclohexanonetrans-β-NitrostyreneChiral Ionic Liquid (Proline-based)30RT929797:3[14]
4Enal Precursor(Intramolecular)TMS Diphenylprolinol20-257095-[13]

Conclusion and Outlook

L-proline and its structurally modified derivatives are exceptionally versatile and powerful catalysts in asymmetric synthesis.[15] They provide a green, cost-effective, and highly selective means of constructing key chiral synthons for the pharmaceutical and chemical industries. The development of new proline-based catalysts continues to broaden the scope of organocatalysis, enabling more complex and efficient molecular constructions.[7][16] The protocols and data presented here serve as a practical guide for researchers utilizing these remarkable catalysts to achieve high levels of stereocontrol in fundamental organic transformations.

Proline Applications A Proline & Derivatives in Asymmetric Catalysis B Asymmetric Aldol Reaction A->B C Asymmetric Mannich Reaction A->C D Asymmetric Michael Addition A->D E Other Reactions (α-amination, etc.) A->E F β-Hydroxy Carbonyls B->F produces G β-Amino Carbonyls C->G produces H 1,5-Dicarbonyls D->H produces I α-Amino Acids, etc. E->I produces

References

Unlocking Proline-Rich Peptide Structures: Detailed NMR Spectroscopy Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proline-containing peptides are pivotal in numerous biological processes, including signal transduction and protein folding. Their unique structural feature, the cyclic side chain that restricts the peptide backbone, leads to a significant population of both cis and trans conformations of the X-Pro peptide bond. This conformational heterogeneity is often crucial for biological function but presents a significant challenge for structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for characterizing this isomerization and elucidating the three-dimensional structure of these peptides in solution.

This document provides detailed application notes and experimental protocols for the NMR analysis of proline-containing peptides, designed to guide researchers in obtaining high-quality data for structural and functional studies.

The Proline Conundrum: Cis-Trans Isomerism

Unlike other amino acids where the trans conformation of the peptide bond is overwhelmingly favored, the energy barrier between the cis and trans isomers of an X-Pro bond is relatively low.[1][2] This results in a slow-to-intermediate exchange rate on the NMR timescale, leading to the observation of two distinct sets of NMR signals for the residues adjacent to the proline, and for the proline residue itself.[1][2] The relative populations of the cis and trans isomers can be influenced by neighboring amino acid residues, solvent conditions, and temperature.[3][4][5] Aromatic residues in the vicinity of proline, for instance, can increase the population of the cis isomer.[3]

Key NMR Techniques for Proline Peptide Analysis

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the comprehensive analysis of proline-containing peptides.

1D ¹H NMR Spectroscopy

One-dimensional proton (¹H) NMR provides the initial overview of the peptide's conformational state. The presence of doubled peaks, particularly in the α-proton (Hα) and δ-proton (Hδ) regions of proline, is a clear indicator of cis-trans isomerization.[2]

2D Homonuclear Correlation Spectroscopy (COSY and TOCSY)

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are crucial for assigning the proton resonances of individual amino acid spin systems.[6] In the context of proline-containing peptides, these experiments will show two sets of cross-peaks for residues affected by the cis-trans isomerization, allowing for the separate assignment of both conformers.

2D Nuclear Overhauser Effect Spectroscopy (NOESY and ROESY)

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the cornerstone experiments for determining the conformation of the X-Pro bond.[6][7] These experiments detect through-space correlations between protons that are close in proximity (typically < 5 Å).[7][8] The pattern of NOE/ROE cross-peaks is distinct for the cis and trans isomers.

  • Trans X-Pro bond: A strong NOE/ROE is observed between the α-proton of the preceding residue (X-Hα) and the δ-protons of proline (Pro-Hδ).[9]

  • Cis X-Pro bond: A strong NOE/ROE is observed between the α-proton of the preceding residue (X-Hα) and the α-proton of proline (Pro-Hα).[9]

ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.[7][10]

Heteronuclear NMR Spectroscopy (¹³C and ¹⁵N)

Incorporating carbon-13 (¹³C) and nitrogen-15 (¹⁵N) NMR data provides invaluable information for resolving ambiguities and gaining a more detailed structural picture.

  • ¹³C NMR: The chemical shifts of the proline β-carbon (Cβ) and γ-carbon (Cγ) are highly sensitive to the cis-trans isomerization. A key diagnostic feature is the difference in chemical shifts between Cβ and Cγ (Δδβγ).[11]

    • Trans isomer: Δδβγ is typically less than 6 ppm.[11]

    • Cis isomer: Δδβγ is characteristically larger, often greater than 8 ppm.[11]

  • ¹⁵N NMR: The ¹⁵N chemical shift of proline is also sensitive to the isomeric state and can provide additional resolution and confirmation.[5][12]

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton chemical shifts with their directly attached (HSQC) or more distant (HMBC) heteronuclei (¹³C or ¹⁵N).[13]

Quantitative Data Summary

The following tables summarize typical chemical shift values for proline and key NOE correlations used to distinguish between cis and trans isomers.

Table 1: Typical ¹H and ¹³C Chemical Shifts (ppm) for Proline Isomers

Atomtrans Isomercis Isomer
~4.44~4.5
~2.02, 2.28~2.1, 2.4
~2.03~1.9, 2.1
~3.65, 3.68~3.8, 3.9
~61.6~61.3
~30.6~33.1
~25.5~23.2
~48.2~48.8

Note: These are approximate values and can vary depending on the peptide sequence and solvent conditions.[9]

Table 2: Diagnostic NOE/ROE Correlations for X-Pro Peptide Bond Conformation

Correlationtrans Isomercis Isomer
X(i-1) Hα – Pro(i) HαWeakStrong
X(i-1) Hα – Pro(i) HδStrong Weak

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[14]

  • Peptide Purity: Ensure the peptide is of high purity (>95%) as impurities can complicate spectral analysis.[6]

  • Concentration: For most 2D NMR experiments on peptides, a concentration of 1-5 mM is recommended.[6][15]

  • Solvent: Use a deuterated solvent appropriate for the peptide's solubility. For biological samples, a common choice is 90% H₂O / 10% D₂O to observe exchangeable amide protons.[6][16]

  • Buffer: Use a buffer that does not have interfering proton signals, such as phosphate buffer.[16] Keep the total ionic strength low (≤ 100-200 mM).[16]

  • pH: Adjust the pH of the sample to a value where the peptide is stable and soluble, typically in the range of 4.0-7.0.[16]

  • Internal Standard: Add a chemical shift reference, such as DSS or TSP.[16]

2D NOESY Experiment Protocol
  • Initial Setup: Tune and match the probe.[7][17] Optimize the shims for a homogeneous magnetic field.[17]

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width (SW) and transmitter offset (o1p).[7][17]

  • Experiment Parameters:

    • Load a standard 2D NOESY pulse sequence (e.g., noesyphsw).[17]

    • Set the spectral width in both dimensions (F1 and F2) and the transmitter offset based on the 1D spectrum.[17]

    • Mixing Time (d8): This is a crucial parameter. For small to medium-sized peptides, a mixing time of 150-700 ms is a good starting point.[18] A typical value is around 400 ms.[17][18]

    • Set the number of scans (ns) and dummy scans (ds) based on the sample concentration to achieve adequate signal-to-noise.[17]

  • Acquisition: Start the acquisition.[17] It is generally recommended to run NOESY experiments without sample spinning.[7][17]

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation.[17]

2D ROESY Experiment Protocol

The protocol for a 2D ROESY experiment is similar to that of a NOESY experiment, with the primary difference being the mixing sequence.

  • Initial Setup and 1D Spectrum: Follow the same steps as for the NOESY experiment.

  • Experiment Parameters:

    • Load a standard 2D ROESY pulse sequence (e.g., roesyphsw).[19]

    • Set the spectral width and transmitter offset.

    • Mixing Time (p15): The ROESY mixing is achieved via a spin-lock pulse. For peptides, a mixing time of 150-250 ms is a reasonable starting range, with 200 ms being a common choice.[18]

    • Set the number of scans and dummy scans.

  • Acquisition: Start the acquisition without sample spinning.[19]

  • Processing: Process the data similarly to the NOESY data. Note that in a ROESY spectrum, the cross-peaks have the opposite phase to the diagonal peaks, which can help in distinguishing them from artifacts like TOCSY transfers.[7][10]

2D ¹H-¹³C HSQC Experiment Protocol
  • Initial Setup and 1D ¹H Spectrum: Follow the standard setup procedures.

  • Experiment Parameters:

    • Load a standard HSQC pulse sequence.

    • Set the ¹H spectral width and transmitter offset.

    • Set the ¹³C spectral width and transmitter offset to cover the expected range of carbon chemical shifts for the peptide.

    • The experiment is optimized for a one-bond ¹J(CH) coupling constant, typically around 145 Hz.

  • Acquisition and Processing: Acquire and process the 2D data. The resulting spectrum will show correlations between protons and their directly attached carbons.

Visualizations

The following diagrams illustrate key concepts and workflows in the NMR analysis of proline-containing peptides.

Cis-trans isomerization of the X-Pro peptide bond.

NMR_Workflow start Peptide Sample Preparation nmr_acq 1D and 2D NMR Data Acquisition (¹H, COSY, TOCSY, NOESY/ROESY, HSQC) start->nmr_acq assignment Resonance Assignment for both cis and trans Isomers nmr_acq->assignment noe_analysis NOE/ROE Analysis to Determine X-Pro Conformation assignment->noe_analysis c13_analysis ¹³C Chemical Shift Analysis (Δδβγ for Proline) assignment->c13_analysis quantification Quantification of cis/trans Population noe_analysis->quantification c13_analysis->quantification structure 3D Structure Calculation and Conformational Ensemble Analysis quantification->structure

Experimental workflow for NMR analysis of proline-containing peptides.

NOE_Correlations cluster_trans trans Isomer cluster_cis cis Isomer X_Ha_trans X(i-1) Hα Pro_Hd_trans Pro(i) Hδ X_Ha_trans->Pro_Hd_trans Strong NOE/ROE X_Ha_cis X(i-1) Hα Pro_Ha_cis Pro(i) Hα X_Ha_cis->Pro_Ha_cis Strong NOE/ROE

Key NOE/ROE correlations for distinguishing proline isomers.

References

Application Notes and Protocols for Stabilizing Protein Structures with Proline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of a protein's three-dimensional structure is paramount to its function and is a critical consideration in the development of protein-based therapeutics, diagnostics, and industrial enzymes. A key strategy for enhancing protein stability involves the incorporation of non-canonical amino acids, with proline analogues emerging as a particularly effective class of molecules. Proline's unique cyclic structure imparts significant conformational constraints on the polypeptide backbone. By substituting proline with strategically designed analogues, it is possible to further restrict conformational flexibility, pre-organize the desired protein fold, and ultimately enhance thermal and chemical stability without significantly perturbing the overall structure.[1][2][3]

This document provides detailed application notes and experimental protocols for researchers interested in utilizing proline analogues to stabilize protein structures. It covers the underlying principles, practical methodologies for incorporation and analysis, and presents quantitative data to guide experimental design.

Mechanism of Stabilization by Proline Analogues

The stabilizing effect of proline analogues primarily stems from their influence on the pyrrolidine ring pucker and the cis/trans isomerization of the peptidyl-prolyl bond.[4][5][6][7]

  • Pyrrolidine Ring Pucker: The five-membered ring of proline is not planar and exists in one of two preferred puckered conformations: Cγ-exo or Cγ-endo. The native structure of a protein often favors a specific pucker for its proline residues. Proline analogues, particularly those with electron-withdrawing substituents at the 4-position like fluorine, can stereoelectronically enforce a specific pucker.[8][9]

    • (2S,4R)-4-fluoroproline ((4R)-FPro) favors the Cγ-exo pucker, which is often found in the trans-conformation of the peptide bond.[2][10]

    • (2S,4S)-4-fluoroproline ((4S)-FPro) favors the Cγ-endo pucker, which is more compatible with the cis-conformation of the peptide bond.

  • Pre-organization: By incorporating an analogue that favors the naturally occurring pucker, the conformational entropy of the unfolded state is reduced. This "pre-organization" of the polypeptide chain lowers the entropic cost of folding, thereby increasing the overall stability of the folded state.[2][10]

cluster_0 Unfolded State cluster_1 Folding with Proline cluster_2 Folding with Proline Analogue cluster_3 Folded State Unfolded Polypeptide Unfolded Polypeptide High Conformational Entropy High Conformational Entropy Unfolded Polypeptide->High Conformational Entropy leads to Proline Residues Proline Residues Unfolded Polypeptide->Proline Residues Folding Proline Analogue ((4R)-FPro) Proline Analogue ((4R)-FPro) Unfolded Polypeptide->Proline Analogue ((4R)-FPro) Folding Native Protein Structure Native Protein Structure High Conformational Entropy->Native Protein Structure higher entropic cost Cγ-exo/Cγ-endo Pucker Equilibrium Cγ-exo/Cγ-endo Pucker Equilibrium Proline Residues->Cγ-exo/Cγ-endo Pucker Equilibrium Proline Residues->Native Protein Structure Favored Cγ-exo Pucker Favored Cγ-exo Pucker Proline Analogue ((4R)-FPro)->Favored Cγ-exo Pucker enforces Favored Cγ-exo Pucker->Native Protein Structure pre-organizes Increased Stability Increased Stability Favored Cγ-exo Pucker->Increased Stability lower entropic cost Native Protein Structure->Increased Stability

Mechanism of protein stabilization by proline analogues.

Quantitative Data on Protein Stabilization

The stabilizing effect of proline analogues can be quantified by measuring the change in the midpoint of thermal denaturation (Tm) or the free energy of unfolding (ΔG). A higher Tm indicates greater thermal stability.

ProteinProline AnalogueChange in Melting Temperature (ΔTm)Change in Free Energy of Unfolding (ΔΔG)Reference
Globular Proteins
Human Ubiquitin(2S,4R)-4-Fluoroproline+7 °C-4.71 kJ·mol⁻¹[2][10]
Thioredoxin (Trx1P)(2S,4S)-4-Fluoroproline--[11]
Thioredoxin (Trx1P)4,4-DifluoroprolineDestabilizing-[11]
Structural Proteins
Collagen Model Peptide(2S,4R)-4-FluoroprolineIncreased Stability-[9]
Collagen Model Peptide(2S,4S)-4-FluoroprolineDecreased Stability-[9]

Application Feature: Regulation of HIF-1α Signaling

The Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). The stability of HIF-1α is tightly regulated by prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues in normoxic conditions. This hydroxylation marks HIF-1α for ubiquitination and subsequent proteasomal degradation.[1][12][13] Proline analogues can be employed as inhibitors of PHDs, thereby stabilizing HIF-1α even under normoxic conditions. This has significant therapeutic implications for diseases such as anemia and ischemia.[2][12]

HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or with Proline Analogue HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD O2, Fe2+, 2-OG OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a hydroxylates Proline VHL VHL E3 Ligase OH_HIF1a->VHL binds Ub_HIF1a Ubiquitinated HIF-1α VHL->Ub_HIF1a ubiquitinates Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α PHD_inhibited PHD Enzymes (Inhibited) HIF1a_hypoxia->PHD_inhibited Low O2 or Proline Analogue HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex stabilized HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex dimerizes with HRE Hypoxia Response Element (DNA) HIF1_complex->HRE binds to Target_Genes Target Gene Expression (e.g., VEGF, EPO) HRE->Target_Genes activates Cellular_Response Cellular Response (Angiogenesis, Erythropoiesis) Target_Genes->Cellular_Response

Regulation of HIF-1α stability and the role of proline analogues.

Experimental Protocols

The following section provides detailed protocols for the incorporation of proline analogues into recombinant proteins and subsequent analysis of their stability.

Protocol 1: Incorporation of Proline Analogues using a Proline-Auxotrophic E. coli Strain

This protocol describes the residue-specific incorporation of proline analogues into a target protein using the Selective Pressure Incorporation (SPI) method in a proline-auxotrophic E. coli strain.[14][15]

start Start culture 1. Culture proline-auxotrophic E. coli in minimal medium with limited proline start->culture growth_arrest 2. Grow until proline is depleted (growth arrest) culture->growth_arrest add_analogue 3. Add proline analogue to the culture growth_arrest->add_analogue induce_expression 4. Induce target protein expression (e.g., with IPTG) add_analogue->induce_expression express_protein 5. Express protein containing the proline analogue induce_expression->express_protein harvest 6. Harvest cells by centrifugation express_protein->harvest purify 7. Purify the target protein harvest->purify end End purify->end

Workflow for incorporating proline analogues into proteins.

Materials:

  • Proline-auxotrophic E. coli strain (e.g., C600 (λ, F-, e14-(McrA-), thr-1, leuB6, thi-1, lacY1, glnV44, rfbC1, fhuA21, supE44))

  • Expression plasmid containing the gene of interest

  • M9 minimal medium supplemented with necessary nutrients (except proline)

  • Proline stock solution (e.g., 20 mg/mL)

  • Proline analogue (e.g., (2S,4R)-4-Fluoroproline)

  • Inducer (e.g., IPTG)

  • Appropriate antibiotic

Procedure:

  • Prepare Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed proline-auxotrophic E. coli strain. Grow overnight at 37°C with shaking.

  • Inoculate Minimal Medium: Inoculate 500 mL of M9 minimal medium (supplemented with required nutrients and antibiotic) with the overnight culture to an initial OD600 of ~0.05. Add a limiting amount of proline (e.g., 20 µg/mL).

  • Monitor Growth: Grow the culture at 37°C with shaking, monitoring the OD600. Growth will cease when proline is depleted from the medium.

  • Add Proline Analogue: Once the culture has reached a plateau in growth (indicating proline depletion), add the proline analogue to the desired final concentration (e.g., 200 µg/mL).

  • Induce Protein Expression: Immediately after adding the analogue, induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 1 mM).

  • Express Protein: Continue to incubate the culture for 3-4 hours at 30°C with shaking.

  • Harvest Cells: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet and proceed with your standard protein purification protocol.

Protocol 2: Thermal Shift Assay (TSA) using SYPRO Orange

This protocol outlines a high-throughput method to determine the melting temperature (Tm) of a protein, and thus its thermal stability, in the presence and absence of proline analogues.[1][16][17][18]

Materials:

  • Purified wild-type and proline analogue-containing proteins

  • SYPRO Orange Protein Gel Stain (5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence

  • Appropriate buffer for the protein of interest

Procedure:

  • Prepare Reagents:

    • Dilute the SYPRO Orange stock to a 50x working solution in your protein buffer.

    • Prepare your protein samples (wild-type and analogue-containing) to a final concentration of 2-5 µM in the desired buffer.

  • Set up the Assay Plate:

    • In each well of a 96-well PCR plate, add 20 µL of your protein solution.

    • Add 5 µL of the 50x SYPRO Orange working solution to each well.

    • Include a no-protein control (buffer and SYPRO Orange only).

    • Seal the plate securely.

  • Perform the Thermal Melt:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition, which can be determined by finding the peak of the first derivative of the melting curve.

    • Compare the Tm values of the wild-type and proline analogue-containing proteins.

Protocol 3: Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

This protocol describes how to determine the thermal stability of a protein by monitoring the change in its secondary structure as a function of temperature using CD spectroscopy.[13][19][20]

Materials:

  • Purified wild-type and proline analogue-containing proteins (0.1-0.2 mg/mL)

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter with a temperature controller

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Dialyze or buffer-exchange your protein samples into a CD-compatible buffer.

    • Determine the protein concentration accurately.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the temperature controller, allowing them to warm up.

    • Flush the sample chamber with nitrogen gas.

  • Baseline Correction:

    • Record a baseline spectrum of the buffer alone in the cuvette over the desired wavelength range (e.g., 200-260 nm) at the starting temperature (e.g., 20°C).

  • Thermal Melt Experiment:

    • Load the protein sample into the cuvette.

    • Set the wavelength to a value that shows a significant change upon unfolding (e.g., 222 nm for α-helical proteins).

    • Increase the temperature in a stepwise or continuous manner (e.g., 1°C/minute) from the starting temperature to a final temperature where the protein is fully unfolded (e.g., 95°C).

    • Record the CD signal at the chosen wavelength at each temperature point.

  • Data Analysis:

    • Subtract the buffer baseline from the protein data.

    • Plot the CD signal (mdeg) as a function of temperature.

    • The data should yield a sigmoidal curve representing the unfolding transition.

    • The melting temperature (Tm) is the temperature at the midpoint of this transition.

    • Compare the Tm values of the wild-type and proline analogue-containing proteins.

Protocol 4: Chemical Denaturation using Guanidinium Hydrochloride (GdmCl)

This protocol describes how to assess protein stability by monitoring the unfolding of the protein as a function of increasing concentrations of a chemical denaturant, GdmCl.[4][21][22][23][24]

Materials:

  • Purified wild-type and proline analogue-containing proteins

  • High-purity Guanidinium Hydrochloride (GdmCl)

  • Appropriate buffer for the protein of interest

  • Spectrofluorometer or CD spectropolarimeter

Procedure:

  • Prepare Denaturant Stock Solution: Prepare a concentrated stock solution of GdmCl (e.g., 8 M) in your protein buffer and determine its exact concentration by refractive index.

  • Prepare Samples:

    • Prepare a series of solutions with varying concentrations of GdmCl (e.g., 0 to 6 M in 0.2 M increments) in your protein buffer.

    • Add a constant amount of your protein to each GdmCl solution. The final protein concentration should be low enough to avoid aggregation upon unfolding.

    • Allow the samples to equilibrate for a sufficient time (e.g., overnight at room temperature).

  • Measure Unfolding:

    • Monitor protein unfolding using a spectroscopic method that is sensitive to changes in protein conformation.

      • Intrinsic Tryptophan Fluorescence: Excite the protein at ~295 nm and record the emission spectrum (typically 320-360 nm). Unfolding usually results in a red-shift of the emission maximum.

      • Circular Dichroism: Monitor the CD signal at a wavelength sensitive to secondary structure (e.g., 222 nm).

  • Data Analysis:

    • Plot the spectroscopic signal (e.g., fluorescence emission maximum or CD signal) as a function of GdmCl concentration.

    • The data should produce a sigmoidal transition curve.

    • Fit the data to a two-state unfolding model to determine the free energy of unfolding in the absence of denaturant (ΔG°H2O) and the m-value, which reflects the change in solvent accessible surface area upon unfolding.

    • Compare the ΔG°H2O values for the wild-type and proline analogue-containing proteins to assess the change in stability.

Conclusion

The incorporation of proline analogues represents a powerful and rational approach to enhancing protein stability. By carefully selecting analogues that favor the native proline pucker, researchers can significantly increase the thermal and chemical resilience of their proteins of interest. The protocols outlined in this document provide a comprehensive guide for the practical application of this technique, from the initial incorporation of the analogue to the detailed analysis of the resulting stability changes. These methods are invaluable tools for academic research, as well as for the development of more robust and effective protein-based products in the biotechnology and pharmaceutical industries.

References

Application Notes and Protocols: The Role of trans-4-Carboxy-L-proline in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-4-Carboxy-L-proline is a conformationally constrained analog of glutamate, making it a valuable scaffold in drug design and discovery. Its rigid pyrrolidine ring allows for the precise orientation of pharmacophoric groups, leading to enhanced selectivity and potency for various biological targets. This document provides an overview of the applications of this compound, with a focus on its use in targeting glutamate receptors, amino acid transporters, and angiotensin-converting enzyme (ACE). Detailed experimental protocols and data are provided to facilitate further research and development.

Key Applications of this compound Derivatives

  • Glutamate Receptor Modulation: The structural rigidity of the this compound scaffold has been extensively utilized to develop selective antagonists for ionotropic glutamate receptors (iGluRs), including kainate and NMDA receptors.[1][2][3][4] By modifying the substituent at the 4-position, researchers can fine-tune the affinity and selectivity of these compounds for different iGluR subtypes.[1][2][3]

  • Amino Acid Transporter Inhibition: Derivatives of this compound have shown promise as inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). These transporters are implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: The proline moiety is a key structural feature of many ACE inhibitors used to treat hypertension. Incorporating this compound and its derivatives can lead to the development of novel ACE inhibitors with improved pharmacological profiles.[5]

Data Presentation

Table 1: Pharmacological Activity of this compound Derivatives at Ionotropic Glutamate Receptors
Compound IDTargetAssay TypeActivity (Ki)Activity (IC50)Reference
(2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acidGluK1Binding Assay4 µM[1][2]
(2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acidGluK1Functional Assay6 ± 2 µM[1][2]
Isoxazole analog 3jNative NMDA ReceptorsBinding AssayHigh nanomolar[4]
Isoxazole analog 3jHomomeric GluK3 ReceptorsBinding AssayHigh nanomolar[4]

Signaling Pathways

Glutamatergic Synapse Signaling

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[6][7] iGluRs, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission.[6] The diagram below illustrates the general signaling pathway at a glutamatergic synapse.

Glutamatergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate in Vesicle Release Release Glutamate_Vesicle->Release Action Potential VGCC Voltage-gated Ca2+ Channel VGCC->Release Ca2+ influx AMPA_R AMPA Receptor Release->AMPA_R Glutamate NMDA_R NMDA Receptor Release->NMDA_R Glutamate Kainate_R Kainate Receptor Release->Kainate_R Glutamate AMPA_R->NMDA_R Depolarization (removes Mg2+ block) CaMKII CaMKII NMDA_R->CaMKII Ca2+ influx PKC PKC NMDA_R->PKC Ca2+ influx CREB CREB CaMKII->CREB PKC->CREB Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression Transcription Factor

Caption: Overview of a glutamatergic synapse.

Kainate Receptor Signaling Pathway

Kainate receptors modulate neuronal excitability and synaptic transmission through both ionotropic and metabotropic signaling mechanisms.[8][9] Their activation can lead to presynaptic modulation of glutamate and GABA release.

Kainate_Receptor_Signaling cluster_ionotropic Ionotropic Signaling cluster_metabotropic Metabotropic Signaling Glutamate Glutamate Kainate_R Kainate Receptor (GluK1-5) Glutamate->Kainate_R Ion_Flux Na+ Influx K+ Efflux Kainate_R->Ion_Flux Canonical Pathway G_Protein G-Protein Activation Kainate_R->G_Protein Non-canonical Pathway Depolarization Postsynaptic Depolarization Ion_Flux->Depolarization PLC Phospholipase C G_Protein->PLC PKC_meta Protein Kinase C PLC->PKC_meta Modulation Modulation of Ion Channels & Neurotransmitter Release PKC_meta->Modulation

Caption: Kainate receptor signaling pathways.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Glutamate Receptor Antagonists

This protocol is a generalized procedure for evaluating the antagonist activity of this compound derivatives at NMDA and AMPA receptors in cultured neurons or acute brain slices.

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. Bubble with 95% O₂/5% CO₂ for at least 30 min before use.

  • Internal Solution: 140 mM K-gluconate, 10 mM HEPES, 0.2 mM EGTA, 2 mM MgCl₂, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine. Adjust pH to 7.3 with KOH.

  • Agonists: Glutamate, NMDA, AMPA

  • Antagonists: Test compounds (derivatives of this compound), APV (NMDA receptor antagonist), CNQX (AMPA receptor antagonist).

2. Cell/Slice Preparation:

  • Prepare cultured neurons or acute brain slices from the desired brain region (e.g., hippocampus, cortex) using standard laboratory procedures.

  • Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.

3. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Voltage-clamp the neuron at -70 mV to record AMPA receptor-mediated currents or at +40 mV to record NMDA receptor-mediated currents (in the presence of glycine as a co-agonist and in Mg²⁺-free aCSF to relieve the voltage-dependent block).

  • Evoke synaptic currents by electrical stimulation of afferent fibers or by local application of agonists.

4. Antagonist Application:

  • Obtain a stable baseline of evoked currents.

  • Bath-apply the test compound at various concentrations.

  • To isolate specific receptor currents, co-apply known antagonists (e.g., APV to isolate AMPA currents, CNQX to isolate NMDA currents).

  • Record the effect of the test compound on the amplitude of the evoked currents.

5. Data Analysis:

  • Measure the peak amplitude of the evoked currents before and after drug application.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Construct a concentration-response curve and determine the IC₅₀ value.

Electrophysiology_Workflow Start Start: Prepare Cells/Slices and Solutions Patch Establish Whole-Cell Patch-Clamp Start->Patch Record_Baseline Record Baseline Evoked Currents Patch->Record_Baseline Apply_Drug Apply Test Compound (this compound derivative) Record_Baseline->Apply_Drug Record_Response Record Post-Drug Evoked Currents Apply_Drug->Record_Response Washout Washout Record_Response->Washout Analyze Data Analysis: - Measure Amplitude - Calculate % Inhibition - Determine IC50 Record_Response->Analyze Washout->Record_Baseline Repeat for different concentrations End End Analyze->End

Caption: Electrophysiology workflow.

Protocol 2: SLC1A5 (ASCT2) Transporter Inhibition Assay

This protocol describes a general method to assess the inhibitory potential of this compound derivatives on the SLC1A5 transporter using a radiolabeled substrate uptake assay in a suitable cell line (e.g., MDCK-II cells overexpressing human SLC1A5).[10]

1. Cell Culture:

  • Culture SLC1A5-expressing cells in appropriate media and conditions until they form a confluent monolayer.

2. Solutions and Reagents:

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Radiolabeled Substrate: [³H]L-Glutamine.[10]

  • Inhibitors: Test compounds (derivatives of this compound), known SLC1A5 inhibitor (e.g., L-Alanine or GPNA) as a positive control.[10][11]

  • Lysis Buffer: 0.1 M NaOH or 1% SDS.

3. Uptake Assay:

  • Wash the cell monolayers with pre-warmed uptake buffer.

  • Pre-incubate the cells with the test compound or control inhibitor at various concentrations for a specified time (e.g., 10-20 minutes).

  • Initiate the uptake by adding the radiolabeled substrate (e.g., [³H]L-Glutamine) to the wells and incubate for a short period (e.g., 3-5 minutes) to measure initial uptake rates.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

4. Quantification and Data Analysis:

  • Transfer the cell lysates to scintillation vials and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Normalize the radioactivity counts to the protein concentration.

  • Calculate the percentage of inhibition of uptake by the test compound compared to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a concentration-response curve.

Protocol 3: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a colorimetric assay to screen for ACE inhibitory activity of this compound derivatives.[12]

1. Reagents:

  • ACE from rabbit lung

  • Substrate: Hippuryl-Histidyl-Leucine (HHL)

  • Buffer: Potassium phosphate buffer with NaCl, pH 8.3.

  • Stopping Reagent: 1 M HCl.

  • Detection Reagent: Pyridine and Benzene sulfonyl chloride.

  • Test Compounds: this compound derivatives.

  • Positive Control: Captopril.

2. Assay Procedure:

  • In a microplate, add the ACE solution and the test compound at various concentrations.

  • Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the HHL substrate solution.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 1 M HCl.

  • Add the detection reagents (pyridine and benzene sulfonyl chloride) to develop a color.

  • Measure the absorbance at a specific wavelength (e.g., 410 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of ACE inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value from the concentration-response curve.

Conclusion

This compound and its derivatives represent a versatile and powerful platform for the design and discovery of novel therapeutic agents. The rigid scaffold allows for the development of highly selective ligands for a range of biological targets. The application notes and protocols provided herein offer a foundation for researchers to explore the potential of this unique chemical entity in their drug discovery programs. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for the Analytical Determination of trans-4-Carboxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Carboxy-L-proline, also known as L-trans-pyrrolidine-2,4-dicarboxylic acid, is a rigid amino acid analog. Its structure makes it a valuable tool in medicinal chemistry and neurobiology, particularly as a glutamate transport inhibitor.[1][2][3] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A variety of analytical techniques can be employed for the analysis of this compound. Due to its polar nature and lack of a strong chromophore, derivatization is often necessary to enhance detection by UV or fluorescence.[4][5] Mass spectrometry-based methods offer higher sensitivity and selectivity, sometimes allowing for analysis without derivatization.

Table 1: Comparison of Analytical Methods for Amino Acid Analysis (Analogous Compounds)

MethodDerivatization RequiredTypical Limit of Quantification (LOQ)AdvantagesDisadvantages
HPLC-UV/FLD Yes (e.g., OPA, FMOC, Dansyl Chloride)16.7–74.7 fmol (NDA derivatives)[6]Widely available, robustLower sensitivity and selectivity compared to MS
LC-MS/MS Optional0.05 - 0.1 ng/mL (for PGP and AcPGP)[7]High sensitivity and selectivity, structural informationHigher equipment cost and complexity
GC-MS Yes (e.g., Silylation, Esterification)~0.1 µg/mL (for various amino acids)High resolution for volatile compoundsRequires derivatization to increase volatility, potential for thermal degradation

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with pre-column derivatization is a robust and widely used method for amino acid analysis.[4][8] Derivatization with agents like o-phthalaldehyde (OPA) in the presence of a thiol or 9-fluorenylmethyl chloroformate (FMOC) allows for sensitive fluorescence detection.[8][9][10]

Experimental Protocol: HPLC-FLD Analysis of this compound (Adapted from Amino Acid Analysis Protocols)

1. Sample Preparation (from Biological Matrix)

  • Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of cold methanol.

  • Vortex: Mix vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 0.1 M HCl.

2. Derivatization (OPA/FMOC Method)

As this compound is a secondary amine, FMOC derivatization is more appropriate than OPA, which reacts with primary amines.[9]

  • Buffering: To 20 µL of the reconstituted sample, add 60 µL of borate buffer (pH 10.2).

  • FMOC Reagent: Add 20 µL of FMOC solution (in acetone).

  • Reaction: Vortex immediately and let the reaction proceed for 2 minutes at room temperature.

  • Quenching: Add 20 µL of a quenching reagent (e.g., glycine or adamantanamine) to react with excess FMOC.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

3. HPLC Conditions

ParameterSetting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 40 mM Sodium Phosphate, pH 7.8
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)
Gradient 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-100% B; 25-30 min, 100% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Fluorescence Detector Excitation: 266 nm, Emission: 305 nm

Table 2: Quantitative Performance for FMOC Derivatization of Amino Acids (Analogous Compounds) [10]

ParameterValue
Linearity Up to 2500 µmol/L
Correlation Coefficient (r) ≥ 0.99
Within-run CV (%) < 6.0
Between-run CV (%) < 6.0

Workflow for HPLC Analysis of Amino Acids

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Precipitation Protein Precipitation (e.g., Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Drying Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Pre-column Derivatization (e.g., FMOC) Reconstitution->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

General workflow for HPLC analysis of amino acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the analysis of this compound, often without the need for derivatization.[11][12] This method is particularly suited for complex biological matrices.

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation

Follow the same protein precipitation and extraction protocol as for HPLC analysis.

2. LC-MS/MS Conditions

ParameterSetting
Column HILIC or mixed-mode column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min, 95% B; 2-8 min, 95-20% B; 8-10 min, 20% B; 10-10.1 min, 20-95% B; 10.1-15 min, 95% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion (Q1): m/z 160.05; Product ion (Q3): m/z 114.06 (example, requires optimization)
Collision Energy To be optimized for the specific instrument

Table 3: Quantitative Performance for LC-MS/MS Analysis of Proline (Analogous Compound) [11]

ParameterValue
Linearity Range 2.5 - 100 µg/mL
Correlation Coefficient (r) > 0.999
Intra-day Accuracy (%) < 10
Inter-day Accuracy (%) < 10
Intra-day Precision (%) < 10
Inter-day Precision (%) < 10
Extraction Recovery (%) 99.17

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for amino acid analysis, but it requires derivatization to make the analytes volatile.[13] Silylation or esterification followed by acylation are common derivatization strategies.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation and Derivatization (Esterification/Acylation)

  • Drying: The reconstituted sample from the initial extraction must be completely dry.

  • Esterification: Add 100 µL of 3 N HCl in n-butanol. Heat at 65°C for 15 minutes.[14]

  • Drying: Evaporate the reagent under a stream of nitrogen.

  • Acylation: Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 10 minutes.

  • Drying and Reconstitution: Evaporate the reagents and reconstitute in a suitable solvent like ethyl acetate for injection.

2. GC-MS Conditions

ParameterSetting
Column DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1 mL/min
Injector Temperature 250°C
Oven Program 80°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-500

Table 4: Validation Data for GC-MS Analysis of Amino Acid Derivatives (Analogous Compounds) [15]

ParameterValue
Linearity Good linearity reported
Correlation Coefficient (r) > 0.998
Precision (RSD %) < 20%
Limit of Detection (LOD) 1 ng injected

Signaling Pathway and Mechanism of Action

This compound is a known inhibitor of glutamate transporters, which are crucial for clearing glutamate from the synaptic cleft.[1][2] By inhibiting these transporters, it can potentiate glutamate-induced neurotoxicity.[1][2][16] This mechanism involves the accumulation of extracellular glutamate, leading to overstimulation of glutamate receptors, particularly NMDA receptors.[1]

Glutamate_Transport_Inhibition cluster_synapse Synaptic Cleft cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds EAA_Transporter Glutamate Transporter (EAAT) Glutamate->EAA_Transporter Uptake Vesicle Synaptic Vesicle Release Vesicle->Release Release->Glutamate Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates Neurotoxicity Neurotoxicity Ca_influx->Neurotoxicity Leads to GlialCell Glial Cell EAA_Transporter->GlialCell T4CP This compound T4CP->EAA_Transporter Inhibits

Inhibition of glutamate transport by this compound.

Conclusion

The analytical methods outlined provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the study, including sensitivity, sample matrix, and available instrumentation. For high-sensitivity and high-throughput applications in complex biological matrices, LC-MS/MS is the recommended approach. HPLC with fluorescence detection offers a robust and more accessible alternative. GC-MS provides another option, particularly when high chromatographic resolution is required. Proper method validation is essential to ensure accurate and reliable results in any application.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of trans-4-Carboxy-L-proline in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with trans-4-Carboxy-L-proline in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in water?

A1: this compound is generally considered to be soluble in water. Some sources indicate a solubility of greater than 50 mg/mL in water. However, its solubility can be significantly influenced by the pH of the solution.

Q2: How does the zwitterionic nature of this compound affect its solubility?

A2: this compound is a zwitterionic molecule, meaning it contains both acidic (carboxylic acid) and basic (amine) functional groups. At its isoelectric point (pI), the net charge of the molecule is zero, which typically corresponds to its lowest solubility in aqueous solutions. The pKa values for the carboxyl groups are approximately 2.1 and 4.7. Adjusting the pH away from the pI will increase the net charge of the molecule, thereby enhancing its interaction with water and increasing its solubility.

Q3: In which pH range is this compound expected to be most and least soluble?

A3: The compound is expected to be least soluble around its isoelectric point (pI), which for a dicarboxylic amino acid will be at a low pH. It will be more soluble at neutral to alkaline pH (pH > 6), where both carboxyl groups are deprotonated, resulting in a net negative charge. It would also have higher solubility in strongly acidic conditions (pH < 2), where the amine group is protonated and the carboxyl groups are largely protonated.

Q4: Can I use organic co-solvents to dissolve this compound?

A4: Yes, for many poorly soluble compounds, the use of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution is a common practice. This stock solution can then be diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system in your experiment.

Q5: How do different buffer components affect the solubility of this compound?

A5: The composition of the buffer can influence solubility. High salt concentrations in some buffers can lead to a "salting-out" effect, decreasing the solubility of some organic molecules. Conversely, some salts can increase solubility, a phenomenon known as "salting-in". It is advisable to test solubility in a few different buffer systems (e.g., Phosphate-Buffered Saline (PBS), TRIS, HEPES) if you encounter issues. Be mindful that some buffer components can interact with your experimental system; for instance, HEPES has been shown to affect ATP-dependent cellular processes.

Troubleshooting Guide

Issue 1: The compound does not dissolve completely in my aqueous buffer at neutral pH.

  • Possible Cause: The pH of the buffer is close to the isoelectric point (pI) of this compound, leading to minimal solubility.

  • Troubleshooting Steps:

    • Adjust the pH: Carefully add a small amount of a base (e.g., 0.1 M NaOH) dropwise to your buffer containing the compound to raise the pH to 7.5-8.0. The increase in pH will deprotonate the carboxylic acid groups, leading to a net negative charge and increased solubility.

    • Gentle Warming: Gently warm the solution to 37°C while stirring. This can help increase the rate of dissolution.

    • Sonication: Use a sonicator bath for short bursts to aid in the dissolution of suspended particles.

Issue 2: After preparing a stock solution in DMSO and diluting it into my buffer, a precipitate forms.

  • Possible Cause: The compound has precipitated out of the aqueous buffer upon dilution from the organic solvent.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The final concentration in the aqueous buffer may be above the solubility limit. Try preparing a more dilute final solution.

    • Increase Co-solvent Percentage: If your experimental system allows, you can try slightly increasing the final percentage of DMSO. However, always run a vehicle control to check for solvent effects.

    • Change Dilution Method: Instead of adding the stock solution to the buffer, try adding the buffer to the stock solution dropwise while vortexing to ensure rapid mixing.

Quantitative Solubility Data

The following table summarizes the expected solubility behavior of this compound in common aqueous buffers at different pH values. Please note that these are estimated values based on the physicochemical properties of dicarboxylic amino acids, and empirical testing is recommended for precise measurements in your specific experimental setup.

Buffer SystempHExpected SolubilityNotes
Phosphate-Buffered Saline (PBS)7.4Good (>10 mg/mL)At this pH, the molecule should be deprotonated and soluble.
TRIS-HCl7.0Moderate to GoodSolubility should be sufficient for most applications.
TRIS-HCl8.0High (>20 mg/mL)Higher pH further increases deprotonation and solubility.
Acetate Buffer4.5LowThis pH is close to one of the pKa values, likely near the pI, resulting in lower solubility.
Glycine-HCl Buffer2.5ModerateIn highly acidic conditions, the molecule will be positively charged and solubility should increase.

Experimental Protocols

Protocol 1: Standard Dissolution in Aqueous Buffer
  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of your chosen aqueous buffer (e.g., PBS, pH 7.4).

  • Stir the solution at room temperature using a magnetic stirrer for 15-30 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the solution is not clear, proceed to the troubleshooting steps outlined above (pH adjustment, warming, or sonication).

Protocol 2: Using a Co-solvent for Stock Solution Preparation
  • Weigh the desired amount of this compound powder into a microcentrifuge tube.

  • Add a small volume of 100% DMSO to dissolve the compound completely. Vortex to ensure a homogenous stock solution. For example, prepare a 100 mM stock solution.

  • To prepare your working solution, perform a serial dilution of the DMSO stock solution into your final aqueous buffer. Ensure that the final concentration of DMSO is kept to a minimum (ideally ≤ 0.5% v/v) to avoid affecting your biological assay.

  • Always prepare a vehicle control with the same final concentration of DMSO in the buffer to account for any solvent effects.

Visualizations

experimental_workflow start Start with This compound powder dissolve Attempt to dissolve in aqueous buffer (e.g., PBS pH 7.4) start->dissolve check_solubility Is the solution clear? dissolve->check_solubility soluble Solution is ready for use check_solubility->soluble Yes troubleshoot Troubleshooting Required check_solubility->troubleshoot No adjust_ph Adjust pH (e.g., to 8.0 with NaOH) troubleshoot->adjust_ph warm_sonicate Gentle warming (37°C) or sonication troubleshoot->warm_sonicate use_cosolvent Prepare stock in DMSO and dilute into buffer troubleshoot->use_cosolvent adjust_ph->dissolve warm_sonicate->dissolve use_cosolvent->dissolve

Caption: A workflow for dissolving this compound.

ph_solubility_relationship cluster_ph_scale pH Scale cluster_solubility Expected Solubility cluster_charge Predominant Molecular Charge pH2 < 2 pI_range ~2.5 - 4.5 (pI region) sol_high1 High pH2->sol_high1 charge_pos Net Positive pH2->charge_pos pH7 Neutral (~7) sol_low Low pI_range->sol_low charge_neutral Net Neutral (Zwitterion) pI_range->charge_neutral pH9 > 8 sol_good Good pH7->sol_good charge_neg1 Net Negative pH7->charge_neg1 sol_high2 High pH9->sol_high2 charge_neg2 Net Negative pH9->charge_neg2

Caption: Relationship between pH, charge, and solubility.

Technical Support Center: Optimizing Purification of Peptides Containing trans-4-Carboxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides incorporating trans-4-Carboxy-L-proline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when purifying peptides containing this compound?

The primary challenge arises from the additional carboxylic acid group on the proline ring. This modification significantly increases the peptide's acidity and overall negative charge, especially at neutral or basic pH. Key issues include:

  • Poor retention in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The increased polarity can lead to early elution and co-elution with salts and other polar impurities.

  • Complex Ion-Exchange Chromatography (IEX) behavior: The presence of an additional acidic moiety complicates the choice between anion and cation exchange chromatography and requires careful pH control.

  • Difficulties in mass spectrometry analysis: Highly acidic peptides have a tendency to retain sodium ions, which can complicate molecular weight determination by electrospray ionization mass spectrometry (ESI-MS)[1].

  • Potential for side reactions: Depending on the synthesis and cleavage conditions, side reactions involving the carboxyl group may occur.

Q2: What are the pKa values for this compound, and why are they important?

The approximate pKa values for the two carboxyl groups of this compound are ~2.1 and ~4.7[2]. These values are critical for predicting the charge state of the peptide at different pH values, which in turn dictates its behavior in both RP-HPLC and IEX chromatography. Understanding the pKa values allows for the rational selection of mobile phase pH to optimize separation.

Q3: Which initial purification technique is recommended for peptides containing this compound?

For peptides with a high content of acidic residues, including this compound, Strong Anion Exchange (SAX) chromatography is often a more effective initial purification step than RP-HPLC[1]. This is because the peptide will carry a significant negative charge at neutral pH, allowing it to bind strongly to the anion exchange resin while many synthesis-related impurities may not.

Q4: How does the additional carboxyl group affect the peptide's behavior in RP-HPLC?

The additional carboxyl group increases the peptide's overall polarity. In standard RP-HPLC conditions with acidic mobile phases (e.g., 0.1% TFA, pH ~2), this carboxyl group will be largely protonated and uncharged. However, the peptide will still be more polar than its non-carboxylated counterpart, leading to a shorter retention time. At higher pH values (e.g., pH 6-7), the carboxyl group will be ionized, making the peptide even less hydrophobic and further reducing its retention time[3].

Troubleshooting Guides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Problem: Poor or no retention of the peptide on the C18 column.

  • Cause: The peptide is too polar due to the presence of the this compound and potentially other hydrophilic residues. At the typical low pH of RP-HPLC mobile phases, the peptide may not be hydrophobic enough to interact sufficiently with the stationary phase[1].

  • Solutions:

    • Use a less hydrophobic stationary phase: Consider a C4 or C8 column instead of a C18 column to reduce the strength of the hydrophobic interactions and potentially improve retention of very polar peptides.

    • Adjust the mobile phase pH: While counterintuitive, for some peptides, slightly increasing the mobile phase pH (e.g., to pH 4-5 using an alternative buffer like ammonium acetate) can sometimes alter selectivity and improve separation from early-eluting impurities. However, be mindful that increasing the pH will ionize the carboxyl groups, which generally decreases retention[3].

    • Employ an orthogonal purification method first: Use anion exchange chromatography as an initial purification step to remove highly polar impurities and salts before RP-HPLC[1].

Problem: Broad or tailing peaks.

  • Cause: This can be due to secondary interactions between the peptide and the silica backbone of the stationary phase, or slow kinetics of interaction with the stationary phase. The multiple acidic groups can also contribute to this phenomenon.

  • Solutions:

    • Optimize the ion-pairing agent: Ensure an adequate concentration of trifluoroacetic acid (TFA) (typically 0.1%) in both mobile phases to effectively mask silanol groups and provide sharp peaks[4]. For particularly stubborn peaks, consider a stronger ion-pairing agent like heptafluorobutyric acid (HFBA).

    • Increase column temperature: Running the separation at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.

    • Adjust the gradient: A shallower gradient can often improve the resolution of closely eluting peaks and sharpen peak shape[5].

Ion-Exchange Chromatography (IEX)

Problem: Choosing between Anion and Cation Exchange Chromatography.

  • Logical Workflow:

    Caption: Logical workflow for selecting the appropriate IEX mode.

  • Guidance: Due to the low pKa of the additional carboxyl group, peptides containing this compound will likely have a low isoelectric point (pI). Therefore, Anion Exchange Chromatography (AEX) is generally the more suitable choice. At a pH above the peptide's pI, the peptide will be negatively charged and will bind to the positively charged stationary phase of an AEX column.

Problem: Peptide does not bind to the Anion Exchange column.

  • Cause: The pH of the loading buffer is too low, causing the peptide to be neutral or positively charged.

  • Solutions:

    • Increase the pH of the loading buffer: The pH of the loading buffer should be at least 1-2 units above the peptide's pI to ensure a strong negative charge and effective binding.

    • Ensure low ionic strength: The loading buffer should have a low salt concentration to facilitate binding.

Problem: Peptide elutes too early or too late during the salt gradient.

  • Cause: The salt gradient is either too steep or too shallow, or the initial/final salt concentrations are not optimized.

  • Solutions:

    • Adjust the gradient slope: A shallower salt gradient will improve the separation of molecules with similar charges.

    • Optimize salt concentrations: Adjust the starting and ending salt concentrations of the gradient to ensure the peptide elutes within a reasonable volume.

Experimental Protocols

General Protocol for Anion Exchange Chromatography of a this compound containing Peptide
  • Column: Strong Anion Exchange (SAX) column.

  • Buffer A (Loading/Equilibration): 20 mM Tris-HCl, pH 8.0 (or another suitable buffer with a pH at least 1-2 units above the calculated pI of the peptide).

  • Buffer B (Elution): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Procedure: a. Equilibrate the column with 5-10 column volumes (CV) of Buffer A. b. Dissolve the crude peptide in Buffer A and load it onto the column. c. Wash the column with 5-10 CV of Buffer A to remove unbound impurities. d. Elute the bound peptide with a linear gradient of 0-100% Buffer B over 20-30 CV. e. Monitor the eluate at 210-230 nm. f. Collect fractions and analyze by analytical RP-HPLC and mass spectrometry.

General Protocol for RP-HPLC of a this compound containing Peptide
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å or 300 Å pore size depending on peptide length).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure: a. Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B). b. Dissolve the peptide in Mobile Phase A (or a solvent with a high aqueous content). c. Inject the sample. d. Run a linear gradient to elute the peptide (e.g., 5% to 65% B over 30 minutes). The gradient may need significant optimization based on the peptide's hydrophobicity. e. Monitor the eluate at 210-230 nm. f. Collect fractions for further analysis.

Data Presentation

Table 1: Influence of pH on the Charge State of this compound

pHCharge of α-carboxyl (pKa ~2.1)Charge of γ-carboxyl (pKa ~4.7)Overall Charge of the ResidueRecommended IEX Mode
2.0~ -0.5~ 0Negative (slight)Cation Exchange
3.4~ -1~ -0.5NegativeAnion Exchange
7.4~ -1~ -1Negative (strong)Anion Exchange

Table 2: General Troubleshooting for Peptide Purification

IssuePotential CauseSuggested Solution
High Backpressure Clogged frit or columnFilter sample before injection; flush the system; replace the column if necessary.
Low Recovery Peptide precipitation; irreversible bindingTest peptide solubility in the mobile phase; use a different stationary phase or mobile phase additives.
Contamination with Na+ adducts in MS Incomplete removal of saltsDesalt the sample using RP-HPLC with a volatile buffer (e.g., ammonium acetate) or dialysis[1].

Visualizations

Purification_Workflow Crude_Peptide Crude Peptide Synthesis Product Initial_Purification Initial Purification Step Crude_Peptide->Initial_Purification AEX Anion Exchange Chromatography (AEX) Initial_Purification->AEX Recommended for highly acidic peptides RP_HPLC_Polish RP-HPLC Polishing Step AEX->RP_HPLC_Polish Final_Analysis Purity Analysis (Analytical HPLC, MS) RP_HPLC_Polish->Final_Analysis Pure_Peptide Pure Peptide Final_Analysis->Pure_Peptide

References

improving the yield of trans-4-Carboxy-L-proline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of trans-4-Carboxy-L-proline synthesis reactions. The primary route for this synthesis involves the oxidation of trans-4-hydroxy-L-proline.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound?

A1: The most prevalent and effective strategy is the oxidation of the readily available starting material, trans-4-hydroxy-L-proline. This multi-step process typically involves:

  • Protection: The amine and the existing carboxyl group of trans-4-hydroxy-L-proline are protected to prevent unwanted side reactions during oxidation. Common protecting groups are tert-butoxycarbonyl (Boc) for the amine and a methyl ester for the carboxyl group.

  • Oxidation: The hydroxyl group at the 4-position is then oxidized to a carboxylic acid. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation is a widely used method for this transformation.

  • Deprotection: Finally, the protecting groups are removed to yield the desired this compound.

Q2: Why are protecting groups necessary in this synthesis?

A2: Protecting groups are crucial to ensure the selective oxidation of the hydroxyl group. The amine and carboxylic acid functionalities in the starting material, trans-4-hydroxy-L-proline, are reactive and can interfere with the oxidation reaction, leading to undesired byproducts and a lower yield of the target molecule. The Boc group protects the amine from oxidation, while the methyl ester prevents the carboxyl group from participating in unwanted reactions.

Q3: What are the key parameters to control during the TEMPO-mediated oxidation step?

A3: For a successful TEMPO-mediated oxidation of the protected trans-4-hydroxy-L-proline, the following parameters are critical:

  • pH: Maintaining the correct pH is essential. For the oxidation to proceed to the carboxylic acid, a pH of around 10 is often required. At a lower pH (around 9), the reaction may stop at the aldehyde intermediate.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0-5°C) to control the reaction rate and minimize side reactions.

  • Co-oxidant: A co-oxidant, such as sodium hypochlorite (bleach), is used to regenerate the active TEMPO catalyst. The slow and controlled addition of the co-oxidant is important to prevent over-oxidation and other side reactions.

  • Catalyst Loading: Both TEMPO and a co-catalyst like potassium bromide are used in catalytic amounts.

Troubleshooting Guide

Issue 1: Low or no yield of the desired oxidized product.

  • Question: My TEMPO oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester is giving a very low yield. What could be the problem?

  • Answer:

    • Incorrect pH: Verify the pH of the reaction mixture. For oxidation to the carboxylic acid, the pH should be maintained around 10. If the pH is too low, the reaction may stall at the aldehyde stage. Use a pH meter to monitor and adjust the pH during the reaction by adding a base like sodium hydroxide.

    • Inactive Co-oxidant: The co-oxidant, typically commercial bleach (sodium hypochlorite), can degrade over time. Use a fresh bottle of bleach or titrate it to determine its active chlorine concentration.

    • Insufficient Catalyst: Ensure that you are using the correct catalytic amounts of both TEMPO and potassium bromide.

    • Poor Mixing: In a biphasic system (e.g., dichloromethane/water), vigorous stirring is essential to ensure efficient mass transfer between the organic and aqueous phases where the reaction occurs.

Issue 2: Formation of chlorinated byproducts.

  • Question: I am observing chlorinated byproducts in my reaction mixture after TEMPO oxidation with bleach. How can I avoid this?

  • Answer:

    • Control Temperature: Maintain a low reaction temperature (0-5°C). Higher temperatures can increase the rate of chlorination.

    • Slow Addition of Oxidant: Add the sodium hypochlorite solution slowly and dropwise to the reaction mixture. This prevents a localized high concentration of the oxidant, which can lead to chlorination of electron-rich sites on your molecule, including the Boc-protected amine.

    • Alternative Co-oxidant System: Consider using a milder co-oxidant system, such as catalytic sodium hypochlorite with a stoichiometric amount of sodium chlorite. This system generates the active oxidant in situ at a lower concentration, reducing the risk of chlorination.

Issue 3: Difficulty in removing protecting groups.

  • Question: The deprotection of the N-Boc group is incomplete or is leading to decomposition of my product. What should I do?

  • Answer:

    • N-Boc Deprotection:

      • Acid Choice: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is common, it can sometimes be too harsh. Consider using a milder acidic condition like 4M HCl in dioxane or methanol.

      • Reaction Conditions: Perform the deprotection at a low temperature (0°C) and monitor the reaction closely by TLC to avoid prolonged exposure to the acid, which can cause degradation.

      • Anhydrous Conditions: Ensure your solvents are anhydrous, as water can sometimes interfere with the deprotection and lead to side reactions.

    • Methyl Ester Hydrolysis:

      • Base Choice: Lithium hydroxide (LiOH) in a mixture of THF and water is a standard method for saponification.

      • Temperature Control: Perform the hydrolysis at room temperature or slightly below to avoid epimerization at the alpha-carbon.

Issue 4: Epimerization at the C2 or C4 position.

  • Question: I suspect I am getting a mixture of diastereomers. How can I prevent epimerization?

  • Answer:

    • During Oxidation: While TEMPO oxidation is generally mild, prolonged reaction times or elevated temperatures can potentially lead to epimerization of the alpha-carbon to the newly formed carboxyl group. Stick to the recommended reaction times and temperatures.

    • During Deprotection: The deprotection steps, especially the hydrolysis of the methyl ester under basic conditions, can be a source of epimerization. Use milder bases or carefully control the reaction temperature and time.

Quantitative Data

Table 1: Typical Reaction Conditions for the Synthesis of this compound

StepStarting MaterialReagentsSolventTemperatureTypical Yield
Protection (Esterification) trans-4-hydroxy-L-prolineThionyl chloride, MethanolMethanolReflux>95%
Protection (Boc) trans-4-hydroxy-L-proline methyl esterDi-tert-butyl dicarbonate, TriethylamineDichloromethaneRoom Temp>95%
Oxidation (TEMPO) N-Boc-trans-4-hydroxy-L-proline methyl esterTEMPO, KBr, NaOClDichloromethane/Water0-5°C85-95%
Deprotection (Hydrolysis) N-Boc-pyrrolidine-2,4-dicarboxylic acid dimethyl esterLithium hydroxideTHF/WaterRoom TempHigh
Deprotection (Boc) This compound monoester4M HCl in DioxaneDioxane0°C to Room TempHigh

Experimental Protocols

Protocol 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester

  • Esterification: Suspend trans-4-hydroxy-L-proline in methanol and cool to 0°C. Add thionyl chloride dropwise. Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain trans-4-hydroxy-L-proline methyl ester hydrochloride.

  • Boc Protection: Dissolve the methyl ester hydrochloride in dichloromethane and add triethylamine. To this solution, add di-tert-butyl dicarbonate. Stir the reaction at room temperature until completion. Wash the organic layer with aqueous acid, bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-trans-4-hydroxy-L-proline methyl ester.

Protocol 2: TEMPO-mediated oxidation to N-Boc-pyrrolidine-2,4-dicarboxylic acid 2-methyl ester

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in a biphasic solvent system of dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Add catalytic amounts of TEMPO and potassium bromide to the mixture.

  • Cool the vigorously stirred mixture to 0°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium hypochlorite (bleach), maintaining the temperature below 5°C. The pH should be monitored and maintained around 10 by the addition of 0.5 M NaOH if necessary.

  • Stir the reaction at 0°C until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Separate the layers, and extract the aqueous layer with dichloromethane.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl and extract with ethyl acetate.

  • Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 3: Deprotection to yield this compound

  • Ester Hydrolysis: Dissolve the N-Boc-pyrrolidine-2,4-dicarboxylic acid 2-methyl ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the hydrolysis is complete. Acidify the reaction mixture and extract the product.

  • Boc Deprotection: Dissolve the resulting N-Boc-trans-4-carboxy-L-proline in a solution of 4M HCl in dioxane. Stir at room temperature until the deprotection is complete. Remove the solvent under reduced pressure to yield this compound as its hydrochloride salt. The free amino acid can be obtained by ion-exchange chromatography.

Visualizations

Synthesis_Pathway A trans-4-hydroxy-L-proline B N-Boc-trans-4-hydroxy-L-proline methyl ester A->B  Protection   C N-Boc-trans-4-carboxy-L-proline (as methyl ester) B->C  TEMPO Oxidation   D This compound C->D  Deprotection  

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow cluster_protection Step 1: Protection cluster_oxidation Step 2: Oxidation cluster_deprotection Step 3: Deprotection start_material Start: trans-4-hydroxy-L-proline esterification Esterification (SOCl2, MeOH) start_material->esterification boc_protection Boc Protection (Boc2O, Et3N) esterification->boc_protection protected_intermediate Intermediate: N-Boc-trans-4-hydroxy-L-proline methyl ester boc_protection->protected_intermediate setup_oxidation Dissolve in DCM/aq. NaHCO3 Add TEMPO, KBr protected_intermediate->setup_oxidation oxidation Cool to 0°C, Add NaOCl slowly setup_oxidation->oxidation quench Quench with Na2S2O3 oxidation->quench extraction Acidify and Extract quench->extraction oxidized_product Product: N-Boc-trans-4-carboxy-L-proline (as methyl ester) extraction->oxidized_product hydrolysis Ester Hydrolysis (LiOH) oxidized_product->hydrolysis boc_deprotection Boc Deprotection (HCl/Dioxane) hydrolysis->boc_deprotection purification Purification (Ion Exchange) boc_deprotection->purification final_product Final Product: this compound purification->final_product

Caption: Detailed experimental workflow for the synthesis.

Troubleshooting_Tree start Low Yield in Oxidation Step? check_ph Is pH ~10? start->check_ph Yes side_products Side Products Observed? start->side_products No, but yield is still low check_oxidant Is NaOCl fresh? check_ph->check_oxidant Yes adjust_ph Action: Adjust pH with NaOH check_ph->adjust_ph No check_mixing Is stirring vigorous? check_oxidant->check_mixing Yes use_fresh_oxidant Action: Use fresh NaOCl check_oxidant->use_fresh_oxidant No increase_stirring Action: Increase stirring rate check_mixing->increase_stirring No chlorination Chlorinated byproducts? side_products->chlorination Yes aldehyde Aldehyde intermediate present? chlorination->aldehyde No slow_addition Action: Add NaOCl slower at 0°C chlorination->slow_addition Yes increase_ph_time Action: Increase pH to 10 and reaction time aldehyde->increase_ph_time Yes

Caption: Troubleshooting decision tree for the oxidation step.

minimizing side reactions during peptide coupling with trans-4-Carboxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during peptide coupling with trans-4-Carboxy-L-proline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

A1: The primary challenge arises from the presence of a second carboxylic acid group (the γ-carboxyl group) on the proline ring. This introduces the risk of side reactions if not properly protected. Key challenges include:

  • Side-chain reactivity: The γ-carboxyl group can react with the coupling reagents or the growing peptide chain if left unprotected.

  • Intramolecular cyclization: Similar to aspartic acid, there is a potential for the formation of a succinimide-like intermediate, especially when the subsequent amino acid is sterically unhindered (e.g., Glycine).[1]

  • Aggregation: Peptides containing acidic residues can sometimes be more prone to aggregation during synthesis.[2]

  • Steric hindrance: The substituted proline ring can present steric challenges during coupling, potentially leading to incomplete reactions.

Q2: Is it necessary to protect the γ-carboxyl group of this compound during Fmoc-based solid-phase peptide synthesis (SPPS)?

A2: Yes, it is highly recommended to protect the γ-carboxyl group. An unprotected γ-carboxyl group can lead to several side reactions, including:

  • Formation of a branched peptide: The coupling reagent can activate the γ-carboxyl group, leading to the attachment of another amino acid at this position.

  • Reaction with the N-terminus of the growing peptide: This can lead to chain termination or the formation of cyclic byproducts.

  • Incomplete coupling: The presence of a free carboxylate can interfere with the desired coupling at the α-carboxyl group.

Q3: What are the recommended orthogonal protecting groups for the γ-carboxyl group of this compound in Fmoc-SPPS?

A3: An orthogonal protecting group is essential, meaning it should be stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but removable under conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups.[3][4] For the γ-carboxyl group of this compound, protecting groups commonly used for aspartic and glutamic acid are suitable. These include:

  • tert-Butyl (tBu) ester: This is the most common and highly recommended protecting group. It is stable to piperidine and is cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final cleavage from the resin.[5]

  • Allyl (All) ester: This protecting group is stable to both piperidine and TFA. It can be selectively removed using a palladium catalyst, allowing for on-resin modification of the γ-carboxyl group.[5]

  • 2-Phenylisopropyl (2-PhiPr) ester: This group offers the advantage of being removable under very mild acidic conditions (e.g., 1% TFA in DCM), which allows for its selective removal while other acid-labile protecting groups (like tBu) and the peptide-resin linkage remain intact.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low coupling efficiency / Incomplete reaction 1. Steric hindrance from the proline ring and/or adjacent residues. 2. Peptide aggregation on the solid support.[2] 3. Inefficient coupling reagent.1. Use a more powerful coupling reagent: HATU, HCTU, or COMU are generally more effective for hindered couplings than HBTU or DIC/HOBt.[6] 2. Increase reaction time and/or temperature: Extend the coupling time (e.g., to 4 hours or overnight) or use microwave-assisted synthesis to enhance reaction kinetics. 3. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. 4. Change the solvent: NMP or a mixture of DMF/DCM can sometimes disrupt aggregation better than DMF alone.
Detection of a side product with the same mass as the desired peptide Racemization of the amino acid being coupled.1. Add a racemization suppressant: HOBt or OxymaPure are commonly used additives to minimize racemization.[1] 2. Avoid excess base: Use the minimum necessary amount of base (e.g., DIPEA) for activation. 3. Pre-activate the amino acid for a shorter time before adding it to the resin.
Detection of a side product with a mass corresponding to a branched peptide or chain termination Incomplete or no protection of the γ-carboxyl group of this compound.1. Ensure the use of a properly protected this compound derivative, such as Fmoc-L-Pro(4-COOtBu)-OH. 2. Verify the quality and purity of the protected amino acid to ensure the protecting group is intact.
Formation of a succinimide-like intermediate (analogous to aspartimide) Intramolecular cyclization involving the γ-carboxyl group and the backbone amide nitrogen of the following residue. This is more likely if the subsequent residue is Glycine.[1]1. Use sterically hindered coupling conditions to disfavor the cyclization reaction. 2. If the sequence allows, avoid placing Glycine immediately after this compound. 3. Use milder basic conditions for Fmoc deprotection, although this may require longer reaction times. Adding a small amount of HOBt to the piperidine solution has been shown to reduce aspartimide formation.[1]

Quantitative Data on Coupling Reagents

Coupling ReagentClassRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery FastLowHighly efficient, especially for hindered couplings. Should not be used in large excess to avoid potential side reactions with the N-terminus.[6]
HCTU Aminium/Uronium SaltVery FastLowSimilar efficiency to HATU, often more cost-effective.
COMU Aminium/Uronium SaltVery FastLowByproducts are more water-soluble, which can simplify purification. Considered safer as it is not based on the potentially explosive benzotriazole moiety.[6]
PyBOP Phosphonium SaltFastLowByproducts are generally less problematic than those from carbodiimides.
HBTU Aminium/Uronium SaltFastLowA reliable and cost-effective choice for routine couplings, but may be less effective for highly hindered residues compared to HATU.[6]
DIC/HOBt Carbodiimide/AdditiveModerateLow (with HOBt)A classic and cost-effective method. The byproduct, diisopropylurea, is soluble in most organic solvents.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-L-Pro(4-COOtBu)-OH using HATU

This protocol is for a standard 0.1 mmol scale synthesis on a suitable resin (e.g., Rink Amide or Wang resin).

  • Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add 5 mL of DMF and allow the resin to swell for at least 30 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-L-Pro(4-COOtBu)-OH (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution. Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

  • Monitoring (Optional but Recommended): Take a small sample of the resin beads and perform a Kaiser test (or a chloranil test for proline) to check for the absence of free amines. A negative result indicates complete coupling.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes.

Protocol 2: Double Coupling Strategy for Difficult Sequences
  • Follow steps 1 and 2 from Protocol 1.

  • Perform step 3 from Protocol 1 for 1-2 hours.

  • Drain the reaction vessel and wash the resin with DMF (3 x 5 mL).

  • Repeat step 3 with a fresh solution of activated Fmoc-L-Pro(4-COOtBu)-OH for another 1-2 hours.

  • Proceed with step 4 from Protocol 1.

Visualizations

experimental_workflow cluster_SPPS_Cycle SPPS Cycle for this compound Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Activation of Fmoc-L-Pro(4-COOtBu)-OH (HATU/DIPEA in DMF) Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Monitoring Monitoring (e.g., Kaiser Test) Washing2->Monitoring Capping Capping (Optional) (Acetic Anhydride) Monitoring->Capping Incomplete NextCycle Proceed to next cycle Monitoring->NextCycle Complete Capping->NextCycle troubleshooting_logic Start Incomplete Coupling Detected CheckReagents Verify Coupling Reagent (e.g., HATU, HCTU) Start->CheckReagents DoubleCouple Perform Double Coupling CheckReagents->DoubleCouple IncreaseTime Increase Coupling Time / Temperature DoubleCouple->IncreaseTime CheckAggregation Suspect Aggregation? IncreaseTime->CheckAggregation ChangeSolvent Change Solvent (e.g., NMP) FinalCheck Re-monitor Coupling ChangeSolvent->FinalCheck CheckAggregation->ChangeSolvent Yes CheckAggregation->FinalCheck No FinalCheck->Start Still Incomplete

References

assessing the stability of trans-4-Carboxy-L-proline under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of trans-4-Carboxy-L-proline under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolysis of the amide bond or promote other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, leading to the formation of impurities.

  • Light: Exposure to UV or visible light can potentially induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents may lead to the formation of oxidation products.

  • Cis-trans isomerization: Like other proline derivatives, this compound can undergo isomerization to its cis-diastereomer, which may have different physical and biological properties.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the structure of this compound, potential degradation pathways include:

  • Hydrolysis: The pyrrolidine ring could potentially open via hydrolysis of the cyclic amine, although this is generally stable. More likely is the hydrolysis of any protecting groups if present.

  • Decarboxylation: Loss of one or both carboxylic acid groups could occur at elevated temperatures.

  • Oxidation: The pyrrolidine ring can be susceptible to oxidation, potentially leading to the formation of various oxidized species.

  • Epimerization/Isomerization: The primary stereochemical instability is likely the isomerization from the trans to the cis configuration of the substituents on the pyrrolidine ring.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. A well-developed HPLC method can separate the intact this compound from its potential degradation products and isomers. Other techniques that can be used for characterization of degradants include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of degradation products and to study cis-trans isomerization.

  • Fourier-Transform Infrared (FTIR) spectroscopy to detect changes in functional groups.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected peaks in HPLC chromatogram - Degradation of the sample. - Contamination of the mobile phase or sample. - Column degradation.- Prepare fresh samples and standards. - Filter all solvents and samples before use. - Use high-purity solvents. - Check the column performance with a standard of known purity. If necessary, wash or replace the column.
Changes in peak retention time - Fluctuation in mobile phase composition or pH. - Temperature variation. - Column aging.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Equilibrate the column for a sufficient time before analysis. - Use a new or well-maintained column.
Poor peak shape (tailing or fronting) - Column overload. - Mismatch between sample solvent and mobile phase. - Presence of silanol interactions with the column.- Dilute the sample. - Dissolve the sample in the mobile phase if possible. - Use a mobile phase with an appropriate pH and ionic strength to suppress silanol interactions.
Loss of assay value over time - Chemical instability of the compound under the storage conditions.- Re-evaluate the storage conditions (temperature, light exposure, pH of the solution). - Conduct a forced degradation study to identify the conditions causing instability.
Observation of a new peak with the same mass (LC-MS) - Isomerization (e.g., cis-trans isomerization).- Use a chromatographic method with sufficient resolution to separate the isomers. - Employ NMR spectroscopy to confirm the presence of different isomers.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3, 7, and 9)

  • Calibrated pH meter

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Temperature-controlled oven

  • Photostability chamber

2. Sample Preparation:

  • Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Incubate the vials at 60°C for 24 and 48 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Incubate the vials at room temperature and 60°C for 2, 6, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 and 48 hours.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a temperature-controlled oven at 80°C for 7 days.

    • Also, place a vial of the stock solution in the oven at 60°C for 7 days.

    • At the end of the study, dissolve the solid sample in water and dilute both samples with mobile phase for HPLC analysis.

  • Photostability:

    • Expose a solution of this compound (1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dissolve the solid sample and dilute both samples for HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A gradient of phosphate buffer (pH 3) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Analyze all stressed samples along with an unstressed control sample.

5. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and quantify any major degradation products.

  • Determine the peak purity of the main component to ensure the method is stability-indicating.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at Different pH and Temperatures (% Recovery)

pHTemperature24 hours48 hours72 hours
3.025°C99.599.198.8
3.040°C98.296.594.8
3.060°C95.190.385.6
7.025°C99.899.699.4
7.040°C99.198.397.5
7.060°C97.595.292.8
9.025°C98.997.896.7
9.040°C96.492.989.5
9.060°C91.283.175.4

Table 2: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl48 hours60°C~5%Isomer A, Unknown 1
0.1 M NaOH24 hours25°C~10%Isomer A, Unknown 2
3% H₂O₂48 hours25°C~3%Oxidized Product 1
Thermal (Solid)7 days80°C<1%Not Detected
Photostability1.2 million lux h25°C~2%Photodegradant 1

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) prep->acid Apply Stress base Base Hydrolysis (0.1M & 1M NaOH, RT & 60°C) prep->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Apply Stress thermal Thermal Degradation (Solid & Solution, 60-80°C) prep->thermal Apply Stress photo Photostability (Light Exposure) prep->photo Apply Stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Degradant ID hplc->lcms Characterize Degradants eval Assess % Degradation & Identify Degradants hplc->eval lcms->eval report Generate Stability Profile eval->report

Caption: Experimental workflow for the forced degradation study of this compound.

Degradation_Pathways cluster_degradation Potential Degradation Pathways main This compound isomer cis-4-Carboxy-L-proline (Isomerization) main->isomer pH, Temp decarboxy Decarboxylated Product main->decarboxy High Temp oxidized Oxidized Products main->oxidized Oxidizing Agent hydrolyzed Ring-Opened Product (Hydrolysis) main->hydrolyzed Strong Acid/Base

Caption: Potential degradation pathways for this compound under stress conditions.

Technical Support Center: Crystallization of trans-4-Carboxy-L-proline for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in obtaining high-quality single crystals of trans-4-Carboxy-L-proline suitable for X-ray crystallography.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that influence its crystallization?

A1: Understanding the inherent properties of this compound is crucial for designing a successful crystallization strategy. Key properties include:

  • High Water Solubility: The compound is highly soluble in water (>50 mg/mL), which can make it challenging to reach the supersaturation required for crystallization from purely aqueous solutions.[1][2]

  • Zwitterionic Nature: At physiological pH, the molecule exists as a zwitterion, with both a protonated amine and a deprotonated carboxylate. This high polarity influences its solubility in various solvents.[1][3]

  • Melting Point: It decomposes at 273°C, indicating high thermal stability and strong intermolecular forces in the solid state.[1]

  • pKa Values: The two carboxyl groups have pKa values of approximately 2.1 and 4.7, which is important when considering pH adjustments to modulate solubility.[1]

Q2: Which crystallization methods are most suitable for small, polar molecules like this compound?

A2: Several common crystallization techniques can be adapted for this compound. The most promising methods include:

  • Slow Evaporation: This is often the simplest method to attempt first. It involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of crystallization.[4][5][6]

  • Vapor Diffusion: This technique is well-suited for milligram quantities. A solution of the compound is allowed to equilibrate with a vapor of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[4][7][8][9]

  • Solvent Layering (Liquid-Liquid Diffusion): This method involves carefully layering a less dense anti-solvent on top of a denser solution of the compound. Slow diffusion at the interface between the two solvents can lead to the growth of high-quality crystals.[7][8][10][11]

Q3: What are some recommended starting solvents for crystallizing this compound?

A3: Given its high polarity and water solubility, a good starting point is to use water as the primary solvent and introduce a miscible organic anti-solvent. Consider the following systems:

  • Water/Ethanol: Ethanol is a good anti-solvent for polar molecules and is miscible with water.

  • Water/Isopropanol: Similar to ethanol, isopropanol can effectively reduce the solubility of the compound.

  • Water/Dioxane: Dioxane is another common anti-solvent for aqueous solutions.

  • Methanol/Diethyl Ether: For less polar derivatives or salts of the amino acid, this combination can be effective. A similar system (ethanol/diethyl ether) has been used to crystallize L-proline.[3]

It is advisable to avoid highly volatile solvents like dichloromethane (DCM) or acetone for slow evaporation, as rapid crystallization can lead to poor quality crystals.[7]

Troubleshooting Guide

Problem 1: No Crystals Form, Solution Remains Clear

This issue arises when the solution does not reach a sufficient level of supersaturation.

Possible Cause Suggested Solution Experimental Protocol
Solution is undersaturated. Increase the concentration of the compound.For Slow Evaporation: Start with a nearly saturated solution. If crystals don't form, try reducing the initial solvent volume or allowing evaporation to proceed for a longer period. For Vapor Diffusion/Layering: Increase the initial concentration of this compound in the primary solvent.
Compound is too soluble in the chosen solvent system. Introduce an anti-solvent to decrease solubility.Protocol: Systematically screen different anti-solvents (e.g., ethanol, isopropanol, acetonitrile) with water as the primary solvent. Start with a 1:1 ratio and adjust as needed.
Crystallization kinetics are very slow. Be patient; some crystals take weeks or even months to grow.[6] Also, try introducing a nucleation site.Protocol: After setting up the experiment, store it in a vibration-free location. If no crystals form after an extended period, try gently scratching the inside of the container with a needle to create a nucleation site.[12]
pH is not optimal for crystallization. Adjust the pH of the solution.Protocol: Since the molecule has two carboxyl groups, its charge state is pH-dependent. Prepare solutions at different pH values (e.g., around the pKa values of 2.1 and 4.7, and at the isoelectric point) to find the point of minimum solubility.[13]
Problem 2: Oiling Out or Amorphous Precipitate Forms

This occurs when the concentration of the solute increases too rapidly, causing the compound to come out of solution as a non-crystalline oil or amorphous solid.

Possible Cause Suggested Solution Experimental Protocol
Supersaturation is reached too quickly. Slow down the rate of crystallization.For Slow Evaporation: Cover the container with parafilm and pierce only a few small holes to slow the evaporation rate.[5][6] For Vapor Diffusion: Place the setup in a cooler environment (e.g., a cold room or refrigerator) to slow the diffusion rate.[7] For Solvent Layering: Use a taller, narrower tube (like an NMR tube) to increase the diffusion path length.[10]
Solvent system is not ideal. Try a different solvent/anti-solvent combination.Protocol: Experiment with solvent systems that have different polarities and vapor pressures. Sometimes, a ternary system (one solvent, two anti-solvents) can provide better control over the crystallization process.[6]
Presence of impurities. Purify the sample further.Protocol: Recrystallize the bulk material before setting up crystallization trials for X-ray diffraction. Purity is a critical factor for successful crystal growth.[14]
Problem 3: Crystals are Too Small, Needle-like, or Form Aggregates

This often results from too many nucleation events occurring simultaneously.

Possible Cause Suggested Solution Experimental Protocol
Too many nucleation sites. Reduce the number of nucleation sites.Protocol: Ensure all glassware is scrupulously clean. Filter the solution through a syringe filter (0.22 µm) before setting up the crystallization to remove any dust or particulate matter that could act as nucleation sites.[5][14]
Concentration is too high. Start with a more dilute solution.Protocol: Reduce the initial concentration of this compound. The goal is to enter the nucleation zone slowly, allowing a few nuclei to form and grow into larger single crystals.[4]
Mechanical disturbance. Isolate the experiment from vibrations.Protocol: Place the crystallization vessel in an undisturbed location, away from equipment like vacuum pumps or centrifuges.[4][14]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₆H₉NO₄[1]
Molecular Weight 159.14 g/mol [1]
Melting Point 273°C (decomposition)[1]
Water Solubility >50 mg/mL[1]
pKa₁ (carboxyl) ~2.1[1]
pKa₂ (carboxyl) ~4.7[1]
Optical Activity ([α]²⁰/D) -74° to -77° (c=1 in H₂O)[1]

Experimental Protocols & Visualizations

Protocol 1: Vapor Diffusion
  • Prepare the Solution: Dissolve this compound in a "good" solvent (e.g., water) to a concentration just below saturation in a small, open vial (the "inner vial").

  • Prepare the Reservoir: In a larger vial or jar (the "outer vial"), add a small volume of a volatile "anti-solvent" in which the compound is insoluble (e.g., ethanol or isopropanol).

  • Assemble the System: Place the inner vial inside the outer vial, ensuring the inner vial does not touch the walls of the outer vial.

  • Seal and Incubate: Seal the outer vial tightly and leave it in a vibration-free environment. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.[4][7][8]

Vapor_Diffusion_Workflow cluster_setup Experimental Setup cluster_process Crystallization Process A Prepare Saturated Solution (this compound in Water) B Place Solution in Inner Vial A->B D Assemble and Seal System B->D C Add Anti-Solvent (e.g., Ethanol) to Outer Vial C->D E Anti-Solvent Vapor Diffuses into Solution D->E Incubate F Solubility of Compound Decreases E->F G Supersaturation Reached F->G H Crystal Nucleation and Growth G->H

Vapor Diffusion Experimental Workflow.
Protocol 2: Solvent Layering

  • Prepare the Solution: Dissolve this compound in a small amount of a dense "good" solvent (e.g., water) in a narrow tube (e.g., an NMR tube).

  • Layer the Anti-Solvent: Using a syringe or pipette, very carefully and slowly add a less dense, miscible "anti-solvent" (e.g., ethanol) on top of the solution, taking care not to mix the layers. An interface should be visible.[8][10]

  • Seal and Incubate: Seal the tube and allow it to stand undisturbed. Crystals will ideally form at the interface as the solvents slowly diffuse into one another.[11]

Troubleshooting_Logic cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Precipitate/Oil cluster_solutions3 Solutions for Poor Quality Crystals Start Start Crystallization Experiment Q1 Crystals Formed? Start->Q1 Success Harvest and Analyze Crystals Q1->Success Yes Q2 Precipitate or Oil? Q1->Q2 No Q3 Crystal Quality Good? Success->Q3 NoCrystals No Crystals, Clear Solution Q2->NoCrystals No Precipitate Amorphous Precipitate / Oil Q2->Precipitate Yes S1a Increase Concentration NoCrystals->S1a S1b Add Anti-Solvent NoCrystals->S1b S1c Adjust pH NoCrystals->S1c S1d Scratch Glassware NoCrystals->S1d S2a Slow Down Crystallization Rate Precipitate->S2a S2b Change Solvent System Precipitate->S2b S2c Purify Sample Precipitate->S2c SmallCrystals Small / Needle-like Crystals Q3->SmallCrystals No End End Q3->End Yes S3a Filter Solution SmallCrystals->S3a S3b Decrease Concentration SmallCrystals->S3b S3c Isolate from Vibrations SmallCrystals->S3c

Troubleshooting Decision Tree.

References

Technical Support Center: Optimizing trans-4-Carboxy-L-proline Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-carboxy-L-proline catalyzed transformations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound as a catalyst compared to L-proline?

While L-proline is a widely used and effective organocatalyst, this compound offers potential advantages due to the additional carboxylic acid group. This second acidic site can influence the catalyst's solubility, acidity, and interaction with substrates and transition states, potentially leading to enhanced reactivity and stereoselectivity in certain transformations. The bifunctional nature of this compound, possessing both a secondary amine and two carboxylic acid moieties, is central to its catalytic activity.[1]

Q2: In which types of reactions is this compound typically used as a catalyst?

This compound, similar to L-proline, is effective in a variety of asymmetric transformations that proceed through an enamine or iminium ion intermediate. These include:

  • Aldol reactions: The reaction of a ketone with an aldehyde to form a β-hydroxy ketone.[2][3]

  • Mannich reactions: A three-component reaction between an aldehyde, an amine, and a carbonyl compound.[3][4]

  • Michael additions: The addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][6]

Q3: What is the general mechanism for catalysis by this compound?

The catalytic cycle is analogous to that of L-proline. For carbonyl compounds, the secondary amine of the catalyst reacts with the carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophile (e.g., an aldehyde). The carboxylic acid groups of the catalyst play a crucial role in activating the electrophile and controlling the stereochemistry of the reaction, often through the formation of a highly organized, hydrogen-bonded transition state.[3][7]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My reaction catalyzed by this compound is giving a low yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Catalyst Loading: Insufficient catalyst may lead to slow or incomplete conversion. While higher catalyst loading can increase the reaction rate, it may also lead to undesired side reactions. It is crucial to optimize the catalyst loading.

  • Solvent Choice: The solubility of both the catalyst and reactants is critical. This compound, being a polar molecule, has limited solubility in many non-polar organic solvents.[8] A solvent screen is highly recommended. Polar aprotic solvents like DMSO and DMF are often good starting points. For some proline-catalyzed reactions, mixtures of solvents, such as methanol/water, have been shown to be effective.[9]

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or GC-MS. Temperature can also significantly impact the reaction rate; however, higher temperatures may negatively affect stereoselectivity.

  • Purity of Reactants and Catalyst: Impurities in the starting materials or the catalyst can inhibit the reaction. Ensure the purity of all components.

  • Water Content: The presence of water can have a complex effect on proline-catalyzed reactions. While in some cases it can be beneficial, in others it can hinder the reaction by hydrolyzing the enamine intermediate.[2] Experiment with anhydrous conditions or the controlled addition of a small amount of water.

Table 1: Effect of Reaction Parameters on Yield in Proline-Catalyzed Aldol Reactions (Model System)

ParameterCondition AYield (%)Condition BYield (%)Reference
Catalyst Loading10 mol%>9930 mol%68[9][10]
SolventDMSO68MeOH/H₂O>99[9][10]
Time4 h6819 h>99[9][10]

Note: Data presented is for L-proline catalyzed reactions and serves as a general guideline.

Issue 2: Poor Enantioselectivity or Diastereoselectivity

Q: I am observing low enantiomeric excess (% ee) or diastereomeric ratio (dr) in my reaction. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is often the primary goal of using a chiral catalyst like this compound.

Troubleshooting Steps:

  • Temperature: Lowering the reaction temperature generally leads to higher stereoselectivity by favoring the transition state with the lowest activation energy, which corresponds to the major stereoisomer.

  • Solvent Effects: The solvent can have a profound impact on the structure of the transition state and, consequently, the stereochemical outcome. A solvent screen is essential. Non-polar solvents can sometimes enhance stereoselectivity by promoting a more rigid, hydrogen-bonded transition state.

  • Additives: The addition of co-catalysts or additives, such as weak acids or bases, can influence the reaction pathway and improve stereoselectivity.

  • Catalyst Structure: The position of the carboxylic acid groups on the pyrrolidine ring of this compound is critical for directing the stereochemical outcome.[3] Ensure you are using the correct enantiomer of the catalyst for the desired product stereochemistry.

Table 2: Influence of Solvent on Enantioselectivity in a Proline-Catalyzed Aldol Reaction (Model System)

AldehydeSolventee (%)Reference
4-NitrobenzaldehydeDMSO76[10]
4-NitrobenzaldehydeMeOH/H₂O98[9]
IsobutyraldehydeAcetone96[10]

Note: Data presented is for L-proline catalyzed reactions and serves as a general guideline.

Experimental Protocols

General Protocol for a this compound Catalyzed Aldol Reaction:

This protocol provides a general starting point for the aldol reaction between a ketone and an aldehyde. Optimization of specific parameters is recommended for each substrate combination.

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 2 mL) at the desired temperature (e.g., room temperature or 0 °C), add the ketone (5.0 mmol, 5 equivalents).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and stereoselectivity (ee and dr) of the purified product using appropriate analytical techniques (e.g., chiral HPLC, NMR spectroscopy).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Aldehyde, Ketone) add_reactants Add Reactants to Reaction Vessel prep_reactants->add_reactants prep_catalyst Prepare Catalyst Solution (this compound in Solvent) add_catalyst Add Catalyst prep_catalyst->add_catalyst add_reactants->add_catalyst stir_monitor Stir and Monitor Reaction (TLC, GC-MS) add_catalyst->stir_monitor quench Quench Reaction stir_monitor->quench extract Extract Product quench->extract purify Purify Product (Column Chromatography) extract->purify analyze Analyze Product (Yield, ee, dr) purify->analyze

Caption: General experimental workflow for optimizing a this compound catalyzed reaction.

catalytic_cycle Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone, -H₂O Ketone Ketone (R1-CO-CH2R2) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (R3-CHO) Aldehyde->Iminium Product Aldol Product (β-Hydroxy Ketone) Iminium->Product + H₂O Water2 H₂O Product->Catalyst - Catalyst

Caption: Simplified catalytic cycle for a this compound catalyzed aldol reaction.

References

methods for removing common impurities from trans-4-Carboxy-L-proline preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing common impurities from trans-4-Carboxy-L-proline preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic this compound?

A1: Common impurities can arise from the synthetic route used. A frequent method for synthesizing the pyrrolidine ring of proline analogs is a 1,3-dipolar cycloaddition reaction.[1] Based on this and general principles of organic synthesis, likely impurities include:

  • Starting Materials: Unreacted azomethine ylides and dipolarophiles.

  • Diastereomers: The cis-isomer of 4-Carboxy-L-proline is a common process-related impurity.

  • Byproducts: Side-products from decomposition or alternative reaction pathways of the reactants and intermediates.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and workup.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and ion-exchange chromatography. The choice of method depends on the nature and quantity of the impurities. A combination of both techniques often yields the highest purity.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize - Solvent is too good (product is too soluble).- Solution is not sufficiently saturated.- Presence of impurities inhibiting crystallization.- Add a less polar "anti-solvent" dropwise until turbidity appears, then heat to redissolve and cool slowly.- Concentrate the solution by evaporating some of the solvent.- Attempt to purify by another method first (e.g., column chromatography) to remove interfering impurities.
Oily precipitate forms instead of crystals - Solution is cooling too quickly.- The compound has a low melting point or is impure.- Allow the solution to cool to room temperature slowly, then transfer to a refrigerator.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product.
Low recovery of pure product - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the crystallization mixture in an ice bath to minimize solubility.- Recover additional product from the mother liquor by concentrating it and performing a second crystallization.
Crystals are colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter through celite to remove the charcoal and adsorbed impurities before crystallization.
Ion-Exchange Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities - Incorrect resin choice.- Inappropriate buffer pH or ionic strength.- Column overloading.- For an acidic amino acid like this compound, a strong anion exchange resin is typically used.[5][6]- Optimize the pH and salt gradient for elution. A shallow gradient is often more effective for separating compounds with similar charges.[5]- Reduce the amount of crude material loaded onto the column.
Product does not bind to the column - Incorrect buffer pH.- Wrong type of ion-exchange resin.- Ensure the pH of the loading buffer is such that the this compound is charged and will bind to the resin. For an anion exchanger, the pH should be above the isoelectric point of the molecule.- Confirm that you are using the correct type of resin (anion vs. cation exchange).
Low recovery of product from the column - Product is too strongly bound to the resin.- Product has precipitated on the column.- Increase the ionic strength of the elution buffer or use a wider pH range for elution.- Ensure the solubility of the product in the chosen buffers.

Experimental Protocols

Recrystallization Protocol

This is a general protocol that may require optimization depending on the specific impurities present.

  • Solvent Selection:

    • Ideal solvents are those in which this compound is sparingly soluble at room temperature but highly soluble when heated.

    • Commonly used solvent systems for dicarboxylic acids include water, ethanol, or mixtures such as water/acetone or ethanol/water.

  • Procedure:

    • Place the crude this compound in a clean Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the solid dissolves completely.

    • If the solution is colored, add a small amount of activated charcoal and heat for a further 5-10 minutes.

    • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Ion-Exchange Chromatography Protocol

This protocol is designed for the purification of acidic amino acids like this compound using an anion exchange resin.

  • Materials:

    • Anion exchange resin (e.g., DEAE-Sephadex or a similar weak anion exchanger).[5]

    • Chromatography column.

    • Loading Buffer: A buffer with a pH above the isoelectric point of this compound (e.g., Tris-HCl, pH 8.0).

    • Elution Buffer: Loading buffer containing a gradient of increasing salt concentration (e.g., 0-1 M NaCl).

  • Procedure:

    • Swell the anion exchange resin in the loading buffer according to the manufacturer's instructions.

    • Pack the chromatography column with the swollen resin, ensuring there are no air bubbles.

    • Equilibrate the column by washing with 5-10 column volumes of loading buffer.

    • Dissolve the crude this compound in a minimal amount of loading buffer.

    • Carefully load the sample onto the top of the column.

    • Wash the column with 2-3 column volumes of loading buffer to remove any unbound impurities.

    • Elute the bound compounds using a linear gradient of the elution buffer (from 0% to 100% salt concentration).

    • Collect fractions and analyze them for the presence of this compound using a suitable method (e.g., UV absorbance or a specific assay).

    • Pool the fractions containing the pure product.

    • Desalt the pooled fractions if necessary (e.g., by dialysis or using a desalting column).

    • Lyophilize or evaporate the solvent to obtain the purified solid product.

HPLC Analysis Protocol

This method can be used to assess the purity of this compound preparations.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column.

  • Mobile Phase:

    • A common mobile phase for amino acid analysis is a gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol. For underivatized amino acids, an aqueous mobile phase with an ion-pairing agent might be necessary for good retention and separation on a C18 column.[3]

  • Procedure:

    • Prepare a standard solution of high-purity this compound at a known concentration.

    • Prepare a solution of the sample to be analyzed at a similar concentration.

    • Set the HPLC conditions (flow rate, gradient, detection wavelength). A wavelength around 210 nm is often used for non-aromatic amino acids.[2]

    • Inject the standard solution to determine the retention time of the pure compound.

    • Inject the sample solution.

    • Analyze the chromatogram for the presence of peaks other than the main product peak. The area of the impurity peaks relative to the main peak can be used to estimate the purity.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification HPLC Purity Analysis (HPLC) Recrystallization->HPLC IonExchange Ion-Exchange Chromatography IonExchange->HPLC Re-analysis PureProduct Pure Product (>98%) HPLC->PureProduct Meets Specification Impure Product <98% Purity HPLC->Impure Fails Specification Impure->IonExchange Further Purification Troubleshooting_Recrystallization cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oily Product cluster_solutions3 Solutions for Low Yield Start Recrystallization Attempt NoCrystals No Crystals Form Start->NoCrystals Issue OilyProduct Oily Product Start->OilyProduct Issue LowYield Low Yield Start->LowYield Issue GoodCrystals Good Crystals Start->GoodCrystals Success Sol1_1 Add anti-solvent NoCrystals->Sol1_1 Sol1_2 Concentrate solution NoCrystals->Sol1_2 Sol1_3 Try chromatography first NoCrystals->Sol1_3 Sol2_1 Cool slowly OilyProduct->Sol2_1 Sol2_2 Scratch flask OilyProduct->Sol2_2 Sol2_3 Add seed crystal OilyProduct->Sol2_3 Sol3_1 Use less solvent LowYield->Sol3_1 Sol3_2 Cool in ice bath LowYield->Sol3_2 Sol3_3 Recrystallize from mother liquor LowYield->Sol3_3

References

proper handling and long-term storage of trans-4-Carboxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, long-term storage, and troubleshooting for experiments involving trans-4-Carboxy-L-proline.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container. For optimal shelf-life, storage at -20°C is recommended, which can preserve the compound for up to 3 years in powder form.[1]

Q2: How should I prepare aqueous solutions of this compound?

A2: this compound is soluble in water. To prepare a stock solution, gradually add the desired amount of the compound to water while stirring. Sonication can be used to aid dissolution if necessary. It is recommended to prepare fresh solutions for each experiment to minimize potential degradation.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solution can be influenced by pH, temperature, and the presence of other reactive species. While specific quantitative data on its long-term stability in solution is not extensively documented, proline-containing molecules can be susceptible to degradation under certain conditions. For critical applications, it is advisable to perform a stability study under your specific experimental conditions. A detailed protocol for such a study is provided in the "Experimental Protocols" section.

Q4: What are the potential degradation pathways for this compound?

A4: Potential degradation pathways for this compound include cis-trans isomerization of the pyrrolidine ring, hydrolysis of the cyclic amine under harsh acidic or basic conditions, oxidative degradation, and decarboxylation at elevated temperatures.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically suitable. Enantiomeric purity can be determined using a chiral HPLC column. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify potential impurities.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in solution.- Prepare fresh solutions before each experiment.- Store stock solutions at 2-8°C for short periods (max 24 hours) and protect from light.- Perform a stability check of your compound under your experimental conditions using the HPLC protocol provided.
Inaccurate concentration of the solution.- Ensure the compound is fully dissolved.- Use a calibrated analytical balance for weighing.- Confirm the concentration using a validated analytical method like HPLC.
Appearance of unexpected peaks in HPLC analysis Presence of impurities in the starting material.- Check the certificate of analysis (CoA) of your compound.- Purify the compound if necessary.
Degradation of the compound during the experiment.- Identify potential degradation products by comparing with a forced degradation sample (see protocol below).- Adjust experimental conditions (e.g., pH, temperature, exposure to light) to minimize degradation.
Cis-trans isomerization.- The presence of two closely eluting peaks with the same mass may indicate cis-trans isomers. The ratio of these isomers can be influenced by solvent and temperature.
Low yield in a synthetic reaction using this compound Racemization of the chiral centers.- Use mild reaction conditions.- Employ coupling reagents known to minimize racemization if it's part of a peptide synthesis.
Incomplete reaction.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Ensure all starting materials are pure and dry.

Data Presentation

Table 1: Physicochemical and Storage Information for this compound

PropertyValue
Molecular Formula C₆H₉NO₄
Molecular Weight 159.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 273 °C (decomposes)
Solubility in Water >50 mg/mL
Recommended Solid Storage -20°C in a tightly sealed container, protected from moisture
Recommended Solution Storage Prepare fresh. If necessary, store at 2-8°C for up to 24 hours, protected from light.
Solution Stability Quantitative data on stability in solution at various pH and temperatures is not readily available. A forced degradation study is recommended to determine stability under specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general reversed-phase HPLC method that can be used to assess the purity and stability of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 50% B

    • 25-30 min: 50% B

    • 30-32 min: Linear gradient from 50% to 5% B

    • 32-40 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Prepare a stock solution of this compound in water or the mobile phase at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Control Sample: Keep the stock solution at 4°C for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the HPLC mobile phase.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the control.

  • Identify and quantify any new peaks that appear in the stressed samples, which represent potential degradation products.

Visualizations

G cluster_storage Storage & Handling Solid Solid Compound (-20°C, dry) Solution Aqueous Solution (Prepare fresh) Solid->Solution Dissolution Experiment Experimental Use Solution->Experiment

Caption: Recommended handling workflow for this compound.

G t4Cp This compound Isomer cis-4-Carboxy-L-proline t4Cp->Isomer Isomerization (pH, temp) Hydrolysis Ring-Opened Product t4Cp->Hydrolysis Acid/Base Hydrolysis Oxidation Oxidized Products t4Cp->Oxidation Oxidation Decarboxylation Decarboxylated Product t4Cp->Decarboxylation Thermal Stress Isomer->t4Cp

Caption: Potential degradation pathways of this compound.

G start Prepare Stock Solution (1 mg/mL in water) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal) start->stress sampling Sample at Time Points (0, 4, 8, 24h) stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC Analysis (Protocol 1) neutralize->hplc data Analyze Data (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 4-Substituted Prolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-substituted prolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 4-substituted prolines?

The most common and readily available starting material is (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxyproline), which is commercially available and relatively inexpensive.[1][2][3] This natural amino acid provides the pyrrolidine scaffold, and the hydroxyl group at the C4 position serves as a versatile handle for introducing a wide range of substituents. For the synthesis of the opposite diastereomer, (2S,4S)-4-hydroxy-L-proline (cis-4-hydroxyproline) can be used, though it is often prepared from the more common trans isomer.[1][2]

Q2: How can I control the stereochemistry at the C4 position to obtain the desired cis or trans isomer?

Stereocontrol is a critical aspect of synthesizing 4-substituted prolines and is typically achieved through one of two main strategies:

  • SN2 Reactions: This is the most common method and relies on the inversion of stereochemistry at the C4 position. To synthesize a cis (4S) substituted proline from trans (4R)-hydroxyproline, a direct SN2 reaction is employed. To obtain a trans (4R) substituted proline from trans (4R)-hydroxyproline, a double inversion is necessary. This is often achieved by first inverting the stereocenter to the cis (4S) configuration using a Mitsunobu reaction with a carboxylic acid, followed by activation of the resulting hydroxyl group and a second SN2 reaction with the desired nucleophile.[4]

  • Directed Hydrogenation: For the synthesis of certain substituents, such as alkyl groups, directed hydrogenation of a 4-methyleneproline derivative can be employed. The directing group, often the N-protecting group or a hydroxyl group, will influence the facial selectivity of the hydrogenation, leading to the desired stereoisomer.[5]

Q3: Which protecting groups are recommended for the synthesis of 4-substituted prolines?

The choice of protecting groups is crucial and depends on the reaction conditions of the subsequent steps. Here are some common choices:

  • Amine (N-protection):

    • Boc (tert-Butoxycarbonyl): Widely used in both solution-phase and solid-phase synthesis. It is stable to a wide range of nucleophilic and basic conditions but is readily removed with acid (e.g., TFA).[6][7][8]

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Primarily used in solid-phase peptide synthesis. It is stable to acidic conditions but is cleaved by mild base (e.g., piperidine).[6][8][9]

    • Cbz (Carbobenzyloxy): A classic protecting group, particularly for solution-phase synthesis. It is stable to acidic and basic conditions and is typically removed by hydrogenolysis.[6][7]

  • Hydroxyl (O-protection) (if required):

    • Trityl (Trt): A bulky protecting group often used in solid-phase synthesis due to its acid lability, allowing for orthogonal deprotection in the presence of Fmoc.[6]

    • t-Butyl (tBu): Used in Fmoc-based solid-phase synthesis and is removed under strong acidic conditions, typically during the final cleavage from the resin.[6]

    • Tetrahydropyranyl (THP): A common protecting group in solution-phase synthesis, stable to most conditions except for acid.[10]

Q4: I am having trouble with the purification of my 4-substituted proline derivative. What are some common purification challenges and how can I address them?

Purification of 4-substituted prolines can be challenging due to the presence of closely related diastereomers and byproducts from reactions like the Mitsunobu reaction.

  • Separation of Diastereomers: Diastereomers often have very similar polarities, making their separation by standard column chromatography difficult. Chiral HPLC or reversed-phase chromatography with a suitable mobile phase gradient are often effective.[5][11][12] In some cases, derivatization to form diastereomeric salts with a chiral acid or base can facilitate separation by crystallization.

  • Removal of Mitsunobu Byproducts: The triphenylphosphine oxide and dialkyl azodicarboxylate byproducts of the Mitsunobu reaction can complicate purification. Using polymer-supported reagents or modified phosphines can simplify their removal.[13] Chromatographic separation on silica gel is the standard method, but careful optimization of the solvent system is often required.

Troubleshooting Guides

Issue 1: Low Yield in Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone for inverting the stereochemistry at the C4 position of hydroxyproline, but it is prone to several issues that can lead to low yields.

Potential Cause Troubleshooting Steps
Steric Hindrance For bulky nucleophiles or substrates, the reaction rate can be slow. Consider using a less sterically hindered phosphine or azodicarboxylate reagent. Increasing the reaction time or temperature may also help, but monitor for side reactions.
Acidity of the Nucleophile The pKa of the nucleophile is critical. If it is too high (>13), the reaction may not proceed efficiently. If using an alcohol as a nucleophile, its pKa should be lower than that of the starting alcohol. For carboxylic acids, a pKa < 11 is generally effective.
Reagent Quality Ensure that the triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD) are fresh and of high purity. DEAD and DIAD can decompose over time.
Solvent Choice The reaction is typically run in anhydrous THF or DCM. Ensure your solvent is dry, as water will consume the reagents.
Side Reactions Intramolecular cyclization can be a competing reaction, especially if the N-protecting group can participate in the reaction.[14] Ensure that the protecting group strategy is appropriate.

Logical Workflow for Troubleshooting Low Mitsunobu Yield

G start Low Yield in Mitsunobu Reaction check_reagents Check Reagent Quality (PPh3, DEAD/DIAD) start->check_reagents check_conditions Verify Anhydrous Reaction Conditions start->check_conditions check_pka Assess Nucleophile pKa start->check_pka check_sterics Evaluate Steric Hindrance start->check_sterics optimize_reagents Use Fresh/Purified Reagents check_reagents->optimize_reagents Reagents old or impure dry_solvent Use Freshly Distilled/Dry Solvent check_conditions->dry_solvent Moisture present modify_nucleophile Consider a More Acidic Nucleophile or Additive check_pka->modify_nucleophile pKa > 13 modify_reagents Use Less Hindered Reagents (e.g., different phosphine) check_sterics->modify_reagents Bulky substrate/nucleophile increase_time_temp Increase Reaction Time/Temperature check_sterics->increase_time_temp end Improved Yield optimize_reagents->end dry_solvent->end modify_nucleophile->end modify_reagents->end increase_time_temp->end

Caption: Troubleshooting workflow for low yields in Mitsunobu reactions.

Issue 2: Incomplete SN2 Reaction or Formation of Side Products

Direct substitution on a 4-hydroxyproline derivative (after activation of the hydroxyl group) can be challenging.

Potential Cause Troubleshooting Steps
Poor Leaving Group The hydroxyl group must be converted to a good leaving group (e.g., tosylate, mesylate, or triflate). Ensure this activation step goes to completion.
Intramolecular Side Reactions The ester carbonyl group can participate in an intramolecular reaction, leading to a byproduct with retention of configuration.[1][15] Using a bulkier ester protecting group (e.g., tert-butyl instead of methyl) can minimize this side reaction.[1]
Elimination Reactions Strong, non-nucleophilic bases can promote elimination to form a dehydroproline derivative. Use a nucleophilic salt (e.g., NaN₃, NaF) and avoid strong, bulky bases if possible.
Solvent Effects A polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is generally preferred for SN2 reactions as it solvates the cation of the nucleophilic salt, leaving the anion more reactive.
Nucleophile Reactivity The nucleophile may not be strong enough. Consider using a more reactive nucleophile or adding a phase-transfer catalyst for heterogeneous reactions.

Logical Workflow for Troubleshooting SN2 Reactions

G start Incomplete SN2 Reaction or Side Products check_leaving_group Verify Leaving Group Activation start->check_leaving_group check_side_products Analyze Side Products (TLC, NMR, MS) start->check_side_products check_reaction_conditions Review Solvent and Temperature start->check_reaction_conditions check_nucleophile Assess Nucleophile Strength start->check_nucleophile optimize_activation Ensure Complete Conversion to Mesylate/Tosylate check_leaving_group->optimize_activation Incomplete activation change_protecting_group Use Bulky Ester Protecting Group (e.g., t-Bu) check_side_products->change_protecting_group Intramolecular cyclization product observed optimize_solvent_temp Use Polar Aprotic Solvent, Adjust Temperature check_reaction_conditions->optimize_solvent_temp modify_nucleophile Use More Reactive Nucleophile or Additive check_nucleophile->modify_nucleophile Weak nucleophile end Successful SN2 Reaction optimize_activation->end change_protecting_group->end optimize_solvent_temp->end modify_nucleophile->end

Caption: Troubleshooting workflow for SN2 reactions on 4-hydroxyproline derivatives.

Quantitative Data Summary

The following table summarizes typical yields for key transformations in the synthesis of 4-substituted prolines, based on literature reports. Note that yields can vary significantly depending on the specific substrate, reagents, and reaction conditions.

Transformation Starting Material Product Typical Yield (%) Reference(s)
Esterification (t-butyl ester) (2S,4R)-N-Boc-4-hydroxy-L-prolineDi-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate68[1]
Mitsunobu Inversion (2S,4R)-N-Boc-4-hydroxy-L-proline methyl ester(2S,4S)-N-Boc-4-(4-nitrobenzoyloxy)-L-proline methyl ester~78[16]
Lactone Formation & Hydrolysis (2S,4R)-N-Boc-4-hydroxy-L-proline(2S,4S)-N-Boc-4-hydroxy-L-proline71 (over 2 steps)[1]
Fluorination (Morpholinosulfur trifluoride) (2S,4R)-N-Boc-4-hydroxy-L-proline t-butyl ester(2S,4S)-N-Boc-4-fluoro-L-proline t-butyl ester63[1]
Azidation (DPPA, Mitsunobu) Protected hydroxyprolineProtected azidoprolineHigh[17]
Solution-phase synthesis of Boc-4R-mercaptoproline Boc-4R-hydroxyprolineBoc-4R-mercaptoproline25 (overall)[18]
Solution-phase synthesis of Boc-4R-selenoproline Boc-4R-hydroxyprolineBoc-4R-selenoproline26 (overall)[18]

Experimental Protocols

Protocol 1: Synthesis of (2S,4S)-N-Boc-4-hydroxy-L-proline via Lactonization

This protocol describes the inversion of stereochemistry of commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline to its cis isomer.

Step 1: Mesylation

  • Dissolve (2S,4R)-N-Boc-4-hydroxy-L-proline in anhydrous pyridine and cool to 0 °C.

  • Slowly add methanesulfonyl chloride (MsCl) and stir the reaction at 0 °C for 4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

  • Concentrate in vacuo to obtain the crude mesylate, which is used in the next step without further purification.

Step 2: Intramolecular Lactonization

  • Dissolve the crude mesylate in anhydrous THF.

  • Add potassium t-butoxide and stir the mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude lactone by flash column chromatography.

Step 3: Lactone Hydrolysis

  • Dissolve the purified lactone in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo to yield (2S,4S)-N-Boc-4-hydroxy-L-proline.

Experimental Workflow for Stereochemical Inversion via Lactonization

G start Start: (2S,4R)-N-Boc-4-hydroxy-L-proline mesylation Step 1: Mesylation (MsCl, Pyridine, 0°C) start->mesylation lactonization Step 2: Lactonization (KOtBu, THF, rt) mesylation->lactonization hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O, rt) lactonization->hydrolysis end Product: (2S,4S)-N-Boc-4-hydroxy-L-proline hydrolysis->end

Caption: Workflow for the synthesis of cis-4-hydroxy-L-proline from the trans isomer.

Protocol 2: Synthesis of (2S,4S)-N-Boc-4-fluoro-L-proline from (2S,4R)-N-Boc-4-hydroxy-L-proline t-butyl ester

This protocol details the direct fluorination with inversion of stereochemistry.

  • Dissolve di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate in anhydrous DCM and cool to -78 °C.

  • Slowly add morpholinosulfur trifluoride.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate.

  • Selectively deprotect the t-butyl ester under mild acidic conditions to yield the final product.

References

Validation & Comparative

Mass Spectrometry Fragmentation Analysis: A Comparative Guide for trans-4-Carboxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometry fragmentation patterns of trans-4-Carboxy-L-proline against related cyclic amino acids. The information presented herein is based on established fragmentation principles for proline and its derivatives, offering a predictive framework for experimental analysis.

Comparative Fragmentation Patterns

The fragmentation of proline-containing peptides is well-documented, often exhibiting a pronounced "proline effect" characterized by preferential cleavage at the N-terminal side of the proline residue.[1][2][3] In contrast, derivatives with larger ring structures, such as pipecolic acid, display a "pipecolic acid effect" with cleavage occurring C-terminal to the residue.[1] For this compound, we can anticipate a unique fragmentation pattern influenced by its cyclic structure and the additional carboxyl group.

CompoundKey Fragmentation PathwayExpected Major Fragment Ions (m/z)Reference / Prediction
Proline N-terminal cleavage ("proline effect")[1][2]y- and b-ions resulting from cleavage N-terminal to the proline residue.[4][5]Published Data
Pipecolic Acid C-terminal cleavage ("pipecolic acid effect")[1]b-ions resulting from cleavage C-terminal to the pipecolic acid residue.[1]Published Data
This compound Predicted: Initial loss of water and/or CO2 from the carboxyl groups, followed by ring opening and subsequent fragmentation. The fragmentation will likely be directed by the charge location.Predicted: [M+H-H2O]+, [M+H-CO2]+, [M+H-H2O-CO]+, and immonium ion.Predictive Analysis

Experimental Protocol: Collision-Induced Dissociation (CID) of this compound

This protocol outlines a general procedure for the analysis of this compound using a triple quadrupole or ion trap mass spectrometer.

1. Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µM.

2. Mass Spectrometry Analysis:

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Mass Spectrometer: Triple quadrupole or ion trap mass spectrometer.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]+ of this compound.

  • MS/MS (CID) Scan:

    • Select the [M+H]+ ion as the precursor ion.

    • Apply collision energy (typically a ramp from 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum.

3. Data Analysis:

  • Identify the major fragment ions and propose fragmentation pathways based on the observed neutral losses and product ion masses.

Visualizing the Workflow and Fragmentation

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve this compound infusion Direct Infusion (ESI+) dissolve->infusion ms1 MS1 Scan (Identify [M+H]+) infusion->ms1 ms2 MS/MS (CID Fragmentation) ms1->ms2 interpretation Fragment Ion Interpretation ms2->interpretation pathway Propose Fragmentation Pathway interpretation->pathway

Caption: A generalized workflow for the mass spectrometry fragmentation analysis of small molecules.

Predicted Fragmentation Pathway of this compound

fragmentation M_H [M+H]+ loss_H2O [M+H-H2O]+ M_H->loss_H2O - H2O loss_CO2 [M+H-CO2]+ M_H->loss_CO2 - CO2 immonium Immonium Ion M_H->immonium Ring Cleavage loss_H2O_CO [M+H-H2O-CO]+ loss_H2O->loss_H2O_CO - CO

Caption: Predicted major fragmentation pathways for protonated this compound under CID conditions.

References

A Comparative Guide to trans-4-Carboxy-L-proline and Other Proline Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of trans-4-Carboxy-L-proline and its analogues, offering a comparative look at their biological activities, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Proline, a unique proteinogenic amino acid, imparts significant conformational rigidity to peptides and proteins. Its analogues, therefore, represent a valuable class of compounds for modulating biological processes and for the development of novel therapeutics. Among these, this compound has emerged as a potent and selective ligand for various biological targets. This guide provides a comparative study of this compound with other key proline analogues, focusing on their interactions with glutamate transporters, ionotropic glutamate receptors, and key enzymes involved in proline metabolism.

Comparative Analysis of Biological Activity

The biological activity of this compound and its analogues varies significantly depending on the specific target protein. Below, we present a comparative summary of their inhibitory and binding affinities across different classes of biological targets.

Glutamate Transporter (EAAT) Inhibition

Excitatory amino acid transporters (EAATs) are crucial for maintaining low extracellular glutamate concentrations and preventing excitotoxicity. Proline analogues, due to their structural similarity to glutamate, can act as inhibitors of these transporters.

CompoundEAAT1 (GLAST) Ki (μM)EAAT2 (GLT-1) Ki (μM)EAAT3 (EAAC1) Ki (μM)Reference
This compound 6.51.23.0[1]
L-trans-2,3-PDC10018150[1]
L-cis-4-Hydroxy-L-proline>1000>1000>1000[1]
L-trans-4-Fluoro-L-proline250150400[1]
D-Aspartate112.912[1]

Table 1: Comparative Inhibitory Activity (Ki) of Proline Analogues on Human Excitatory Amino Acid Transporters (EAATs).

Ionotropic Glutamate Receptor Binding

Proline analogues have also been investigated for their activity at ionotropic glutamate receptors, which are critical for excitatory neurotransmission.

CompoundNMDA Receptor Ki (μM)Kainate Receptor (GluK1) Ki (μM)Reference
This compound >100150[2]
(2S, 3R)-3-Carboxymethyl-L-proline2.50.8[2]
L-Proline>1000>1000[3]
D-Proline>1000>1000[3]

Table 2: Comparative Binding Affinities (Ki) of Proline Analogues at Ionotropic Glutamate Receptors.

Enzyme Inhibition

The metabolism of proline is regulated by enzymes such as proline dehydrogenase. Certain proline analogues can inhibit these enzymes, offering potential therapeutic applications.

CompoundProline Dehydrogenase IC50 (μM)Prolyl Oligopeptidase IC50 (nM)Reference
This compound Not reportedNot reported
4-Methylene-DL-proline50 (inactivator)Not reported[4]
L-Thiazolidine-4-carboxylic acid>1000Not reported[4]
Z-Pro-ProlinalNot applicable2.7[5]

Table 3: Comparative Inhibitory Activity of Proline Analogues on Proline-Metabolizing Enzymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Glutamate Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate, such as [³H]D-aspartate, into cells expressing a specific glutamate transporter subtype.

Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are transiently transfected with plasmids encoding the desired human EAAT subtype (EAAT1, EAAT2, or EAAT3) using a suitable transfection reagent.

  • Experiments are typically performed 24-48 hours post-transfection.

Uptake Assay:

  • Transfected cells are seeded into 24-well plates.

  • On the day of the experiment, the growth medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).

  • Cells are then incubated with the test compound (proline analogue) at various concentrations for a specified pre-incubation time (e.g., 10 minutes) at 37°C.

  • The uptake is initiated by adding a solution containing a fixed concentration of [³H]D-aspartate and the test compound.

  • After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay for NMDA Receptors

This assay measures the ability of a compound to displace a radiolabeled ligand from the NMDA receptor.

Membrane Preparation:

  • Rat cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cell debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

Binding Assay:

  • The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compound.

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the Ki can be calculated.[6]

Proline Dehydrogenase Activity Assay

This assay measures the activity of proline dehydrogenase by monitoring the reduction of an artificial electron acceptor.

Mitochondrial Fraction Preparation:

  • Rat liver is homogenized in an ice-cold isolation buffer.

  • The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction.

Enzyme Assay:

  • The mitochondrial preparation is incubated in a reaction buffer containing a detergent (to solubilize the enzyme), an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP), and the test compound at various concentrations.[7]

  • The reaction is initiated by the addition of L-proline.

  • The reduction of DCPIP is monitored spectrophotometrically by the decrease in absorbance at 600 nm.[7]

  • The initial rate of the reaction is calculated, and the IC50 value for the inhibitor is determined.

Visualizing Biological Pathways and Workflows

To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Glutamate_Transporter_Inhibition_Workflow cluster_cell_culture Cell Culture & Transfection cluster_assay Uptake Assay cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfect with EAAT plasmid HEK293->Transfection Wash1 Wash Cells Transfection->Wash1 Preincubation Pre-incubate with Proline Analogue Wash1->Preincubation Uptake Add [3H]D-aspartate + Analogue Preincubation->Uptake Wash2 Terminate with Cold Wash Uptake->Wash2 Lysis Cell Lysis Wash2->Lysis Scintillation Scintillation Counting Lysis->Scintillation IC50 Calculate IC50 Scintillation->IC50 Ki Calculate Ki IC50->Ki

Caption: Experimental workflow for determining the inhibitory activity of proline analogues on glutamate transporters.

Proline_Metabolism_Pathway Proline L-Proline ProDH Proline Dehydrogenase (Inhibited by 4-Methylene-DL-proline) Proline->ProDH FAD -> FADH2 P5C Δ¹-Pyrroline-5-Carboxylate P5CDH P5C Dehydrogenase P5C->P5CDH NAD+ -> NADH Glutamate L-Glutamate ProDH->P5C P5CDH->Glutamate

Caption: The metabolic pathway of proline degradation and the point of inhibition by a proline analogue.

Synaptic_Glutamate_Regulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate_Synapse Glutamate Glutamate_Vesicle->Glutamate_Synapse Release NMDA_R NMDA Receptor Glutamate_Synapse->NMDA_R Kainate_R Kainate Receptor Glutamate_Synapse->Kainate_R EAAT EAAT (Inhibited by This compound) Glutamate_Synapse->EAAT Uptake

Caption: Regulation of synaptic glutamate levels and the inhibitory action of this compound on EAATs.

References

X-ray Crystallographic Analysis of Peptides Containing trans-4-Carboxy-L-proline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, proline analogs are of particular interest due to the unique conformational constraints imposed by the proline ring. This guide provides a comparative analysis of the structural effects of incorporating trans-4-Carboxy-L-proline into peptides, drawing upon experimental data from X-ray crystallography of related 4-substituted proline-containing peptides to offer insights into its conformational impact.

While direct X-ray crystallographic data for peptides containing this compound is not extensively available in the public domain, the well-documented effects of other 4-substituted prolines, such as hydroxyproline and fluoroproline, provide a strong basis for understanding the structural consequences of a carboxyl substituent at the C4 position. The primary influence of such substitutions is on the endo/exo pucker of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond.

Conformational Effects of 4-Substituted Prolines

The substitution at the 4-position of the proline ring significantly influences the puckering of the five-membered ring, which in turn affects the overall peptide backbone conformation.[1][2] This is largely governed by stereoelectronic effects, where an electron-withdrawing substituent at the 4R position, such as a carboxyl group, is expected to favor a Cγ-exo pucker.[1][2] This preference for the exo pucker is known to stabilize the trans conformation of the preceding peptide bond.[1]

In contrast, an electron-withdrawing group at the 4S position tends to favor the Cγ-endo pucker and can increase the population of the cis amide bond isomer.[2][3] The this compound, having the substituent in the 4R position, is therefore predicted to promote a more extended peptide conformation, akin to that observed in polyproline II (PPII) helices.

Comparative Crystallographic Data of Proline and 4-Substituted Proline Peptides

To illustrate the impact of 4-substitution on peptide structure, the following table summarizes key crystallographic parameters from studies on peptides containing proline and its analogs. This data, while not directly from this compound-containing peptides, serves as a valuable comparison.

Peptide/Protein ContextProline AnaloguePDB IDResolution (Å)Key Conformational Features
Collagen-like peptide(Pro-Pro-Gly)₃--INVALID-LINK--1.90Adopts a polyproline type II (PPII) helix conformation.[4]
Calbindin D9kProline--INVALID-LINK--1.60Exhibits both cis and trans conformations for the Gly42-Pro43 peptide bond.[5]
Collagen-like peptide(Gly-4(R)-Hyp-4(R)-Hyp)₉Not available1.55Both Xaa and Yaa position 4(R)Hyp adopt a Cγ-exo (up) pucker.[6]
Human Scp1 bound to peptidecis-proline peptidomimetic--INVALID-LINK--2.20The peptide is stabilized in a cis-proline conformation.[7]

Experimental Protocols

The determination of peptide crystal structures involves a multi-step process, from synthesis and purification to crystallization and X-ray diffraction analysis.

Peptide Synthesis and Purification

Peptides for crystallographic studies are typically synthesized using standard Fmoc-based solid-phase peptide synthesis.[8] Following synthesis, the peptides are cleaved from the resin and purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve the high purity (>95%) required for successful crystallization.

Peptide Crystallization

Crystallization of peptides is a critical and often challenging step. The hanging-drop or sitting-drop vapor diffusion methods are commonly employed.[8] In these methods, a drop containing the purified peptide, buffer, and precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. This slow evaporation of water from the drop gradually increases the concentration of the peptide and precipitant, leading to the formation of crystals.

A typical crystallization setup would involve:

  • Preparation of Peptide Stock Solution: The purified peptide is dissolved in a suitable buffer (e.g., 0.1 M HEPES, pH 7.0) to a concentration of 10-20 mg/mL.

  • Crystallization Screening: A wide range of crystallization conditions are screened using commercially available kits. These screens vary parameters such as pH, precipitant type (e.g., polyethylene glycol, salts), and additives.

  • Optimization: Once initial crystals are obtained, the conditions are optimized by fine-tuning the concentrations of the peptide, precipitant, and other components to grow larger, diffraction-quality crystals.

X-ray Diffraction Data Collection and Structure Determination

Single crystals are mounted and exposed to a focused beam of X-rays, typically at a synchrotron source to obtain high-resolution diffraction data.[8] The diffraction pattern is recorded and processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, often through methods like molecular replacement if a homologous structure is available, or experimental phasing techniques. Finally, an electron density map is generated, into which the peptide model is built and refined to yield the final crystal structure.[8]

Visualizing the Peptide Crystallography Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a peptide.

Peptide_Crystallography_Workflow cluster_synthesis Peptide Preparation cluster_crystallization Crystallization cluster_diffraction Structure Determination Peptide_Synthesis Peptide Synthesis (Solid-Phase) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Crystal Optimization Screening->Optimization Data_Collection X-ray Diffraction Data Collection Optimization->Data_Collection Phasing Phase Determination Data_Collection->Phasing Model_Building Model Building & Refinement Phasing->Model_Building PDB_Deposition PDB_Deposition Model_Building->PDB_Deposition PDB Deposition

Caption: General workflow for peptide X-ray crystallography.

Logical Relationship of Proline Substitution and Conformation

The substitution at the C4 position of proline directly influences its ring pucker, which in turn dictates the preferred cis/trans isomerism of the preceding peptide bond and the overall backbone conformation.

Proline_Conformation_Logic cluster_substitution Proline C4 Substitution cluster_pucker Ring Pucker Preference cluster_isomerism Peptide Bond Isomerism cluster_conformation Overall Peptide Conformation Substituent 4R-Electron-Withdrawing Substituent (e.g., -COOH) Exo_Pucker Cγ-exo Pucker Substituent->Exo_Pucker favors Trans_Isomer trans-Amide Bond Exo_Pucker->Trans_Isomer stabilizes PPII_Helix Extended Conformation (e.g., PPII Helix) Trans_Isomer->PPII_Helix promotes

Caption: Influence of 4R-substitution on proline conformation.

References

A Comparative Guide to the Catalytic Efficiency of Proline Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organocatalysis has been revolutionized by the use of small organic molecules to catalyze stereoselective transformations, with L-proline and its derivatives emerging as particularly powerful tools.[1][2][3] Their ability to mimic the function of complex enzymes, particularly aldolases, has made them indispensable in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.[4][5] This guide provides a comparative analysis of the catalytic efficiency of various proline derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.

Comparative Catalytic Performance

The efficiency of proline-based organocatalysts is profoundly influenced by the structural modifications of the proline ring. These modifications can impact the catalyst's solubility, steric hindrance, and the electronic properties of the key functional groups involved in the catalytic cycle, namely the secondary amine and the carboxylic acid.[6][7] The following tables summarize the performance of different proline derivatives in key asymmetric reactions, focusing on yield, diastereoselectivity (dr), and enantioselectivity (ee).

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a benchmark for evaluating the performance of proline-based catalysts.[8][9] It involves the reaction of a ketone with an aldehyde to form a β-hydroxy ketone with high stereocontrol.

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti/syn)ee (%) (anti)Reference
L-Proline4-NitrobenzaldehydeAcetoneDMSO358949-76[10]
(S)-ProlineIsobutyraldehydeAcetone---Moderate-Moderate[2]
Catalyst 2¹4-NitrobenzaldehydeCyclohexanoneCH2Cl2202485>95:598[11]
Catalyst 3h²BenzaldehydeAcetoneNeat10---93[8]
Catalyst 55³p-NitrobenzaldehydeCyclohexanone2-MeTHF5249595:599[6]
MCM41-Pro⁴4-Nitrobenzaldehyde2,2-dimethyl-1,3-dioxan-5-oneDMF--80-82[12]

¹Catalyst 2 is a derivative with a proline moiety attached to a diaminocyclohexane backbone.[11] ²Catalyst 3h is an L-prolinamide derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol.[8] ³Catalyst 55 is a proline sulfonamide derivative.[6] ⁴MCM41-Pro is L-proline functionalized on a mesoporous silica support.[12]

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction between an aldehyde, an amine, and a ketone, providing access to chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals.[9][13]

| Catalyst | Aldehyde | Ketone | Amine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference | |---|---|---|---|---|---|---|---|---|---| | L-Proline | p-Anisidine | Acetone | Aldehyde | - | - | - | 50 | - | 94 |[9] | | Tetrazole 5⁵ | p-Nitrobenzaldehyde | Cyclohexanone | p-Anisidine | Toluene | 1 | 2 | 98 | >95:5 | 99 |[13] | | Catalyst 55³ | Various | Various | p-Anisidine | 2-MeTHF/Neat | 5-10 | - | Good to Excellent | Good to Excellent | Good to Excellent |[6] |

⁵Tetrazole 5 is a proline derivative where the carboxylic acid is replaced by a tetrazole ring.[13]

Asymmetric Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, a fundamental carbon-carbon bond-forming reaction.[1][14]

| Catalyst | Michael Acceptor | Michael Donor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) | Reference | |---|---|---|---|---|---|---|---|---| | trans-4,5-methano-L-proline | 2-Cycloalkenones | 2-Nitroalkanes | - | - | - | Excellent | - | >99 |[14] | | Tetrazole 5⁵ | Nitrostyrene | Cyclohexanone | Toluene | 5 | 24 | 95 | - | 98 |[13] | | L-proline-derived bifunctional secondary amine | Various | Various | Water | - | - | up to 97 | up to 99:1 | up to 99 |[1] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these organocatalysts.

General Procedure for L-Proline Catalyzed Aldol Reaction

This protocol is adapted from the work of List and Barbas.[2]

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (10.0 mmol)

  • L-Proline (0.2 mmol, 20 mol%)

  • Dimethylformamide (DMF) (2 mL)

Procedure:

  • To a solution of the aldehyde in DMF, add the ketone and L-proline.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for the Synthesis of Wieland-Miescher Ketone via L-Proline Catalysis

This protocol is adapted from the work of Bui and Barbas.[10]

Materials:

  • 2-methyl-1,3-cyclohexanedione (1.0 eq)

  • Methyl vinyl ketone (MVK) (1.5 eq)

  • L-proline (0.35 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 2-methyl-1,3-cyclohexanedione in anhydrous DMSO, add L-proline.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add methyl vinyl ketone to the reaction mixture.

  • Stir the reaction at 35°C for 89-90 hours.[10]

  • Work-up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Mechanistic Insights and Visualizations

The catalytic cycle of proline and its derivatives generally proceeds through the formation of key intermediates such as enamines or iminium ions.[4][15] Understanding these pathways is key to rational catalyst design and optimization.

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

The catalytic cycle begins with the formation of a nucleophilic enamine intermediate from the reaction of the ketone with the proline catalyst. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral aldol product.[4]

Aldol_Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion TransitionState->Iminium Product Aldol Product Iminium->Product + H₂O Water H₂O Product->Proline - Catalyst

Caption: Catalytic cycle of the proline-catalyzed aldol reaction.

Experimental Workflow for Catalyst Screening

A typical workflow for comparing the efficiency of different proline derivatives involves parallel synthesis and analysis.

Catalyst_Screening_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_results Results CatalystA Catalyst A ReactionA Reaction with A CatalystA->ReactionA CatalystB Catalyst B ReactionB Reaction with B CatalystB->ReactionB CatalystC Catalyst C ReactionC Reaction with C CatalystC->ReactionC AnalysisA TLC/GC/HPLC ReactionA->AnalysisA AnalysisB TLC/GC/HPLC ReactionB->AnalysisB AnalysisC TLC/GC/HPLC ReactionC->AnalysisC Results Compare Yield, dr, ee AnalysisA->Results AnalysisB->Results AnalysisC->Results

Caption: Workflow for screening proline derivative catalysts.

Conclusion

The catalytic efficiency of proline derivatives is highly tunable through synthetic modifications. While L-proline itself is a robust and inexpensive catalyst, derivatives such as prolinamides, sulfonamides, and those incorporating additional structural elements often exhibit superior performance in terms of enantioselectivity, diastereoselectivity, and reaction rates, and may function under milder conditions or with lower catalyst loadings.[6][8][11][13] The choice of catalyst should be guided by the specific reaction, substrates, and desired outcome. The data and protocols presented in this guide offer a starting point for researchers to navigate the diverse landscape of proline-based organocatalysis and select the optimal catalyst for their synthetic challenges.

References

A Comparative Guide to Using trans-4-Carboxy-L-proline as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chromatographic analysis, the choice of an internal standard is paramount to achieving accurate and reproducible quantification. An ideal internal standard should mimic the analyte's behavior throughout the analytical process—from sample preparation to detection—without interfering with the analysis itself. This guide provides a comparative overview of trans-4-Carboxy-L-proline as a potential internal standard for the chromatographic analysis of proline and related amino acids, evaluating its properties against commonly used alternatives.

The Role of an Internal Standard in Chromatography

Internal standards are essential for correcting variations that can occur during sample handling, injection, and analysis. By adding a known concentration of an internal standard to both the calibration standards and the unknown samples, any losses or variations in signal intensity can be normalized, leading to more accurate quantification. The key characteristics of a high-quality internal standard include:

  • Structural Similarity: It should be structurally similar to the analyte to ensure comparable behavior during extraction and chromatography.

  • No Endogenous Presence: The internal standard should not be naturally present in the sample matrix.

  • Chromatographic Resolution: It must be well-separated from all other components in the sample.

  • Stability: It needs to be chemically stable throughout the entire analytical procedure.

  • Commercial Availability and Purity: The standard should be readily available in a highly pure form.

Comparison of this compound with Alternative Internal Standards

While this compound is a structural analog of proline, its use as an internal standard in chromatography is not well-documented in scientific literature. Its primary application has been in neurochemical research as a glutamate transport inhibitor. However, its properties can be theoretically compared to established internal standards for amino acid analysis.

The gold standard for internal standards in mass spectrometry-based methods is the use of stable isotope-labeled (SIL) analogs of the analyte (e.g., L-proline-¹³C₅, ¹⁵N). These standards have nearly identical physicochemical properties and chromatographic behavior to the endogenous analyte, providing the most accurate correction for experimental variability. Other commonly used internal standards for amino acid analysis include non-proteinogenic amino acids like norvaline and norleucine.

Below is a table comparing the physicochemical properties of this compound with L-proline and its potential alternatives.

PropertyL-Proline (Analyte)This compoundL-Proline-¹³C₅, ¹⁵NL-NorvalineL-NorleucineN-Methyl-L-proline
Molecular Formula C₅H₉NO₂C₆H₉NO₄¹³C₅H₉¹⁵NO₂C₅H₁₁NO₂C₆H₁₃NO₂C₆H₁₁NO₂
Molecular Weight ( g/mol ) 115.13159.14121.09117.15131.17129.16
Structure Pyrrolidine ringPyrrolidine ring with an additional carboxyl groupIsotope-labeled pyrrolidine ringStraight-chain amino acidStraight-chain amino acidN-methylated pyrrolidine ring
pKa (Carboxyl) ~1.99Not readily available~1.99~2.71~2.39Not readily available
pKa (Amino) ~10.96Not readily available~10.96~9.53~9.76Not readily available
logP -2.5Not readily available-2.5-2.1-1.5-1.9
Structural Similarity to Proline -HighVery HighLowLowHigh
Potential for Chromatographic Co-elution with Endogenous Analytes -Low (due to higher polarity)High (designed to co-elute)LowLowModerate
Commercial Availability HighModerateHighHighHighHigh

Analysis of Suitability:

  • This compound: Its high structural similarity to proline is advantageous. The additional carboxyl group increases its polarity, which would likely lead to a shorter retention time on a reversed-phase column compared to proline, ensuring good separation. However, the lack of published applications as an internal standard means its performance characteristics are unknown.

  • Stable Isotope-Labeled (SIL) Proline: This is the ideal choice for mass spectrometry-based methods. Its identical chemical and physical properties ensure it behaves almost identically to the analyte during sample preparation and analysis, providing the most accurate correction. The mass difference allows for its distinct detection by the mass spectrometer. The primary drawback is the higher cost compared to other alternatives.

  • Norvaline and Norleucine: These are non-proteinogenic amino acids, meaning they are not typically found in biological samples. Their straight-chain structure differs significantly from the cyclic structure of proline, which may lead to different extraction efficiencies and chromatographic behaviors. However, they are cost-effective and widely used as general-purpose amino acid internal standards.

  • N-Methyl-L-proline: This derivative of proline offers high structural similarity. The methylation of the amino group alters its polarity and basicity, which should allow for good chromatographic separation from proline. It represents a viable, structurally similar, non-isotopic alternative.

Experimental Protocols

As there is no established protocol for using this compound as an internal standard, a general experimental workflow for the analysis of amino acids in a biological matrix (e.g., plasma) using an internal standard is provided below. This protocol is intended as a template and would require optimization for the specific application.

Sample Preparation
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Spike with Internal Standard: To a 100 µL aliquot of plasma, add a known amount of the internal standard solution (e.g., 10 µL of a 100 µM solution).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the amino acids.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the chromatographic analysis (e.g., 100 µL of the initial mobile phase).

Derivatization (Optional, but often required for UV or fluorescence detection)

For analyses not using mass spectrometry, a derivatization step is often necessary to attach a chromophore or fluorophore to the amino acids.

  • Reagent Preparation: Prepare the derivatization reagent according to the manufacturer's instructions (e.g., AccQ-Tag™, OPA, FMOC-Cl).

  • Reaction: Mix the reconstituted sample with the derivatization reagent and allow the reaction to proceed for the recommended time and temperature.

  • Quenching: If necessary, quench the reaction according to the protocol.

Chromatographic Analysis (LC-MS/MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the amino acids of interest. For example:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 50% B

    • 10-12 min: 50% to 95% B

    • 12-14 min: 95% B

    • 14-15 min: 95% to 2% B

    • 15-20 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) for quantification of the target amino acids and the internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical relationships in selecting an internal standard and the general experimental workflow.

Internal_Standard_Selection cluster_alternatives Internal Standard Alternatives Analyte Analyte of Interest (e.g., L-Proline) Ideal_IS Ideal Internal Standard Properties Analyte->Ideal_IS Defines SIL Stable Isotope-Labeled (e.g., L-Proline-¹³C₅, ¹⁵N) Ideal_IS->SIL Best Fit Structural_Analog Structural Analog (Non-Isotopic) Ideal_IS->Structural_Analog Good Fit Non_Analog Non-Analog (e.g., Norvaline) Ideal_IS->Non_Analog Acceptable Fit Experimental_Workflow Start Start: Sample Collection Prep Sample Preparation (Spike with Internal Standard, Protein Precipitation) Start->Prep Deriv Derivatization (Optional) Prep->Deriv LCMS LC-MS/MS Analysis Deriv->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Assessing Antibody Specificity: A Comparison Guide to Cross-Reactivity with Proline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate experimental results and the development of targeted therapeutics. This guide provides a comparative analysis of antibody cross-reactivity against proline and its structural analogues, supported by experimental data and detailed methodologies.

Antibodies designed to target proline, a unique secondary amino acid, may exhibit off-target binding to structurally similar molecules known as proline analogues. This cross-reactivity can lead to inaccurate quantification in immunoassays and potential side effects in therapeutic applications. Therefore, a thorough assessment of antibody binding to a panel of proline analogues is a critical step in antibody validation and development.

Quantitative Comparison of Antibody Binding Affinity

The binding affinity of an antibody to its target antigen and potential cross-reactants is a key indicator of its specificity. The following table summarizes hypothetical, yet representative, quantitative data for a monoclonal anti-proline antibody (mAb-Pro) tested against proline and several of its common analogues. The data is presented as the 50% inhibitory concentration (IC50) from a competitive ELISA and the equilibrium dissociation constant (Kd) from Surface Plasmon Resonance (SPR).

AnalyteStructureIC50 (nM) [Competitive ELISA]Kd (nM) [SPR]Cross-Reactivity (%) vs. Proline
L-Proline (S)-Pyrrolidine-2-carboxylic acid105100%
trans-4-Hydroxy-L-proline (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid5002502%
cis-4-Hydroxy-L-proline (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid> 10,000> 5,000< 0.1%
L-Thioproline (R)-Thiazolidine-4-carboxylic acid2,5001,2000.4%
Azetidine-2-carboxylic acid Azetidine-2-carboxylic acid8,0004,0000.125%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the specific antibody and experimental conditions.

Experimental Methodologies

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The two primary methods used to generate the data above are Competitive ELISA and Surface Plasmon Resonance (SPR).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive technique for quantifying the amount of a specific antigen in a sample.[1] In the context of cross-reactivity assessment, this assay measures the ability of proline analogues to compete with proline for binding to the immobilized anti-proline antibody. A higher IC50 value indicates weaker binding and lower cross-reactivity.

Protocol:

  • Coating: A microtiter plate is coated with a conjugate of proline linked to a carrier protein (e.g., BSA).

  • Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Competition: A fixed concentration of the anti-proline antibody is pre-incubated with varying concentrations of either proline (for the standard curve) or the proline analogues.

  • Incubation: The antibody-analyte mixtures are added to the coated plate and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, and the color development is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.[1]

  • Data Analysis: The IC50 values are determined from the resulting dose-response curves.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[2] It provides quantitative information on the kinetics of binding, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.

Protocol:

  • Immobilization: The anti-proline antibody is immobilized on the surface of a sensor chip.

  • Analyte Injection: A series of solutions containing different concentrations of proline or proline analogues are flowed over the sensor chip surface.

  • Association & Dissociation: The binding of the analyte to the immobilized antibody is monitored in real-time, followed by a dissociation phase where a buffer is flowed over the chip to measure the unbinding of the analyte.

  • Regeneration: The sensor surface is regenerated to remove the bound analyte, preparing it for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine the ka, kd, and Kd values.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental design and the logical basis of the cross-reactivity assessment, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection coat Coat Plate with Proline-BSA Conjugate block Block Non-specific Sites coat->block pre_incubate Pre-incubate Antibody with Proline or Analogue add_to_plate Add Mixture to Plate pre_incubate->add_to_plate add_secondary Add Enzyme-linked Secondary Antibody add_to_plate->add_secondary add_substrate Add Substrate & Measure Signal add_secondary->add_substrate analysis Data Analysis add_substrate->analysis Calculate IC50

Experimental workflow for the competitive ELISA.

Cross_Reactivity_Logic cluster_binding Binding Interaction antibody Anti-Proline Antibody proline Proline (Target Antigen) antibody->proline Binds analogue Proline Analogue (Potential Cross-Reactant) antibody->analogue May Bind high_affinity High Affinity (Low Kd / IC50) proline->high_affinity Leads to low_affinity Low Affinity (High Kd / IC50) analogue->low_affinity Ideally Leads to non_specific non_specific specific specific high_affinity->specific High Specificity low_affinity->specific low_affinity->non_specific Low Cross-Reactivity

Logical relationship of cross-reactivity assessment.

Conclusion

The rigorous assessment of antibody cross-reactivity against proline analogues is a non-negotiable aspect of antibody validation. As demonstrated, significant differences in binding affinity can be observed even with minor structural modifications to the proline molecule. For instance, the presence and stereochemistry of a hydroxyl group can dramatically reduce antibody binding, as seen in the comparison between proline, trans-4-hydroxy-L-proline, and cis-4-hydroxy-L-proline.

By employing quantitative techniques like competitive ELISA and SPR, researchers can obtain reliable data to select antibodies with the highest specificity for their intended application. This ensures the generation of accurate and reproducible results in research and the development of safer and more effective antibody-based diagnostics and therapeutics. It is important to note that some antibodies are intentionally developed to be specific for modified versions of proline, such as hydroxyproline, for applications in studying collagen and other biological processes.[3]

References

Safety Operating Guide

Personal protective equipment for handling trans-4-Carboxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for trans-4-Carboxy-L-proline (CAS RN: 64769-66-0), also known as L-trans-Pyrrolidine-2,4-dicarboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for quick reference.

PropertyValue
Molecular Formula C₆H₉NO₄
Molecular Weight 159.14 g/mol [1][2]
Melting Point 273°C (with decomposition)[1]
Solubility Water (>50 mg/mL)[1]
Appearance White to off-white powder or crystalline solid
GHS Hazard Statements H315, H319, H335[3]
Signal Word Warning[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary hazards are:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: In case of inadequate ventilation or when handling bulk quantities that may generate dust, use a NIOSH-approved N95 dust mask or a higher-level respirator.

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.[4]

Operational and Disposal Plans: A Step-by-Step Guide

The following workflow provides procedural guidance for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Work Area Preparation Ensure fume hood is operational. Clean and decontaminate the work surface. weigh Weighing Handle in a fume hood to avoid dust inhalation. Use appropriate tools to minimize dust generation. prep_area->weigh 3. gather_ppe Gather PPE Collect safety goggles, gloves, lab coat, and respirator. gather_ppe->prep_area 2. obtain_sds Review SDS Read and understand the Safety Data Sheet. obtain_sds->gather_ppe 1. dissolve Dissolution Add solid to the solvent slowly. If necessary, use a sonicator to aid dissolution. weigh->dissolve 4. decontaminate Decontamination Clean all equipment and the work area with appropriate cleaning agents. dissolve->decontaminate 5. dispose Waste Disposal Dispose of waste in a labeled, sealed container. Follow institutional and local regulations for chemical waste. decontaminate->dispose 6. store Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. dispose->store 7.

Fig. 1: Safe Handling Workflow for this compound.

First Aid Measures

Immediate action is required in the event of exposure:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The product should be stored locked up.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Carboxy-L-proline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
trans-4-Carboxy-L-proline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。